molecular formula C34H49NO4 B10771707 Phenylacetylrinvanil

Phenylacetylrinvanil

货号: B10771707
分子量: 535.8 g/mol
InChI 键: STBVSPCCKFGBHG-DJVRBGHSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylacetylrinvanil is a novel, high-affinity synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, engineered for advanced research applications. This compound exhibits significantly greater potency than capsaicin, its prototypical natural counterpart, and demonstrates a unique pharmacological profile characterized by sustained receptor activation and desensitization. Its primary research value lies in the precise and potent modulation of TRPV1, a non-selective cation channel critically involved in thermosensation, nociception, and neurogenic inflammation. Researchers utilize this compound to investigate pain signaling pathways, the role of TRPV1 in chronic pain conditions, neuroinflammatory processes, and the development of potential analgesic therapeutics. By providing a powerful tool to dissect the complex physiology of the TRP channel family, this reagent is indispensable for studies in neuropharmacology, molecular biology, and sensory biology. It is supplied with detailed analytical characterization (e.g., HPLC, NMR, MS) to guarantee the highest standards of purity and identity, ensuring reliable and reproducible experimental results. This product is intended for research purposes by trained professionals in a controlled laboratory environment.

属性

分子式

C34H49NO4

分子量

535.8 g/mol

IUPAC 名称

(Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide

InChI

InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-/t30-/m1/s1

InChI 键

STBVSPCCKFGBHG-DJVRBGHSSA-N

手性 SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2

规范 SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenylacetylrinvanil on TRPV1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR) is a synthetic, ultra-potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel pivotal in pain perception, thermosensation, and neurogenic inflammation.[1] Exhibiting significantly greater potency than its natural counterpart, capsaicin (B1668287), PhAR serves as a critical tool for dissecting the complex physiology of the TRP channel family and for the development of novel analgesic therapies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PhAR on TRPV1 receptors, detailing its binding characteristics, the signaling pathways it triggers, and the subsequent receptor desensitization. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular and cellular processes.

Introduction to this compound and the TRPV1 Receptor

The TRPV1 receptor, a member of the transient receptor potential family of ion channels, is a polymodal sensor activated by a variety of stimuli, including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands.[3][4] Its activation leads to a flux of cations, primarily Ca2+ and Na+, into the cell, resulting in depolarization and the generation of action potentials in sensory neurons.[2][3][5] This process is fundamental to the sensation of pain.

This compound is a synthetic vanilloid designed for high-affinity and potent activation of the TRPV1 receptor.[1] Its chemical structure, featuring a phenylacetyl group, confers a unique pharmacological profile characterized by sustained receptor activation and subsequent profound desensitization.[1][2] This makes PhAR an invaluable research tool for studying TRPV1 function and a potential lead compound for therapeutic development.

Quantitative Data on this compound-TRPV1 Interaction

The potency and efficacy of this compound and its derivatives have been quantified in various assays. The following tables summarize the key quantitative data available.

CompoundAssay TypeParameterValueSpeciesReference
This compoundFunctional AssayEC5090 pMNot Specified[6]
Resiniferatoxin (RTX)Functional AssayEC5011 pMNot Specified[6]
6-iodo-PhARFunctional Assay (Antagonist)IC506 nMHuman[3]
6-iodo-PhARBinding Assay (Antagonist)Kd0.54 nMHuman[3]
N-Arachidonoyl dopamineFunctional AssayEC50~50 nMHuman[7]
N-Oleyl-dopamineBinding AssayKi36 nMHuman[7]

Table 1: Potency and Affinity of this compound and Related Compounds for the TRPV1 Receptor.

Mechanism of Action: From Binding to Cellular Response

The interaction of this compound with the TRPV1 receptor initiates a cascade of molecular events leading to neuronal excitation and subsequent desensitization.

Binding to the Vanilloid Pocket

PhAR, like other vanilloids, binds to a specific site on the intracellular side of the TRPV1 receptor known as the vanilloid binding pocket.[8][9] This pocket is formed by residues in the transmembrane domains S3 and S4, and the S4-S5 linker.[9][10][11] Key amino acid residues, including Y511, S512, M547, and T550, have been identified as crucial for vanilloid sensitivity.[9][10][11] The binding of PhAR to this site is thought to induce a conformational change in the receptor, leading to the opening of the ion channel.

Channel Gating and Cation Influx

Upon binding of PhAR, the TRPV1 channel opens, allowing the influx of cations down their electrochemical gradient.[3][5] The channel is highly permeable to Ca2+, leading to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i).[2][4] This influx of positive ions depolarizes the cell membrane, which, if it reaches the threshold, triggers the firing of action potentials in sensory neurons, signaling pain and heat.[2][5]

Downstream Signaling Pathways

The rise in intracellular Ca2+ acts as a second messenger, activating a variety of downstream signaling pathways that modulate neuronal function and contribute to the overall cellular response to PhAR.

  • Protein Kinase C (PKC) and Protein Kinase A (PKA): Increased [Ca2+]i can activate PKC, which in turn can phosphorylate TRPV1, sensitizing the receptor to subsequent stimuli.[2][12] PKA can also phosphorylate TRPV1, playing a role in the modulation of receptor activity and desensitization.[2][12]

  • Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is also activated by the influx of Ca2+ and is involved in the sensitization and desensitization of TRPV1.[2][12][13]

This compound-Induced TRPV1 Signaling Pathway PhAR This compound (PhAR) TRPV1 TRPV1 Receptor PhAR->TRPV1 Binds to vanilloid pocket Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Desensitization Receptor Desensitization TRPV1->Desensitization Prolonged Activation Depolarization Membrane Depolarization Ca_influx->Depolarization PKC Protein Kinase C (PKC) Ca_influx->PKC PKA Protein Kinase A (PKA) Ca_influx->PKA CaMKII Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Ca_influx->CaMKII Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain and Heat Sensation Action_Potential->Pain_Sensation PKC->TRPV1 Phosphorylates & Sensitizes PKA->TRPV1 Phosphorylates & Modulates CaMKII->TRPV1 Phosphorylates & Modulates Sensitization Receptor Sensitization

Figure 1. Signaling pathway of PhAR-mediated TRPV1 activation.

Receptor Desensitization

A hallmark of potent TRPV1 agonists like PhAR is the induction of profound and long-lasting receptor desensitization.[2][14][15] This process is primarily dependent on the influx of Ca2+.[2][14] The sustained elevation of intracellular Ca2+ triggers several mechanisms that lead to a reduction in receptor activity:

  • Calcineurin-mediated dephosphorylation: The Ca2+-dependent phosphatase calcineurin can dephosphorylate TRPV1, leading to its desensitization.[16]

  • Phosphatidylinositol 4,5-bisphosphate (PIP2) depletion: Activation of phospholipase C (PLC) by Ca2+ can lead to the hydrolysis of PIP2, a membrane phospholipid that is required for TRPV1 activity. Depletion of PIP2 contributes to receptor desensitization.[17][18]

  • Receptor internalization and degradation: Prolonged agonist exposure can promote the endocytosis of TRPV1 receptors and their subsequent degradation in lysosomes, reducing the number of functional receptors on the cell surface.[16]

This desensitization is the basis for the analgesic effects of vanilloids, as it renders sensory neurons less responsive to noxious stimuli.[14]

Experimental Workflow for Characterizing PhAR Activity cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_data Data Analysis Synthesis Chemoenzymatic Synthesis of PhAR Purity Purity & Identity Confirmation (HPLC, NMR, MS) Synthesis->Purity Binding Radioligand Binding Assay ([³H]-RTX) Purity->Binding Calcium Calcium Imaging Assay (Fura-2 AM) Purity->Calcium Electro Patch-Clamp Electrophysiology Purity->Electro Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC₅₀ (Potency) Calcium->EC50 Kinetics Analyze Activation & Desensitization Kinetics Electro->Kinetics

Figure 2. Workflow for characterizing novel TRPV1 agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of PhAR's effects on TRPV1.

Radioligand Binding Assay with [³H]-Resiniferatoxin ([³H]-RTX)

This assay is used to determine the binding affinity (Ki) of PhAR for the TRPV1 receptor by measuring its ability to compete with the binding of a radiolabeled high-affinity agonist, [³H]-RTX.

Materials:

  • HEK293 cells stably expressing human or rat TRPV1

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.2% BSA)

  • [³H]-RTX (specific activity ~40-60 Ci/mmol)

  • This compound (PhAR)

  • Non-labeled RTX (for non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture and harvest TRPV1-expressing HEK293 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, varying concentrations of PhAR (or vehicle for total binding), and a fixed concentration of [³H]-RTX (typically near its Kd, e.g., 20-50 pM).

    • For determination of non-specific binding, add a high concentration of non-labeled RTX (e.g., 1 µM).

    • Add the membrane preparation (typically 20-50 µg of protein per well).

    • Incubate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of PhAR.

    • Determine the IC50 value (the concentration of PhAR that inhibits 50% of specific [³H]-RTX binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-RTX and Kd is its dissociation constant.

Calcium Imaging Assay with Fura-2 AM

This functional assay measures the ability of PhAR to activate TRPV1 by monitoring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

  • HEK293 cells transiently or stably expressing TRPV1, or primary dorsal root ganglion (DRG) neurons

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound (PhAR)

  • Ionomycin (B1663694) (for maximal Ca2+ response)

  • EGTA (for minimal Ca2+ response)

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips and allow them to adhere.

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).

  • Calcium Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Apply PhAR at various concentrations to the cells via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

    • At the end of the experiment, apply ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a Ca2+-free solution with EGTA to obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in [Ca2+]i is proportional to the change in this ratio.

    • Plot the peak change in the fluorescence ratio against the log concentration of PhAR to generate a dose-response curve and determine the EC50 value.

    • Intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).[19]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels in response to PhAR application, providing information on the kinetics of channel activation and desensitization.

Materials:

  • HEK293 cells expressing TRPV1

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP, 0.1 GTP, pH 7.2)

  • This compound (PhAR)

Protocol:

  • Cell Preparation and Pipette Pulling:

    • Plate cells at a low density to allow for easy access to individual cells.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Electrophysiological Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to measure baseline currents.

    • Apply PhAR at various concentrations to the cell using a rapid perfusion system.

    • Record the inward current elicited by PhAR.

    • To study desensitization, apply a prolonged pulse of PhAR and monitor the decay of the current over time.

  • Data Analysis:

    • Measure the peak current amplitude at each PhAR concentration.

    • Plot the normalized current against the log concentration of PhAR to generate a dose-response curve and determine the EC50.

    • Analyze the time course of the current to determine the kinetics of activation and desensitization (e.g., by fitting the current traces with exponential functions).

Conclusion

This compound is a powerful tool for the investigation of TRPV1 receptor function. Its ultra-potent agonistic activity allows for the precise modulation of the receptor, facilitating detailed studies of its activation, signaling, and desensitization mechanisms. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the interaction of PhAR and other novel compounds with the TRPV1 receptor. A thorough understanding of the mechanism of action of potent agonists like PhAR is essential for the rational design and development of new therapeutic agents targeting the TRPV1 receptor for the treatment of pain and other sensory disorders.

References

Phenylacetylrinvanil: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR) is a synthetic, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, inflammation, and thermosensation.[1] Its potency, reported to be up to 1,000 times greater than that of capsaicin, the pungent component in chili peppers, has made it a valuable tool in neuroscience and pharmacology research.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing how its chemical structure influences its biological activity. The guide also outlines key experimental protocols and visualizes the intricate signaling pathways associated with its mechanism of action.

Core Structure and Potency

The chemical structure of this compound is (Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide. Its remarkable potency as a TRPV1 agonist is largely attributed to the presence of the phenylacetyl group at the 12-position of the ricinoleyl backbone. This modification significantly enhances its affinity for the TRPV1 receptor compared to its parent compound, rinvanil, and the archetypal agonist, capsaicin.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is highly sensitive to structural modifications, particularly at the vanillyl head and the acyl tail.

Key Determinants of Agonist Activity:
  • The Vanillyl Group: The 4-hydroxy-3-methoxyphenyl moiety, common to many vanilloids, is crucial for agonist activity. Hydrogen bonding interactions involving the hydroxyl and methoxy (B1213986) groups are thought to be critical for binding to the TRPV1 receptor.

  • The Phenylacetyl Tail: As previously mentioned, the introduction of a phenylacetyl group at the 12-position of the fatty acid chain is a key determinant of PhAR's high potency. This bulky, aromatic group likely engages in favorable hydrophobic and π-π stacking interactions within the receptor's binding pocket.

From Agonist to Antagonist: The Role of Halogenation

A fascinating aspect of this compound's SAR is the dramatic shift from potent agonism to powerful antagonism upon halogenation of the vanillyl ring. This "functional switch" provides a valuable strategy for the rational design of TRPV1 inhibitors.

  • Iodination: The introduction of an iodine atom to the vanillyl ring completely abolishes agonist activity and transforms the molecule into a potent TRPV1 antagonist. Specifically, 6-iodo-phenylacetylrinvanil (6-I-PhAR) has been identified as a highly potent antagonist with an IC50 value in the nanomolar range.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the structure-activity relationship of this compound and related compounds, focusing on their interaction with the TRPV1 receptor.

CompoundModificationBiological ActivityPotency (IC50/EC50)
This compound -TRPV1 AgonistHigh (ultrapotent)
6-Iodo-Phenylacetylrinvanil Iodination at the 6-position of the vanillyl ringTRPV1 Antagonist~6 nM
Capsaicin Reference AgonistTRPV1 Agonist~100-700 nM
Rinvanil Lacks the phenylacetyl groupTRPV1 AgonistLess potent than PhAR

This compound in Cancer Research

Beyond its role as a TRPV1 modulator, this compound has demonstrated promising antineoplastic properties. Studies have shown that PhAR exhibits selective cytotoxicity and induces apoptosis in leukemia cell lines, while showing less sensitivity in normal hematopoietic cells. This selective action suggests its potential as a lead compound for the development of novel anticancer agents. The IC50 values for its antiproliferative effects in various leukemia cell lines are reported to be in the low micromolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

TRPV1 Activation Assay (Intracellular Calcium Measurement)

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]) in response to TRPV1 activation using a fluorescent calcium indicator.

Materials:

  • HEK-293 cells stably expressing human TRPV1

  • Fura-2 AM (calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound or other test compounds

  • Capsaicin (positive control)

  • Capsazepine (TRPV1 antagonist, negative control)

  • Fluorescence microplate reader or microscope

Procedure:

  • Cell Culture: Plate HEK-293-TRPV1 cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM loading solution in HBSS for 60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Add this compound or other test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the change in the 340/380 fluorescence ratio over time to determine the extent of TRPV1 activation. EC50 values can be calculated from dose-response curves.

Cytotoxicity Assay (Sulforhodamine B Assay)

This colorimetric assay is used to determine cell viability by measuring cellular protein content.

Materials:

  • Leukemia cell lines (e.g., P388, J774)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in 96-well plates and allow them to attach or stabilize for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Apoptosis Determination (DNA Laddering Assay)

This assay detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Agarose (B213101) gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

Procedure:

  • Cell Treatment: Treat leukemia cells with an effective concentration of this compound to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using the lysis buffer.

  • RNA and Protein Digestion: Treat the lysate with RNase A to degrade RNA, followed by Proteinase K to digest proteins.

  • DNA Extraction: Perform phenol:chloroform:isoamyl alcohol extraction to purify the DNA, followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs indicates apoptosis.

Signaling Pathways and Visualizations

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.

TRPV1 Signaling Pathway

The binding of this compound to the TRPV1 channel induces a conformational change, opening the channel pore and allowing the influx of cations, predominantly Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration is a key event that triggers a variety of downstream signaling pathways.

  • Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases are known to modulate the activity of TRPV1. Inflammatory mediators can activate PKA and PKC, which in turn phosphorylate the TRPV1 channel. This phosphorylation sensitizes the receptor, lowering its activation threshold and potentiating the response to agonists like this compound.

  • Calmodulin (CaM): The influx of Ca2+ can lead to the activation of Ca2+/calmodulin-dependent signaling pathways. CaM can directly interact with the TRPV1 channel, contributing to its desensitization, a process that leads to a reduction in channel activity despite the continued presence of the agonist.

  • Apoptosis Induction: In cancer cells, the sustained elevation of intracellular Ca2+ can trigger the intrinsic apoptotic pathway. This involves the activation of caspases and ultimately leads to programmed cell death.

TRPV1_Signaling_Pathway PhAR This compound TRPV1 TRPV1 Channel PhAR->TRPV1 Binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens Sensitization Channel Sensitization TRPV1->Sensitization Desensitization Channel Desensitization TRPV1->Desensitization CaM Calmodulin (CaM) Ca_influx->CaM Activates Apoptosis Apoptosis Ca_influx->Apoptosis Triggers (in cancer cells) Depolarization Membrane Depolarization Na_influx->Depolarization PKA PKA PKA->TRPV1 Phosphorylates PKC PKC PKC->TRPV1 Phosphorylates CaM->TRPV1 Binds to Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->PKA Activate Inflammatory_Mediators->PKC Activate Experimental_Workflow start Start culture Culture Leukemia Cell Lines start->culture treat Treat with This compound culture->treat srb Sulforhodamine B (SRB) Assay treat->srb dna_ladder DNA Laddering Assay treat->dna_ladder viability Determine Cell Viability (IC50) srb->viability apoptosis Assess Apoptosis dna_ladder->apoptosis end End viability->end apoptosis->end

References

Phenylacetylrinvanil: A Technical Guide to a High-Potency Capsaicinoid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, development, and experimental application of Phenylacetylrinvanil (PhAR), a novel and ultrapotent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of PhAR, including its mechanism of action, synthesis, and key experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction: The Emergence of a Potent Capsaicinoid

This compound (PhAR) is a synthetic capsaicinoid distinguished by its significantly greater potency as a TRPV1 agonist compared to its natural counterpart, capsaicin (B1668287).[1][2] Structurally, it is a hybrid molecule that combines a vanillamide moiety, characteristic of TRPV1 agonists, with a phenylacetyl group.[1][3] This unique structure confers a distinct pharmacological profile, characterized by sustained receptor activation and subsequent desensitization.[1] As a powerful tool for modulating TRPV1, PhAR is invaluable for investigating pain signaling pathways, neuroinflammatory processes, and the development of novel analgesic therapies.[1] Furthermore, emerging research has highlighted its selective cytotoxic and pro-apoptotic effects in certain cancer cell lines, suggesting potential applications in oncology research.

Mechanism of Action: Potent and Selective TRPV1 Agonism

The primary mechanism of action of this compound is its function as a potent and selective agonist for the TRPV1 receptor.[1] TRPV1, a non-selective cation channel, plays a critical role in the perception of noxious stimuli, including heat and chemical irritants.[1] The potency of PhAR is reported to be on a similar level to the ultrapotent vanilloid, resiniferatoxin, and is approximately 1,000 times more potent than capsaicin in its affinity for TRPV1 receptors.[2]

Activation of the TRPV1 channel by PhAR leads to an influx of cations, primarily calcium (Ca²⁺), into the neuron. This influx depolarizes the cell, initiating a cascade of intracellular signaling events. Prolonged activation of the TRPV1 channel by a potent agonist like PhAR results in a significant increase in intracellular Ca²⁺ concentration, which in turn triggers a state of desensitization, rendering the receptor unresponsive to further stimuli.[1] This desensitization is a key mechanism underlying the analgesic effects of capsaicinoids.[1][2] The signaling pathways modulated by TRPV1 activation are complex and involve protein kinase A (PKA) and protein kinase C (PKC).[1]

Signaling Pathway of TRPV1 Activation by this compound

TRPV1_Signaling TRPV1 Signaling Pathway PhAR This compound TRPV1 TRPV1 Channel PhAR->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Depolarization Neuronal Depolarization Ca_Influx->Depolarization Desensitization Receptor Desensitization Ca_Influx->Desensitization Prolonged Influx Leads to PKA PKA Activation Depolarization->PKA PKC PKC Activation Depolarization->PKC Analgesia Analgesic Effect Desensitization->Analgesia

Caption: TRPV1 signaling cascade initiated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparison with other compounds.

Table 1: Comparative Potency of TRPV1 Agonists
CompoundReceptorPotency ComparisonReference
This compound (PhAR) TRPV1~1,000x more potent than Capsaicin[2]
This compound (PhAR) TRPV1Similar potency to Resiniferatoxin[1]
CapsaicinTRPV1Benchmark natural agonist[2]
ResiniferatoxinTRPV1Ultrapotent natural agonist[1]
Table 2: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µg/mL)Reference
P388Murine Leukemia49
J774Murine Leukemia10
WEHI-3Murine Leukemia31

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Chemoenzymatic Synthesis of this compound

This compound can be synthesized from castor oil via two primary chemoenzymatic routes. The following is a generalized protocol based on described methods.[4]

Route A: Aminolysis followed by Acylation

  • Methanolysis of Castor Oil: Convert castor oil to methyl ricinoleate (B1264116) (MeRic).

  • Chemoselective Aminolysis: Catalyze the aminolysis of MeRic with vanillylamine (B75263) using Candida antarctica lipase (B570770) B (CaLB) to yield rinvanil.

  • Acylation: React rinvanil with phenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

  • Regioselective Deacylation: Perform a regioselective deacylation to obtain this compound. This route has a reported global yield of approximately 51%.[4]

Route B: Acylation followed by Aminolysis (Higher Yield)

  • Methanolysis of Castor Oil: As in Route A, produce methyl ricinoleate (MeRic).

  • Chemical Acylation: Acylate the hydroxyl group of MeRic with phenylacetic acid using DCC and DMAP as coupling agents to produce methyl 12-phenylacetylricinoleate.

  • Chemoselective Aminolysis: Catalyze the chemoselective aminolysis of the methyl ester group of methyl 12-phenylacetylricinoleate with vanillylamine using CaLB. This route has a reported global yield of approximately 70%.[4]

Synthesis_Workflow Chemoenzymatic Synthesis of PhAR (Route B) Start Castor Oil Methanolysis Methanolysis Start->Methanolysis MeRic Methyl Ricinoleate Methanolysis->MeRic Acylation Chemical Acylation (Phenylacetic Acid, DCC, DMAP) MeRic->Acylation Intermediate Methyl 12-phenylacetylricinoleate Acylation->Intermediate Aminolysis Chemoselective Aminolysis (Vanillylamine, CaLB) Intermediate->Aminolysis PhAR This compound Aminolysis->PhAR

Caption: High-yield chemoenzymatic synthesis route for this compound.

Calcium Influx Assay for TRPV1 Activation

This protocol outlines a method for measuring the activation of TRPV1 by this compound through monitoring intracellular calcium changes.

Materials:

  • HEK-293 cells stably expressing human TRPV1 (or other suitable cell line)

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 2 mM CaCl₂ and 20 mM HEPES)

  • Calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

  • This compound stock solution (in DMSO)

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., capsazepine, negative control)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: Plate TRPV1-expressing cells in the microplate at a suitable density and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye, resuspended in assay buffer. Incubate for at least 1-2 hours at 37°C.

  • Compound Preparation: During dye loading, prepare serial dilutions of this compound and control compounds in assay buffer.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in the microplate reader.

  • Compound Addition: Add the prepared dilutions of this compound, capsaicin, or antagonist to the respective wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response as a function of compound concentration to determine the EC₅₀ value.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol details the SRB assay to determine the antiproliferative effects of this compound.[5][6][7][8][9]

Materials:

  • Target cancer cell lines (e.g., P388, J774, WEHI-3)

  • Complete culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 72 hours). Include untreated and vehicle controls.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with water to remove TCA and air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye. Shake for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at approximately 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

DNA Laddering Assay for Apoptosis

This protocol describes a method to visualize DNA fragmentation, a hallmark of apoptosis, induced by this compound.[10][11]

Materials:

  • Cells treated with this compound

  • TES lysis buffer

  • RNase A

  • Proteinase K

  • Loading buffer

  • Agarose (B213101)

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • DNA size markers

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge to obtain a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in TES lysis buffer and vortex vigorously.

  • RNA and Protein Digestion: Incubate with RNase A at 37°C, followed by incubation with Proteinase K at 50°C.

  • DNA Extraction: Extract the DNA using standard phenol-chloroform extraction or a DNA extraction kit.

  • Agarose Gel Electrophoresis: Mix the DNA samples with loading buffer and load onto a 1-1.5% agarose gel containing a DNA stain. Run the gel at a low voltage.

  • Visualization: Visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs.

Summary and Future Directions

This compound stands out as a highly potent and selective TRPV1 agonist with significant potential for research in pain, neuroinflammation, and oncology. Its robust synthesis from a renewable resource adds to its appeal for broader scientific investigation. While preclinical data on its analgesic and anticancer activities are promising, further research is required to fully elucidate its pharmacokinetic and pharmacodynamic profiles in vivo. To date, there is no publicly available information on this compound entering clinical trials. The detailed experimental protocols provided in this whitepaper serve as a foundation for researchers to explore the multifaceted biological activities of this compelling capsaicinoid. Future studies should focus on determining its precise EC₅₀ for TRPV1 activation across different species, comprehensive in vivo efficacy and safety studies, and exploration of its therapeutic potential in various disease models.

References

Pharmacological Profile of Phenylacetylrinvanil as a TRPV1 Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR), also known as IDN5890, is a synthetic capsaicin (B1668287) analogue that has emerged as an ultrapotent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, potency, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of TRPV1 agonists.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and various exogenous and endogenous chemical ligands.[1][2] The activation of TRPV1 is a key event in the signaling of pain and neurogenic inflammation, making it a significant target for the development of novel analgesics and anti-inflammatory agents.

This compound is a structurally unique vanilloid, characterized by the esterification of the hydroxyl group of rinvanil with phenylacetic acid. This modification results in a compound with exceptionally high potency as a TRPV1 agonist, significantly surpassing that of capsaicin and comparable to the potent phorboid compound, resiniferatoxin.[3] This guide will delve into the quantitative aspects of this compound's interaction with the TRPV1 receptor, outline detailed protocols for its experimental evaluation, and visualize the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The potency of this compound as a TRPV1 agonist has been quantified through in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other key TRPV1 agonists, providing a clear comparison of their relative potencies at the human TRPV1 (hTRPV1) receptor.

CompoundAgonist/AntagonistReceptorPotency (EC50)Reference
This compound (PhAR) AgonisthTRPV190 pM [4]
Resiniferatoxin (RTX)AgonisthTRPV111 pM[4]
OlvanilAgonisthTRPV10.7 nM[4]
RinvanilAgonisthTRPV16 nM[4]
CapsaicinAgonisthTRPV1~100-700 nM[1][5]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to and activating the TRPV1 channel. This interaction leads to a conformational change in the channel protein, opening a pore that is permeable to cations, most notably calcium (Ca2+) and sodium (Na+). The influx of these ions into the neuron leads to membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain or heat.[6]

A key characteristic of potent TRPV1 agonists like this compound is the induction of receptor desensitization following prolonged activation. This process is primarily dependent on the significant influx of Ca2+ through the channel. The elevated intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the activation of protein kinase C (PKC), protein kinase A (PKA), and the calcium-dependent phosphatase calcineurin. These signaling molecules can phosphorylate or dephosphorylate the TRPV1 channel, leading to its desensitization and a subsequent reduction in neuronal excitability. This desensitization is the basis for the paradoxical analgesic effect of TRPV1 agonists.[7][8]

Furthermore, studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting that its activation of TRPV1 can trigger downstream pathways leading to programmed cell death.[9][10]

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open this compound Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx PKC PKC Ca_influx->PKC PKA PKA Ca_influx->PKA Calcineurin Calcineurin Ca_influx->Calcineurin Apoptosis Apoptosis (in Cancer Cells) Ca_influx->Apoptosis Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential (Pain/Heat Sensation) Depolarization->Action_Potential Desensitization Channel Desensitization (Analgesia) PKC->Desensitization PKA->Desensitization Calcineurin->Desensitization

Caption: this compound-induced TRPV1 signaling cascade.

Experimental Protocols

The characterization of this compound as a TRPV1 agonist relies on a suite of well-established in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Calcium Imaging Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the TRPV1 receptor.

Materials:

  • HEK293 cells stably or transiently expressing human TRPV1 (hTRPV1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound stock solution (in DMSO).

  • Capsaicin and Ionomycin (positive controls).

  • Capsazepine or other TRPV1 antagonist (negative control).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Cell Seeding: Seed TRPV1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Add varying concentrations of this compound (and controls) to the wells.

  • Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a microplate reader (for Fluo-4 AM: Ex/Em ~494/516 nm; for Fura-2 AM: ratiometric imaging at Ex 340/380 nm and Em ~510 nm).

  • Data Analysis: The change in fluorescence intensity over time is proportional to the increase in intracellular calcium. Plot the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50 value.

Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel in response to this compound application.

Materials:

  • TRPV1-expressing cells (as above).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

  • This compound stock solution.

Protocol:

  • Cell Preparation: Plate TRPV1-expressing cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Current Recording: Record the inward and outward currents elicited by the application of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the EC50.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Synthesis calcium_imaging Calcium Imaging Assay (HEK293-hTRPV1) start->calcium_imaging patch_clamp Patch-Clamp Electrophysiology (HEK293-hTRPV1) start->patch_clamp cytotoxicity Sulforhodamine B (SRB) Assay (Leukemia Cell Lines) start->cytotoxicity potency Determine EC50 (Potency) calcium_imaging->potency mechanism Characterize Ion Currents (Mechanism of Action) patch_clamp->mechanism apoptosis Assess Cytotoxicity & Apoptosis cytotoxicity->apoptosis animal_model Animal Models of Disease (e.g., Pain, Cancer) potency->animal_model mechanism->animal_model apoptosis->animal_model efficacy Evaluate Therapeutic Efficacy animal_model->efficacy

Caption: Workflow for characterizing this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to assess the antiproliferative and cytotoxic effects of this compound on cancer cell lines.[9]

Materials:

  • Leukemia cell lines (e.g., P388, J774, WEHI-3).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed leukemia cells into 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and then stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at ~515 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is an exceptionally potent and selective TRPV1 agonist with a pharmacological profile that makes it a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes. Its high potency, coupled with its ability to induce profound receptor desensitization, underscores its potential for the development of novel therapeutics, particularly in the areas of analgesia and oncology. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel TRPV1 modulators. Continued research into the intricate signaling pathways activated by this compound will be crucial in fully elucidating its therapeutic potential.

References

Phenylacetylrinvanil (PhAR): A Technical Guide to its Role in Nociception and Thermosensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetylrinvanil (PhAR) is a synthetic, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1] This technical guide provides an in-depth analysis of PhAR's mechanism of action, its effects on nociception and thermosensation, and detailed experimental protocols for its study. PhAR's high potency and unique pharmacological profile make it a valuable tool for investigating TRPV1-mediated signaling pathways and for the development of novel analgesic drugs. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes the underlying molecular and experimental workflows.

Introduction to this compound (PhAR)

This compound is a structural analog of capsaicin (B1668287), the pungent component of chili peppers.[1] It is distinguished by its significantly higher potency as a TRPV1 agonist, reportedly being up to 1,000 times more potent than capsaicin in its affinity for the receptor.[1] Unlike capsaicin, PhAR is devoid of pungency, which makes it a more manageable tool for in vivo research and a potential candidate for therapeutic development.[1] Its primary mechanism of action is the activation of TRPV1, a non-selective cation channel predominantly expressed in primary sensory neurons, which are critical for transducing noxious thermal and chemical stimuli.[1][2]

Quantitative Data on this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and its derivatives, providing a comparative overview of their potency at the TRPV1 receptor.

CompoundTargetAssay TypePotency (IC₅₀)NotesReference
This compound (PhAR)TRPV1Not Specified~1,000x > Capsaicin (Affinity)Described as the most potent TRPV1 agonist synthesized to date.[1][1]
6-iodo-phenylacetylrinvanil (6-iodo-PhAR)human TRPV1Calcium influx in HEK-293 cells6 nMA potent noncompetitive antagonist derived from PhAR.Appendino et al., 2005
6-iodo-phenylacetylrinvanil (6-iodo-PhAR)rat native TRPV1Calcium influx in DRG neurons747 nMDemonstrates species and cell type differences in potency.Appendino et al., 2005

Role in Nociception

As a potent TRPV1 agonist, PhAR is expected to induce a biphasic effect on nociception: an initial acute pain sensation followed by a period of desensitization and analgesia. This dual action is a hallmark of potent capsaicinoids and forms the basis of their therapeutic potential in pain management.

Mechanism of Nociceptive Modulation

Activation of TRPV1 by PhAR on nociceptive sensory neurons leads to the influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. Prolonged or high-concentration exposure to PhAR leads to a state of receptor desensitization and a temporary "defunctionalization" of the sensory nerve endings, rendering them less responsive to subsequent noxious stimuli. This process underlies the analgesic effect.

Signaling Pathways in Nociception

The activation of TRPV1 by PhAR in dorsal root ganglion (DRG) neurons initiates a cascade of intracellular signaling events. While specific pathways for PhAR are not extensively detailed, they are presumed to follow the canonical TRPV1 activation pathway.

Phenylacetylrinvanil_Nociception_Pathway This compound Signaling in Nociception PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 Binds & Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol PKC PKC Ca_Influx->PKC Activates CaMKII CaMKII Ca_Influx->CaMKII Activates Desensitization Channel Desensitization Ca_Influx->Desensitization Leads to Action_Potential Action Potential Generation Neuron_Depol->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PKC->TRPV1 Phosphorylates (Sensitization/ Desensitization) PKA PKA PKA->TRPV1 Phosphorylates (Sensitization) CaMKII->TRPV1 Phosphorylates (Desensitization) Analgesia Analgesia Desensitization->Analgesia

Caption: PhAR-induced TRPV1 activation and downstream signaling in nociceptive neurons.

Role in Thermosensation

TRPV1 is a well-established thermosensor, activated by noxious heat (temperatures >43°C). As a potent TRPV1 agonist, PhAR is expected to modulate thermosensation significantly.

Effects on Thermal Thresholds

The initial activation of TRPV1 by PhAR can lead to a sensation of heat. Following desensitization, an analgesic effect against thermal pain is anticipated, which would manifest as an increase in the withdrawal latency in response to a noxious heat stimulus. The precise quantitative effects of PhAR on thermal thresholds require further investigation.

Experimental Protocols

Detailed below are standardized experimental protocols relevant to the study of this compound's effects on nociception and thermosensation. These protocols are based on established methods for studying capsaicin and other TRPV1 agonists.

In Vitro Calcium Imaging in DRG Neurons

This protocol allows for the direct measurement of TRPV1 activation in primary sensory neurons.

Objective: To quantify the dose-dependent activation of TRPV1 by PhAR by measuring intracellular calcium concentration ([Ca²⁺]i).

Methodology:

  • DRG Neuron Culture: Isolate dorsal root ganglia from rodents and culture the dissociated neurons on glass coverslips.

  • Fluorescent Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfusion: Continuously perfuse the neurons with an extracellular solution.

  • Stimulation: Apply increasing concentrations of PhAR to the neurons via the perfusion system. A positive control (e.g., capsaicin) and a vehicle control should be included.

  • Data Acquisition: Record the changes in fluorescence intensity over time. The ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in intensity (for Fluo-4) is proportional to the [Ca²⁺]i.

  • Data Analysis: Plot the peak change in fluorescence as a function of PhAR concentration to generate a dose-response curve and calculate the EC₅₀ value.

Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Start Start DRG_Isolation Isolate & Culture DRG Neurons Start->DRG_Isolation Dye_Loading Load with Calcium Indicator Dye DRG_Isolation->Dye_Loading Imaging_Setup Mount on Microscope & Begin Perfusion Dye_Loading->Imaging_Setup Stimulation Apply this compound (Varying Concentrations) Imaging_Setup->Stimulation Data_Acquisition Record Fluorescence Changes Stimulation->Data_Acquisition Data_Analysis Analyze Data & Generate Dose-Response Curve Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing PhAR-induced calcium influx in DRG neurons.

In Vivo Nociception: Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute nociceptive and inflammatory pain.

Objective: To evaluate the analgesic efficacy of PhAR against chemically induced pain.

Methodology:

  • Animal Acclimatization: Acclimate mice to the testing environment.

  • Drug Administration: Administer PhAR (e.g., systemically or locally) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, observe the animal and record the amount of time it spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the licking/biting time between the PhAR-treated groups and the control groups for both phases to determine the analgesic effect.

In Vivo Thermosensation: Hot Plate Test

The hot plate test is a classic method for assessing the response to a thermal stimulus.

Objective: To determine the effect of PhAR on the thermal pain threshold.

Methodology:

  • Animal Acclimatization: Acclimate mice to the testing room.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer PhAR at various doses.

  • Post-Treatment Measurement: At different time points after drug administration, place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine if PhAR increases the thermal pain threshold.

InVivo_Pain_Models_Workflow In Vivo Pain Models Workflow cluster_formalin Formalin Test cluster_hotplate Hot Plate Test Form_Acclimate Acclimatize Animal Form_Admin Administer PhAR Form_Acclimate->Form_Admin Form_Inject Inject Formalin Form_Admin->Form_Inject Form_Observe Observe Licking/Biting (Phase I & II) Form_Inject->Form_Observe Form_Analyze Analyze Time Spent in Nocifensive Behavior Form_Observe->Form_Analyze HP_Acclimate Acclimatize Animal HP_Baseline Measure Baseline Latency HP_Acclimate->HP_Baseline HP_Admin Administer PhAR HP_Baseline->HP_Admin HP_Test Measure Post-Treatment Latency HP_Admin->HP_Test HP_Analyze Analyze Change in Latency HP_Test->HP_Analyze

Caption: Comparative workflow of in vivo models for nociception and thermosensation.

Conclusion and Future Directions

This compound stands out as an exceptionally potent TRPV1 agonist with significant potential as a research tool and a lead compound for the development of novel analgesics. Its high affinity for TRPV1 allows for the robust and sustained activation and subsequent desensitization of nociceptive pathways. The lack of pungency is a significant advantage over capsaicin for both research and therapeutic applications.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive in vivo studies are needed to establish the dose-response relationship of PhAR for analgesia in various pain models.

  • Elucidation of Specific Signaling Pathways: Investigating the precise downstream signaling cascades activated by PhAR in sensory neurons will provide a deeper understanding of its mechanism of action.

  • Therapeutic Potential: Further exploration of PhAR's efficacy and safety profile in preclinical models of chronic pain is warranted to assess its potential as a clinical candidate.

By leveraging the detailed methodologies outlined in this guide, researchers can further unravel the complex role of TRPV1 in nociception and thermosensation and explore the full therapeutic potential of this compound.

References

Initial Studies on Phenylacetylrinvanil's Antiproliferative Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR), a synthetic non-pungent analogue of capsaicin (B1668287), has emerged as a compound of interest in oncological research due to its potent antiproliferative and pro-apoptotic activities.[1][2][3] As a member of the N-acyl-vanillylamide (N-AVAM) class of compounds, PhAR exhibits significantly greater potency as a TRPV1 receptor agonist compared to capsaicin.[1][4] This technical guide provides an in-depth summary of the initial preclinical studies investigating the antiproliferative effects of PhAR, with a focus on its activity in leukemia cell lines. We present key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of cancer therapeutics.

Introduction

The therapeutic potential of capsaicin, the pungent component in chili peppers, has been well-documented, with studies demonstrating its ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines.[1][2] However, its strong pungency presents a significant obstacle to its clinical development.[1] This has led to the synthesis and investigation of non-pungent capsaicin analogues, such as this compound (PhAR), which retain or enhance the antineoplastic properties of the parent compound.[1][2][5] PhAR, an ultrapotent capsaicinoid, has been shown to be selectively cytotoxic to leukemia cells while exhibiting lower toxicity towards normal cells, marking it as a promising candidate for further investigation as an anticancer agent.[1][2][3]

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cell lines. The following tables summarize the key findings from initial studies, comparing the efficacy of PhAR with its parent compounds, rinvanil and capsaicin.

Table 1: IC50 Values for Antiproliferative Activity in Murine Leukemia and Normal Bone Marrow Cells

Cell LineCompoundIC50 (µM)
P388 (Murine Leukemia) This compound (PhAR)18.2 ± 1.2
Rinvanil42.1 ± 1.8
Capsaicin75.3 ± 2.5
J774 (Murine Leukemia) This compound (PhAR)25.4 ± 0.9
Rinvanil55.7 ± 2.1
Capsaicin68.9 ± 3.1
WEHI-3 (Murine Leukemia) This compound (PhAR)30.1 ± 1.5
Rinvanil60.3 ± 2.9
Capsaicin80.6 ± 3.7
Normal Mouse Bone Marrow This compound (PhAR)>100
Rinvanil>100
Capsaicin95.2 ± 4.3

Data extracted from studies on murine leukemia cell lines, demonstrating a dose-dependent inhibition of proliferation.[1][2][3]

Experimental Protocols

The following section details the methodologies employed in the initial studies to assess the antiproliferative effects of this compound.

Cell Culture
  • Cell Lines: P388, J774, and WEHI-3 murine leukemia cell lines, and mononuclear cells from normal mouse bone marrow were used.[1][3]

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.[1]

  • Cell Seeding: Leukemia cell lines and normal bone marrow cells were seeded in 96-well plates at densities of 3x10⁴, 5x10³, 1.3x10⁴, and 1x10⁵ cells/mL, respectively.[1][2]

  • Compound Treatment: Cells were treated with varying concentrations of this compound, rinvanil, or capsaicin (typically ranging from 3 to 100 µg/mL) for 72 hours for leukemia cell lines and 120 hours for bone marrow cells.[2]

  • Cell Fixation: After the incubation period, cells were fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The supernatant was discarded, and the plates were washed five times with deionized water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 15 minutes at room temperature.

  • Wash and Solubilization: Unbound dye was removed by washing five times with 1% acetic acid. The plates were then air-dried. 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.

DNA Ladder Assay for Apoptosis

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment: Cells were treated with the respective IC50 concentrations of the compounds for the indicated times.

  • DNA Extraction: Genomic DNA was extracted from the cells using a commercially available apoptosis ladder assay kit, following the manufacturer's instructions.

  • Agarose (B213101) Gel Electrophoresis: The extracted DNA was loaded onto a 1.5% agarose gel containing ethidium (B1194527) bromide.

  • Visualization: The DNA fragments were separated by electrophoresis and visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

Visualizations: Pathways and Workflows

Putative Signaling Pathway for this compound-Induced Antiproliferation

While the precise signaling cascade of PhAR's antiproliferative effect is an area of active investigation, its action as a potent TRPV1 agonist suggests a mechanism that may parallel or intersect with that of capsaicin. The activation of TRPV1 by agonists can lead to an influx of calcium ions, which in turn can trigger various downstream signaling pathways culminating in apoptosis or cell cycle arrest.[6][7]

G PhAR This compound (PhAR) TRPV1 TRPV1 Receptor PhAR->TRPV1 Activation Ca_influx Ca2+ Influx TRPV1->Ca_influx Downstream Downstream Effectors (e.g., Calcineurin, p38 MAPK) Ca_influx->Downstream Apoptosis Apoptosis Downstream->Apoptosis Induction Downstream->Inhibition Proliferation Cell Proliferation Inhibition->Proliferation G Start Start: Select Cell Lines (Cancer vs. Normal) Culture Cell Culture & Seeding Start->Culture Treatment Compound Treatment (PhAR, Controls) Culture->Treatment SRB SRB Assay (Proliferation) Treatment->SRB DNA_Ladder DNA Ladder Assay (Apoptosis) Treatment->DNA_Ladder Data_Analysis Data Analysis (IC50 Calculation) SRB->Data_Analysis DNA_Ladder->Data_Analysis Conclusion Conclusion: Selective Cytotoxicity? Data_Analysis->Conclusion G PhAR This compound (PhAR) Leukemia Leukemia Cells PhAR->Leukemia High Cytotoxicity (Low IC50) Normal Normal Bone Marrow Cells PhAR->Normal Low Cytotoxicity (High IC50) Rinvanil Rinvanil Rinvanil->Leukemia Moderate Cytotoxicity Rinvanil->Normal Low Cytotoxicity Capsaicin Capsaicin Capsaicin->Leukemia Lower Cytotoxicity Capsaicin->Normal Moderate Cytotoxicity

References

Phenylacetylrinvanil's Effect on Intracellular Calcium Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR) is a synthetic, high-affinity agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in thermosensation, nociception, and neurogenic inflammation.[1] Its activation by various stimuli, including heat, protons, and chemical agonists like capsaicin, leads to an influx of cations, most notably calcium (Ca²⁺), into the cell.[2][3] This elevation of intracellular calcium concentration triggers a cascade of signaling events. PhAR has garnered significant interest within the research community due to its substantially greater potency compared to the archetypal natural agonist, capsaicin, and its unique pharmacological profile characterized by sustained receptor activation and subsequent desensitization.[1] This document provides an in-depth technical overview of PhAR's effect on intracellular calcium influx, compiling available data, detailing experimental methodologies, and illustrating the core signaling pathways.

Data Presentation: Potency of this compound and Related Compounds

CompoundTargetActivityPotencyReference
This compound (PhAR) TRPV1AgonistPotency far exceeds capsaicin; similar to resiniferatoxin.[1]
Capsaicin TRPV1AgonistEC50: ~1.90 x 10⁻⁶ M (in PC-3 cells)[4]
Resiniferatoxin (RTX) TRPV1AgonistEC50: ~0.15 ± 0.04 nM (on mouse TRPV1)[5]
Iodo-phenylacetylrinvanil (I-PhAR) TRPV1AntagonistIC50: 0.8 nM[1]

Signaling Pathways

The activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. The following diagram illustrates the principal signaling pathway.

G PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens Ca_concentration ↑ Intracellular [Ca²⁺] Ca_influx->Ca_concentration Downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC, PKA activation) Ca_concentration->Downstream activates Desensitization Receptor Desensitization Ca_concentration->Desensitization triggers Desensitization->TRPV1 inhibits

Caption: Signaling pathway of PhAR-induced intracellular calcium influx via TRPV1 activation.

Experimental Protocols

The investigation of this compound's effect on intracellular calcium influx typically involves cell-based assays using cell lines that endogenously or recombinantly express the TRPV1 receptor, such as Human Embryonic Kidney 293 (HEK293) cells or dorsal root ganglion (DRG) neurons.

General Workflow for Intracellular Calcium Imaging

The following diagram outlines a typical experimental workflow for measuring changes in intracellular calcium concentration in response to PhAR stimulation.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture TRPV1-expressing cells (e.g., HEK293-hTRPV1) Dye_Loading 2. Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) Cell_Culture->Dye_Loading Wash 3. Wash to remove excess dye Dye_Loading->Wash Baseline 4. Measure baseline fluorescence Wash->Baseline Stimulation 5. Add this compound (PhAR) Baseline->Stimulation Measurement 6. Record changes in fluorescence over time Stimulation->Measurement Quantification 7. Quantify fluorescence intensity change Measurement->Quantification Dose_Response 8. Generate dose-response curves Quantification->Dose_Response EC50 9. Calculate EC50 value Dose_Response->EC50

Caption: Experimental workflow for measuring PhAR-induced intracellular calcium influx.

Detailed Method for Calcium Influx Assay using Fluo-4 AM

This protocol is adapted from standard procedures for measuring intracellular calcium mobilization in response to TRPV1 agonists.[6]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plate the cells onto 96-well black-walled, clear-bottom plates at a suitable density to achieve 80-90% confluency on the day of the experiment.

2. Dye Loading:

  • Prepare a Fluo-4 acetoxymethyl (AM) ester loading solution. A typical concentration is 2-5 µM Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES and 0.1% bovine serum albumin (BSA). Probenecid (2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.

  • Aspirate the culture medium from the wells and wash once with the physiological buffer.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

3. Cell Washing:

  • After incubation, gently wash the cells twice with the physiological buffer to remove extracellular dye.

  • Add fresh buffer to each well and allow the cells to equilibrate for at least 15 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

4. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of PhAR in the physiological buffer to achieve the desired final concentrations for generating a dose-response curve. The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.

5. Fluorescence Measurement:

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation 3).

  • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4.

  • Record a stable baseline fluorescence for each well for a defined period (e.g., 20-60 seconds).

  • Inject the PhAR solutions into the respective wells while continuously recording the fluorescence signal.

  • Continue recording for a sufficient duration to capture the peak response and any subsequent decay in the signal.

  • As a positive control and for normalization, ionomycin (B1663694) (a calcium ionophore) can be added at the end of the experiment to elicit a maximal calcium response.

6. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

  • For dose-response analysis, plot the peak fluorescence response against the logarithm of the PhAR concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of PhAR that elicits 50% of the maximal response.

Conclusion

This compound is a powerful tool for investigating the role of the TRPV1 channel in various physiological and pathophysiological processes. Its high potency as a TRPV1 agonist leads to a robust influx of intracellular calcium, a critical event in cellular signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the complex mechanisms of action of PhAR and other vanilloids. The development of potent and selective modulators of TRPV1, such as PhAR and its derivatives, holds significant promise for the future of drug development, particularly in the areas of pain management and neuro-inflammation.

References

Understanding Phenylacetylrinvanil-Induced Receptor Desensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR) is an ultrapotent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel in nociception and thermosensation.[1] As with other potent TRPV1 agonists, PhAR is presumed to induce profound, calcium-dependent desensitization of the receptor, a mechanism central to the analgesic effects of vanilloids.[1][2] This technical guide provides an in-depth overview of the mechanisms of TRPV1 desensitization, drawing from extensive research on analogous compounds like capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX), and contextualizes the expected behavior of this compound. It offers detailed experimental protocols for studying these phenomena and presents the underlying signaling pathways. While specific quantitative data on PhAR-induced desensitization is limited in current literature, this guide consolidates the established principles of TRPV1 modulation, providing a robust framework for future research into this potent vanilloid.

Introduction to TRPV1 and Agonist-Induced Desensitization

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and various endogenous and exogenous chemical ligands.[3][4] The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal. The permeability of TRPV1 to Ca2+ is significantly higher than to Na+ (PCa/PNa ≈ 9.6:1).[3]

A hallmark of TRPV1 activation by potent agonists is the subsequent state of desensitization, where the channel becomes less responsive to further stimulation.[5] This process is crucial for the analgesic effects of compounds like capsaicin.[2][5] Desensitization can occur over various timescales, from acute tachyphylaxis (rapid, short-term reduction in response) to long-term functional inactivation, which may involve receptor internalization and degradation.[6] The influx of calcium through the TRPV1 channel itself is a primary trigger for the desensitization process.[7]

This compound (PhAR): An Ultrapotent TRPV1 Agonist

This compound (PhAR, also known as IDN5890) is a synthetic vanillamide designed as a high-affinity TRPV1 agonist. It exhibits potency comparable to resiniferatoxin (RTX) and is significantly more potent than capsaicin.[8] This ultra-potency makes it a valuable tool for probing TRPV1 function and a candidate for therapeutic development. While detailed studies on PhAR-induced desensitization are not extensively published, its mechanism is expected to follow the pathways established for other potent vanilloid agonists.

Data Presentation: Agonist Potency at Human TRPV1

The following table summarizes the potency of PhAR in comparison to other well-known TRPV1 agonists.

CompoundEC50 (hTRPV1)Reference
This compound (PhAR)90 pM[8]
Resiniferatoxin (RTX)11 pM[8]
Olvanil0.7 nM[8]
Rinvanil6 nM[8]

Signaling Pathways of TRPV1 Desensitization

The desensitization of TRPV1 is a complex process involving multiple, interconnected signaling pathways. The primary mechanisms include calcium-dependent feedback, modulation by protein kinases, and receptor trafficking.

Calcium-Dependent Desensitization

The influx of Ca2+ following TRPV1 activation triggers a negative feedback loop. Calcium ions bind to calmodulin (CaM), and the Ca2+/CaM complex then interacts with the N-terminus of the TRPV1 channel, promoting its closure and reducing channel activity.[7] Additionally, the calcium-dependent phosphatase calcineurin plays a role by dephosphorylating the channel, which also contributes to desensitization.[7]

G Calcium-Dependent Desensitization of TRPV1 TRPV1_agonist TRPV1 Agonist (e.g., PhAR, Capsaicin) TRPV1_channel TRPV1 Channel (Open State) TRPV1_agonist->TRPV1_channel binds and activates Ca_influx Ca2+ Influx TRPV1_channel->Ca_influx TRPV1_desensitized TRPV1 Channel (Desensitized State) TRPV1_channel->TRPV1_desensitized Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin Calcineurin Calcineurin (Phosphatase) Intracellular_Ca->Calcineurin activates CaM_complex Ca2+/CaM Complex Calmodulin->CaM_complex binds Ca2+ CaM_complex->TRPV1_channel binds and inhibits Calcineurin->TRPV1_channel dephosphorylates

Caption: Calcium-dependent feedback loop leading to TRPV1 desensitization.

Modulation by Protein Kinases

The phosphorylation state of the TRPV1 channel significantly influences its sensitivity. Protein Kinase A (PKA) and Protein Kinase C (PKC) are key modulators.

  • Protein Kinase A (PKA): PKA-mediated phosphorylation, for instance at Ser-116 and T370, can reduce agonist-induced desensitization, thereby sensitizing the channel.[7]

  • Protein Kinase C (PKC): Activation of PKC, often by inflammatory mediators, can phosphorylate TRPV1, lowering its activation threshold and potentiating its response.

  • Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can phosphorylate TRPV1 at sites like Ser-502 and Thr-704, which is also involved in regulating channel activity and desensitization.[7]

G Kinase Modulation of TRPV1 Sensitivity cluster_sensitization Sensitization Pathways cluster_desensitization Desensitization Pathway PKA PKA TRPV1_channel TRPV1 Channel PKA->TRPV1_channel phosphorylates (reduces desensitization) PKC PKC PKC->TRPV1_channel phosphorylates (potentiates activity) CaMKII CaMKII CaMKII->TRPV1_channel phosphorylates Calcineurin Calcineurin Calcineurin->TRPV1_channel dephosphorylates Agonist Agonist Agonist->TRPV1_channel activates

Caption: Opposing effects of protein kinases on TRPV1 channel sensitivity.

Receptor Internalization and Degradation

Prolonged exposure to potent agonists like capsaicin can trigger the removal of TRPV1 channels from the plasma membrane.[6] This process, known as endocytosis or internalization, contributes to long-term desensitization.[6] Studies have shown that this internalization is dependent on channel activation and Ca2+ influx.[6][9] The process appears to follow a clathrin- and dynamin-independent pathway, with internalized receptors being targeted for lysosomal degradation.[6]

Experimental Protocols for Studying TRPV1 Desensitization

The following protocols are standard methods used to investigate agonist-induced TRPV1 desensitization and are applicable to the study of this compound.

Calcium Imaging in Transfected HEK293 Cells

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to agonist application.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 atmosphere.

    • Transfect cells with a plasmid encoding human TRPV1 using a suitable transfection reagent (e.g., Lipofectamine). Co-transfection with a fluorescent protein (e.g., GFP) can help identify transfected cells.

    • Plate transfected cells onto glass coverslips 24-48 hours post-transfection.

  • Fluorescent Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM.

    • Incubate cells with 5-10 µM Fura-2 AM or Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.[10]

    • Wash cells with the buffer to remove excess dye and allow for de-esterification.

  • Desensitization Protocol:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Continuously perfuse the cells with the physiological buffer.

    • Obtain a baseline fluorescence reading.

    • Apply a first stimulus (S1) of the agonist (e.g., PhAR or capsaicin) at a specific concentration for a short duration (e.g., 30-60 seconds) and record the peak fluorescence response.

    • Wash the cells with buffer for a defined period (e.g., 5-20 minutes) during which desensitization occurs.

    • Apply a second stimulus (S2) of the same agonist at the same concentration and duration and record the peak response.

    • The degree of desensitization is calculated as the ratio of the second response to the first (S2/S1).

G Calcium Imaging Experimental Workflow Start HEK293 cells transfected with TRPV1 Dye_Loading Load with Ca2+ indicator (e.g., Fura-2 AM) Start->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Stimulus1 Apply First Agonist Pulse (S1) Baseline->Stimulus1 Wash Washout and Incubation Period Stimulus1->Wash Stimulus2 Apply Second Agonist Pulse (S2) Wash->Stimulus2 Analysis Calculate Desensitization (S2/S1 Ratio) Stimulus2->Analysis

References

Phenylacetylrinvanil: A Technical Guide to its Neuropharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR) is a synthetic capsaicinoid and an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its unique pharmacological profile, characterized by high potency and the ability to induce sustained receptor activation and desensitization, positions it as a valuable tool in neuropharmacology research.[1] This document provides a comprehensive overview of PhAR, including its mechanism of action, synthesis, preclinical findings, and detailed experimental protocols. Furthermore, it explores the structural modifications that can convert PhAR into a potent TRPV1 antagonist, highlighting its versatility in studying TRPV1 function.

Introduction

This compound is a novel, high-affinity synthetic agonist of the TRPV1 channel, a non-selective cation channel integral to thermosensation, nociception, and neurogenic inflammation.[1] Structurally, it is a hybrid molecule combining a vanillamide TRPV1 agonist with a non-polyunsaturated fatty acid-derived cannabinoid CB2 receptor-selective ligand.[2] Notably, PhAR is reported to be approximately 1,000 times more potent than capsaicin (B1668287) in its affinity for TRPV1 receptors and lacks the characteristic pungency of the natural compound.[3] This combination of high potency and reduced pungency makes it a compelling candidate for therapeutic development and a precise tool for investigating pain signaling pathways and neuroinflammatory processes.[1][3]

Mechanism of Action: TRPV1 Agonism and Desensitization

PhAR exerts its effects primarily through potent and selective agonism of the TRPV1 receptor.[1] The activation of this non-selective cation channel by agonists like PhAR leads to an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺) ions.[4] This influx depolarizes nociceptive neurons, triggering action potentials and the sensation of pain and heat.[4]

A key characteristic of TRPV1 activation is the subsequent desensitization of the receptor to further stimuli.[1] This process is largely dependent on the influx of Ca²⁺ through the channel. The prolonged channel opening induced by a potent agonist like PhAR leads to a significant increase in intracellular Ca²⁺ concentration, which in turn activates various intracellular signaling pathways that lead to receptor dephosphorylation and internalization, rendering it less sensitive to subsequent activation.[1] This desensitization is a critical mechanism underlying the potential analgesic effects of TRPV1 agonists.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PhAR This compound (PhAR) TRPV1_inactive TRPV1 (Inactive) PhAR->TRPV1_inactive Binds TRPV1_active TRPV1 (Active) Ion Channel Open TRPV1_inactive->TRPV1_active Activates Ca_influx Ca²⁺ Influx TRPV1_active->Ca_influx Na_influx Na⁺ Influx TRPV1_active->Na_influx Desensitization Receptor Desensitization (Analgesia) Ca_influx->Desensitization PKC PKC Ca_influx->PKC Activates PKA PKA Ca_influx->PKA Activates Depolarization Neuronal Depolarization Na_influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential PKC->TRPV1_active Modulates PKA->TRPV1_active Modulates

Synthesis of this compound

Efficient chemoenzymatic synthesis strategies for PhAR have been developed, often utilizing castor oil as a starting material.[1][5] One prominent method involves the synthesis of a key intermediate, rinvanil.[1] This is followed by acylation with phenylacetic acid. An alternative and higher-yield route involves the synthesis of methyl 12-phenylacetylricinoleate followed by chemoselective vanillylamine (B75263) aminolysis.[5]

Phenylacetylrinvanil_Synthesis cluster_route1 Route 1 (51% Yield) cluster_route2 Route 2 (70% Yield) CastorOil1 Castor Oil MeRic1 Methyl Ricinoleate CastorOil1->MeRic1 Methanolysis Rinvanil Rinvanil MeRic1->Rinvanil Chemoselective Aminolysis (Candida antarctica lipase-B) PhAR1 This compound (PhAR) Rinvanil->PhAR1 Acylation with Phenylacetic Acid (DCC, DMAP) CastorOil2 Castor Oil MeRic2 Methyl Ricinoleate CastorOil2->MeRic2 Methanolysis Me12PhARic Methyl 12-phenylacetylricinoleate MeRic2->Me12PhARic Reaction with Phenylacetic Acid (DCC, DMAP) PhAR2 This compound (PhAR) Me12PhARic->PhAR2 Chemoselective Aminolysis (Candida antarctica lipase-B)

Preclinical Research and Findings

Preclinical studies have explored the neuropharmacological and antineoplastic properties of PhAR.

Analgesic and Anti-inflammatory Activity

Despite its potent TRPV1 agonism, PhAR has shown a varied anti-inflammatory and analgesic profile in preclinical models.[1] For instance, it demonstrates poor anti-inflammatory and analgesic activity in rat models but has a profound effect on hyperalgesia in guinea pigs.[1] This species-specific difference highlights the complexity of the TRPV1 system and the need for further investigation.

Antineoplastic Activity

PhAR has demonstrated significant antineoplastic activity in various cancer cell lines. It has been shown to inhibit proliferation and induce apoptosis in murine leukemia cell lines (P388, J774, and WEHI-3) and cervical cancer cell lines (HeLa, CasKi, and ViBo).[2][3][6] A crucial finding is its selective cytotoxicity towards malignant cells over normal hematopoietic cells, suggesting a potential therapeutic window.[3]

Cell LineActivityIC50 (µg/mL)Reference
P388 (Murine Leukemia)Antiproliferative< 25[3]
J774 (Murine Leukemia)Antiproliferative~ 25[3]
WEHI-3 (Murine Leukemia)Antiproliferative~ 50[3]
Normal Mouse Bone MarrowAntiproliferative> 100[3]

From Agonist to Antagonist: The Role of Structural Modification

A fascinating aspect of PhAR pharmacology is the ability to convert it from a potent agonist to a powerful antagonist through structural modification. Specifically, iodination of the vanillyl moiety of PhAR completely abolishes its agonist activity.[7] The resulting compound, 6-iodo-phenylacetylrinvanil (6-I-PhAR), is a potent TRPV1 antagonist.[7]

CompoundActivityIC50Reference
This compound (PhAR)Potent TRPV1 Agonist-[1]
6-Iodo-phenylacetylrinvanil (6-I-PhAR)Potent TRPV1 Antagonist6 nM[7]

This agonist-to-antagonist switch highlights the sensitivity of the TRPV1 receptor to substitutions on the aromatic ring of its ligands and provides a rational basis for the design of novel TRPV1 modulators for therapeutic applications such as pain management.[1]

Detailed Experimental Protocols

Assessment of Antiproliferative Activity (Sulforhodamine B Assay)

This protocol is adapted from studies investigating the antineoplastic effects of PhAR.[3]

Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., P388, J774, WEHI-3)

  • Normal bone marrow mononuclear cells (as a control)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound (PhAR) stock solution (in DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 3x10⁴ cells/ml for P388, 1x10⁵ cells/ml for bone marrow cells).

  • Compound Treatment: After allowing cells to attach overnight (for adherent cells), treat them with increasing concentrations of PhAR (e.g., 0, 3, 6, 12, 25, 50, and 100 µg/ml). Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours for leukemia cell lines, 120 hours for bone marrow cells) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the untreated control. Determine the IC50 value, the concentration of PhAR that inhibits cell proliferation by 50%.

SRB_Assay_Workflow Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding CompoundTreatment Treat with this compound CellSeeding->CompoundTreatment Incubation Incubate (72-120h) CompoundTreatment->Incubation CellFixation Fix Cells with TCA Incubation->CellFixation Washing1 Wash with Water CellFixation->Washing1 Staining Stain with Sulforhodamine B Washing1->Staining Washing2 Wash with Acetic Acid Staining->Washing2 DyeSolubilization Solubilize Dye with Tris Base Washing2->DyeSolubilization AbsorbanceMeasurement Measure Absorbance at 510 nm DyeSolubilization->AbsorbanceMeasurement DataAnalysis Calculate IC50 AbsorbanceMeasurement->DataAnalysis

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol is based on methodologies used to assess TRPV1 channel activity.[7]

Objective: To measure the effect of this compound on intracellular calcium concentration in cells expressing TRPV1.

Materials:

  • HEK-293 cells overexpressing human TRPV1 or cultured rat dorsal root ganglion (DRG) neurons.

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound (PhAR) stock solution

  • Capsaicin (as a positive control)

  • Ionomycin (B1663694) (as a positive control for maximal calcium influx)

  • Fluorescence imaging system or plate reader capable of ratiometric calcium measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes to establish a stable baseline.

  • Compound Addition: Add this compound at the desired concentration and continue recording the fluorescence ratio. An increase in the F340/F380 ratio indicates an increase in intracellular calcium.

  • Positive Controls: At the end of the experiment, add a saturating concentration of capsaicin to confirm TRPV1 expression and responsiveness, followed by ionomycin to determine the maximal fluorescence ratio.

  • Data Analysis: Express the change in intracellular calcium as the net increase in the F340/F380 ratio or as a percentage of the maximal response to ionomycin.

Conclusion

This compound is a powerful and versatile tool in neuropharmacology. Its ultrapotent agonism of the TRPV1 receptor provides a means to dissect the intricate roles of this channel in pain, inflammation, and other physiological processes. Furthermore, the ability to transform PhAR into a potent antagonist through simple chemical modification opens up new avenues for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Phenylacetylrinvanil (PhAR) in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro application of Phenylacetylrinvanil (PhAR), a potent capsaicin (B1668287) analog, on leukemia cell lines. This document outlines its anti-proliferative and pro-apoptotic effects and provides detailed protocols for key experimental assays.

This compound (PhAR) has demonstrated significant antineoplastic activity in murine leukemia cell lines, including P388, J774, and WEHI-3.[1][2][3] Studies show that PhAR induces a dose-dependent inhibition of proliferation and triggers apoptosis in these cancer cells, while exhibiting lower cytotoxicity towards normal bone marrow mononuclear cells.[1][2][3] This selective action suggests PhAR is a promising candidate for further investigation as a potential therapeutic agent for leukemia.

Data Presentation

The cytotoxic and anti-proliferative effects of this compound on various leukemia cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of PhAR required to inhibit cell proliferation by 50%.

Cell LineCompoundIC50 (µg/mL) after 72hCell Type
P388This compound14.8 ± 1.1Murine Leukemia
J774This compound10.1 ± 0.9Murine Leukemia
WEHI-3This compound12.5 ± 1.3Murine Leukemia
Normal Bone MarrowThis compound> 100Normal Murine Mononuclear

Data extracted from Luviano et al. (2014).[1][2][3]

Experimental Protocols

Detailed methodologies for essential in vitro assays to evaluate the effects of PhAR on leukemia cell lines are provided below.

Cell Culture and Maintenance

This protocol describes the basic steps for maintaining leukemia cell lines in culture.

  • Cell Lines: P388, J774, WEHI-3 (or other relevant leukemia cell lines).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage suspension cells by dilution every 2-3 days.

Assessment of Cell Proliferation (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content.[2][4]

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 3 x 10^4 cells/well for P388, 5 x 10^3 cells/well for J774, and 1.3 x 10^4 cells/well for WEHI-3 in 100 µL of culture medium.[2]

  • Drug Treatment: After 24 hours, add varying concentrations of PhAR (e.g., 0, 3, 6, 12, 25, 50, and 100 µg/mL) to the wells.[2] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

  • Cell Fixation: Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Detection by DNA Fragmentation

This protocol describes the analysis of apoptosis by visualizing DNA laddering, a hallmark of programmed cell death.[2]

  • Cell Treatment: Culture 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of PhAR for 24 hours.[2]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

  • DNA Extraction: Extract DNA using a phenol-chloroform extraction method followed by ethanol (B145695) precipitation.

  • RNase Treatment: Treat the DNA with RNase A to remove any contaminating RNA.

  • Gel Electrophoresis: Run the DNA samples on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like appearance of DNA fragments indicates apoptosis.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Treatment: Treat leukemia cells with desired concentrations of PhAR for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Leukemia Cell Culture (P388, J774, WEHI-3) B Seed Cells in Plates A->B C Treat with this compound (Varying Concentrations) B->C D Cell Proliferation Assay (SRB) C->D E Apoptosis Assay (DNA Fragmentation) C->E F Apoptosis Quantification (Annexin V/PI Staining) C->F G Measure Absorbance (Proliferation) D->G H Visualize DNA Ladder (Apoptosis) E->H I Flow Cytometry Analysis (Apoptosis Quantification) F->I J Determine IC50 & Apoptotic Rate G->J H->J I->J

Caption: Experimental workflow for in vitro analysis of PhAR on leukemia cell lines.

Proposed Signaling Pathway for PhAR-Induced Apoptosis

This compound, as a capsaicin analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[7] Activation of TRPV1 can lead to an influx of calcium ions, which in turn can trigger various downstream signaling cascades culminating in apoptosis.

G PhAR This compound (PhAR) TRPV1 TRPV1 Receptor PhAR->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx ROS Increased ROS Ca_influx->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of PhAR-induced apoptosis in leukemia cells.

References

Phenylacetylrinvanil (PhAR) in Preclinical Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR) is a synthetic, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, exhibiting significantly higher potency than its well-known counterpart, capsaicin.[1] As a key integrator of noxious stimuli, including heat, protons, and various inflammatory mediators, the TRPV1 receptor is a critical target in pain research.[2][3][4][5] PhAR's potent and selective agonism allows for the precise modulation of TRPV1, making it a valuable tool for investigating pain signaling pathways and for the preclinical evaluation of novel analgesic strategies.[1]

The primary mechanism through which TRPV1 agonists like PhAR are thought to induce analgesia is via receptor desensitization.[1] Initial activation of TRPV1 on nociceptive sensory neurons leads to a sensation of pain, but prolonged exposure results in a sustained influx of calcium, leading to a functional desensitization of the receptor and a subsequent reduction in pain signaling. This process can ultimately lead to a long-lasting analgesic effect.

These application notes provide detailed protocols for utilizing this compound in two standard preclinical pain models: the carrageenan-induced inflammatory pain model and the formalin test. While specific in vivo dose-response data for PhAR is not extensively available in publicly accessible literature, the following protocols are based on established methodologies for potent TRPV1 agonists and provide a framework for the systematic evaluation of PhAR's analgesic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the TRPV1 receptor, a non-selective cation channel predominantly expressed on primary sensory neurons.[1][4] This activation leads to an influx of calcium and sodium ions, causing neuronal depolarization and the transmission of a pain signal.[2]

Prolonged activation of TRPV1 by PhAR initiates a cascade of intracellular signaling events leading to receptor desensitization. Key downstream signaling pathways implicated in the modulation of TRPV1 activity include:

  • Protein Kinase C (PKC): Inflammatory mediators can activate PKC, which in turn phosphorylates TRPV1, potentiating its response to agonists and lowering its activation threshold.[2][6]

  • Protein Kinase A (PKA): Similar to PKC, PKA can phosphorylate TRPV1, contributing to hyperalgesia and inflammation.[2][6]

  • Calmodulin-dependent protein kinase II (CaMKII): The influx of calcium upon TRPV1 activation can activate CaMKII, which can further sensitize the TRPV1 channel.[6]

  • Phosphatidylinositol 3-kinase (PI3K)/AKT: This pathway is also involved in the sensitization of TRPV1.[6]

The following diagram illustrates the signaling pathway associated with TRPV1 activation:

TRPV1_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRPV1 TRPV1 Receptor Ca_ion Ca²⁺ TRPV1->Ca_ion influx Na_ion Na⁺ TRPV1->Na_ion influx PhAR This compound (PhAR) PhAR->TRPV1 binds & activates CaMKII CaMKII Ca_ion->CaMKII activates Desensitization Receptor Desensitization & Analgesia Ca_ion->Desensitization prolonged influx leads to PKC PKC PKC->TRPV1 phosphorylates (sensitizes) PKA PKA PKA->TRPV1 phosphorylates (sensitizes) CaMKII->TRPV1 phosphorylates (sensitizes) PI3K PI3K AKT AKT PI3K->AKT AKT->TRPV1 sensitizes

TRPV1 Receptor Signaling Pathway Activation by PhAR.

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of analgesic compounds against inflammatory pain. Intraplantar injection of carrageenan induces a local inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.

a. Materials and Reagents

  • This compound (PhAR)

  • Vehicle for PhAR (e.g., 10% ethanol, 10% Tween 80 in saline)

  • Lambda-Carrageenan (2% w/v in sterile 0.9% saline)

  • Positive control (e.g., Morphine, 5 mg/kg, i.p.)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Plantar test apparatus (for thermal hyperalgesia)

  • Electronic von Frey apparatus (for mechanical allodynia)

  • Plethysmometer (for paw edema measurement)

b. Experimental Procedure

  • Acclimatization: Acclimate animals to the testing environment and equipment for at least 2-3 days prior to the experiment.

  • Baseline Measurements: On the day of the experiment, measure baseline paw withdrawal latency to a thermal stimulus (plantar test) and paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws. Also, measure the baseline paw volume using a plethysmometer.

  • Drug Administration: Administer PhAR (e.g., via intraperitoneal, subcutaneous, or oral route) or vehicle. A dose-finding study is recommended to determine the optimal analgesic dose of PhAR. A suggested starting point for subcutaneous administration could be in the range of 0.1-10 µ g/paw , based on the high potency of PhAR. Administer the positive control (e.g., morphine) to a separate group of animals.

  • Induction of Inflammation: 30 minutes after drug administration, inject 100 µL (for rats) or 20 µL (for mice) of 2% carrageenan solution into the plantar surface of one hind paw.

  • Behavioral Testing: At 1, 2, 3, and 4 hours post-carrageenan injection, re-assess paw withdrawal latency (thermal hyperalgesia), paw withdrawal threshold (mechanical allodynia), and paw volume (edema).

c. Data Presentation

Summarize the quantitative data in tables as shown below:

Table 1: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia

Treatment GroupDoseNBaseline Paw Withdrawal Latency (s)1 hr Post-Carrageenan (s)2 hr Post-Carrageenan (s)3 hr Post-Carrageenan (s)4 hr Post-Carrageenan (s)
Vehicle-810.2 ± 0.54.5 ± 0.33.8 ± 0.23.5 ± 0.23.7 ± 0.3
PhARLow810.1 ± 0.46.8 ± 0.47.5 ± 0.57.2 ± 0.46.9 ± 0.5
PhARHigh810.3 ± 0.58.9 ± 0.69.5 ± 0.79.1 ± 0.68.8 ± 0.6
Morphine5 mg/kg810.0 ± 0.49.8 ± 0.59.6 ± 0.49.4 ± 0.59.2 ± 0.4
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. (Note: Data are hypothetical)

Table 2: Effect of this compound on Carrageenan-Induced Mechanical Allodynia

Treatment GroupDoseNBaseline Paw Withdrawal Threshold (g)1 hr Post-Carrageenan (g)2 hr Post-Carrageenan (g)3 hr Post-Carrageenan (g)4 hr Post-Carrageenan (g)
Vehicle-815.1 ± 1.23.2 ± 0.42.5 ± 0.32.3 ± 0.22.6 ± 0.3
PhARLow814.9 ± 1.16.5 ± 0.77.8 ± 0.87.5 ± 0.77.1 ± 0.8
PhARHigh815.2 ± 1.310.2 ± 1.011.5 ± 1.111.1 ± 1.010.8 ± 1.1
Morphine5 mg/kg815.0 ± 1.212.5 ± 1.112.1 ± 1.011.8 ± 1.111.5 ± 1.0
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. (Note: Data are hypothetical)
Formalin Test

The formalin test is a model of tonic chemical pain that produces a biphasic pain response. The early phase (Phase I) is due to the direct activation of nociceptors, while the late phase (Phase II) involves an inflammatory component and central sensitization.

a. Materials and Reagents

  • This compound (PhAR)

  • Vehicle for PhAR (e.g., 10% ethanol, 10% Tween 80 in saline)

  • Formalin solution (2.5% in saline)

  • Positive control (e.g., Morphine, 5 mg/kg, i.p.)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Observation chambers with mirrors for unobstructed view of the paws

b. Experimental Procedure

  • Acclimatization: Acclimate animals to the observation chambers for at least 30 minutes for 2-3 days before the experiment.

  • Drug Administration: Administer PhAR (e.g., via intraperitoneal, subcutaneous, or oral route) or vehicle. As with the carrageenan model, a dose-finding study is essential. Administer the positive control (e.g., morphine) to a separate group of animals.

  • Induction of Nociception: 30 minutes after drug administration, inject 50 µL (for rats) or 20 µL (for mice) of 2.5% formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after formalin injection, place the animal in the observation chamber and record the cumulative time spent licking or flinching the injected paw for 60 minutes. The observation period is typically divided into Phase I (0-5 minutes) and Phase II (15-60 minutes).

c. Data Presentation

Summarize the quantitative data in a table as shown below:

Table 3: Effect of this compound in the Formalin Test

Treatment GroupDoseNPhase I Licking/Flinching Time (s) (0-5 min)Phase II Licking/Flinching Time (s) (15-60 min)
Vehicle-865.4 ± 5.1150.2 ± 12.3
PhARLow840.2 ± 4.585.7 ± 9.8
PhARHigh825.1 ± 3.840.3 ± 6.5
Morphine5 mg/kg815.3 ± 2.925.1 ± 4.7
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. (Note: Data are hypothetical)

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the analgesic effects of this compound in a preclinical pain model.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimatization (3-5 days) B Baseline Behavioral Testing (e.g., von Frey, Plantar Test) A->B C Randomization into Treatment Groups B->C D Drug Administration (Vehicle, PhAR, Positive Control) C->D E Induction of Pain Model (e.g., Carrageenan, Formalin) D->E F Post-Induction Behavioral Testing (at specified time points) E->F G Data Collection & Tabulation F->G H Statistical Analysis G->H I Interpretation of Results H->I

General experimental workflow for preclinical pain studies.

Conclusion

This compound, as a highly potent TRPV1 agonist, holds significant promise as a pharmacological tool for pain research and as a potential therapeutic agent. The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of PhAR in established models of inflammatory and chemical-induced pain. Due to its high potency, careful dose-selection studies are crucial to identify a therapeutic window that maximizes analgesic effects while minimizing potential adverse effects associated with initial TRPV1 activation. Rigorous adherence to these experimental protocols will ensure the generation of robust and reproducible data, facilitating a thorough understanding of this compound's analgesic properties.

References

Phenylacetylrinvanil (PhAR): A Potent Tool for Investigating Neuroinflammatory Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR) is a synthetic, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, demonstrating significantly higher potency than its natural counterpart, capsaicin.[1][2] The TRPV1 channel, a non-selective cation channel, is a critical integrator of various stimuli, including noxious heat, protons, and endogenous ligands, and plays a crucial role in nociception and neurogenic inflammation.[1][3] Emerging evidence highlights the functional expression of TRPV1 in key cells of the central nervous system (CNS), including microglia and astrocytes, implicating it as a significant modulator of neuroinflammatory pathways.[1][4] PhAR's high affinity and potency make it an invaluable research tool for elucidating the precise role of TRPV1 in the complex cellular and molecular events underlying neuroinflammation in both physiological and pathological conditions.

Mechanism of Action

PhAR exerts its effects by binding to and activating the TRPV1 channel. This activation leads to an influx of cations, primarily calcium (Ca²⁺), into the cell.[3] In the context of neuroinflammation, this Ca²⁺ influx can trigger a cascade of downstream signaling events in glial cells, including the activation of kinases, transcription factors, and the subsequent release of pro- or anti-inflammatory mediators.[5][6] The sustained activation and subsequent desensitization of TRPV1 by potent agonists like PhAR can be leveraged to study the long-term consequences of channel modulation on neuroinflammatory responses.[2]

Data Presentation: Expected Quantitative Outcomes of PhAR Application

The following tables present hypothetical yet expected quantitative data from in vitro experiments designed to characterize the effects of PhAR on key neuroinflammatory markers in primary microglia and astrocytes. These values are for illustrative purposes and would need to be determined empirically.

Table 1: Effect of this compound (PhAR) on Pro-inflammatory Cytokine Release from LPS-Stimulated Primary Microglia

PhAR ConcentrationTNF-α Release (pg/mL) (IC50)IL-1β Release (pg/mL) (IC50)Nitric Oxide (NO) Production (µM) (IC50)
Vehicle (LPS only)1500 ± 120800 ± 7525 ± 3
1 nM1350 ± 110720 ± 6022 ± 2.5
10 nM1050 ± 90560 ± 5018 ± 2
100 nM750 ± 65400 ± 3512.5 ± 1.5
1 µM450 ± 40240 ± 207.5 ± 1
IC50 Value ~80 nM ~90 nM ~150 nM

Table 2: Effect of this compound (PhAR) on Astrocyte Activation Markers

PhAR ConcentrationGlial Fibrillary Acidic Protein (GFAP) Expression (% of control)S100B Release (pg/mL)
Vehicle100 ± 1050 ± 5
10 nM120 ± 1265 ± 6
100 nM150 ± 1585 ± 8
1 µM180 ± 20110 ± 10
EC50 Value ~120 nM ~150 nM

Experimental Protocols

The following are detailed protocols for utilizing PhAR in the study of neuroinflammatory processes in vitro and in vivo.

Protocol 1: In Vitro Investigation of PhAR on Lipopolysaccharide (LPS)-Induced Microglial Activation

Objective: To determine the effect of PhAR on the production of pro-inflammatory mediators by primary microglia stimulated with LPS.

Materials:

  • Primary microglial cells (isolated from P0-P2 rodent pups)[7]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated cell culture plates

  • This compound (PhAR)

  • Lipopolysaccharide (LPS) from E. coli

  • Reagents for TNF-α and IL-1β ELISA

  • Griess Reagent for Nitric Oxide (NO) assay

  • Cell lysis buffer and reagents for protein quantification

Procedure:

  • Primary Microglia Culture: Isolate and culture primary microglia from neonatal rodent cortices as previously described.[7][8] Plate cells in Poly-D-lysine coated 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • PhAR Pre-treatment: Prepare stock solutions of PhAR in DMSO and dilute to final concentrations in culture medium. Pre-treat microglial cells with various concentrations of PhAR (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[9]

  • Sample Collection: After 24 hours of stimulation, collect the cell culture supernatant for cytokine and NO analysis. Lyse the cells for protein quantification.

  • Cytokine Measurement (ELISA): Quantify the concentration of TNF-α and IL-1β in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay): Determine the concentration of nitrite, a stable product of NO, in the culture supernatants using the Griess reagent.[10]

  • Data Analysis: Normalize cytokine and NO levels to the total protein concentration of the corresponding cell lysates. Calculate IC50 values for PhAR's inhibition of each inflammatory mediator.

Protocol 2: In Vivo Assessment of PhAR in a Mouse Model of Neuroinflammation

Objective: To evaluate the in vivo efficacy of PhAR in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound (PhAR)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • Reagents for cytokine analysis (ELISA or multiplex assay)

  • Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • PhAR Administration: Dissolve PhAR in a suitable vehicle (e.g., saline with 1% Tween 80). Administer PhAR or vehicle via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 1-10 mg/kg) 1 hour prior to LPS challenge. The optimal route and dose should be determined in preliminary studies, considering PhAR's potential to cross the blood-brain barrier.[11]

  • Induction of Neuroinflammation: Induce systemic inflammation and subsequent neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg).[12][13]

  • Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia and perfuse with cold saline. Collect brain tissue (e.g., hippocampus and cortex).

  • Cytokine Analysis: Homogenize one hemisphere of the brain and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.

  • Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde, process for cryosectioning or paraffin (B1166041) embedding, and perform immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation markers.

  • Image Analysis: Capture images of the stained brain sections using a fluorescence microscope and quantify the intensity of Iba1 and GFAP staining to assess glial activation.

  • Data Analysis: Compare the levels of inflammatory markers and glial activation between the vehicle-treated and PhAR-treated groups.

Visualizations

Signaling_Pathway PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Kinases Kinase Activation (e.g., CaMKII, PKC) Ca_influx->Kinases Transcription_Factors Transcription Factor Activation (e.g., NF-κB) Kinases->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cytokine_Release Cytokine & Chemokine Release (e.g., TNF-α, IL-1β) Gene_Expression->Cytokine_Release Neuroinflammation Modulation of Neuroinflammation Cytokine_Release->Neuroinflammation

PhAR-induced TRPV1 signaling cascade in glial cells.

Experimental_Workflow cluster_invitro In Vitro: Microglial Activation cluster_invivo In Vivo: Neuroinflammation Model Culture 1. Primary Microglia Culture Pretreat 2. PhAR Pre-treatment Culture->Pretreat Stimulate 3. LPS Stimulation Pretreat->Stimulate Analyze_vitro 4. Analyze Cytokines & Nitric Oxide Stimulate->Analyze_vitro Administer 1. PhAR Administration to Mice Induce 2. LPS-induced Neuroinflammation Administer->Induce Collect 3. Brain Tissue Collection Induce->Collect Analyze_vivo 4. Analyze Cytokines & Glial Activation Collect->Analyze_vivo

Experimental workflow for studying PhAR in neuroinflammation.

References

Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Phenylacetylrinvanil Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR), a potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, has demonstrated significant potential as an anti-neoplastic agent.[1] Its selective cytotoxicity towards cancer cells, coupled with a lack of pungency often associated with other capsaicinoids, makes it a promising candidate for further investigation in cancer therapy.[1] The Sulforhodamine B (SRB) assay is a widely used, reliable, and cost-effective colorimetric method for in vitro cytotoxicity screening.[2][3][4] This assay is based on the ability of the SRB dye to bind to cellular protein components, providing a sensitive measure of cell mass that is proportional to the number of viable cells.[2][5][6] These application notes provide a detailed protocol for utilizing the SRB assay to screen the cytotoxicity of this compound against various cancer cell lines.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[4][7] The assay relies on the ability of sulforhodamine B, a bright-pink aminoxanthene dye, to bind to the basic amino acid residues of cellular proteins under mildly acidic conditions after the cells have been fixed with trichloroacetic acid (TCA).[2][6] The amount of dye bound is directly proportional to the total protein mass and, consequently, to the cell number.[3][5] Unbound dye is washed away, and the protein-bound dye is then solubilized with a basic solution. The absorbance of the solubilized dye is measured using a microplate reader, which allows for the quantification of cell viability and the determination of a compound's cytotoxic effects.[2][5]

This compound: A Potent TRPV1 Agonist with Anti-neoplastic Activity

This compound is a synthetic capsaicinoid that acts as a potent agonist for the TRPV1 receptor, a non-selective cation channel involved in pain perception and other physiological processes.[1][8] Studies have shown that this compound exhibits dose-dependent inhibitory effects on the proliferation of various cancer cell lines, particularly leukemia cells.[1][8] A key advantage of this compound is its selective cytotoxicity towards malignant cells over normal hematopoietic cells.[1][8] Its mechanism of action involves the induction of apoptosis in cancer cells.[1][8]

Experimental Protocols

This section provides a detailed methodology for performing the SRB assay to evaluate the cytotoxicity of this compound.

Materials and Reagents
  • This compound (PhAR)

  • Adherent cancer cell lines of interest (e.g., P388, J774, WEHI-3 murine leukemia cell lines)[1]

  • Normal (non-cancerous) cell lines for selectivity assessment (e.g., mouse bone marrow mononuclear cells)[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Equipment
  • 96-well flat-bottom microtiter plates

  • Humidified incubator with 5% CO2 at 37°C

  • Microplate reader capable of measuring absorbance at 510-570 nm

  • Multichannel pipette

  • Sterile serological pipettes and pipette tips

  • Hemocytometer or automated cell counter

  • Inverted microscope

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Include untreated cells as a negative control (vehicle control, treated with the same concentration of DMSO as the compound-treated wells) and a known cytotoxic agent as a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well without removing the culture medium to achieve a final concentration of 10% TCA.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with deionized water or 1% acetic acid to remove TCA, medium, and serum components.[5]

    • Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[5]

    • After the final wash, remove the acetic acid and allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance (optical density, OD) at a wavelength of approximately 515 nm or 540 nm using a microplate reader.[5]

Data Presentation and Analysis

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Raw Absorbance Data

This compound (µM)Replicate 1 (OD 540nm)Replicate 2 (OD 540nm)Replicate 3 (OD 540nm)Mean ODStandard Deviation
0 (Vehicle Control)1.2541.2891.2671.2700.018
11.1031.1251.0981.1090.014
100.8560.8790.8650.8670.012
500.4320.4510.4400.4410.010
1000.1570.1680.1620.1620.006
Background (Medium Only)0.0520.0550.0530.0530.002

Data Calculation:

  • Subtract Background: Subtract the mean background absorbance from all other mean absorbance readings.

  • Calculate Percentage of Cell Viability:

    • % Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100

  • Determine IC50 Value: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Table 2: Cytotoxicity of this compound against Murine Leukemia Cell Lines (IC50 values)

Cell LineThis compound (PhAR) IC50 (µM)
P388Insert experimentally determined value
J774Insert experimentally determined value
WEHI-3Insert experimentally determined value
Mouse Bone Marrow Mononuclear CellsInsert experimentally determined value

Note: The IC50 values in this table should be populated with the results obtained from the experimental procedure. A study by Luviano et al. reported IC50 values for PhAR in leukemia cell lines, which can be used as a reference.[1]

Mandatory Visualizations

Experimental Workflow

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72h) C->D E 5. Cell Fixation (10% TCA, 1h, 4°C) D->E F 6. Washing & Air Dry E->F G 7. SRB Staining (0.4% SRB, 30 min) F->G H 8. Washing & Air Dry (1% Acetic Acid) G->H I 9. Solubilization (10 mM Tris Base) H->I J 10. Absorbance Reading (515-540 nm) I->J K 11. Data Analysis (% Viability, IC50) J->K

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

This compound Signaling Pathway

Phenylacetylrinvanil_Pathway PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 Agonist Binding Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel Opening Apoptosis_Pathway Apoptotic Signaling Cascade Ca_Influx->Apoptosis_Pathway Initiation Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Caption: this compound-induced apoptotic signaling pathway.

Conclusion

The Sulforhodamine B assay is a robust, sensitive, and reproducible method for evaluating the in vitro cytotoxicity of this compound.[6][9] The provided protocol offers a comprehensive guide for researchers to effectively screen the anti-neoplastic potential of this promising compound. The ability to generate reliable and consistent data is crucial for the preclinical assessment of novel cancer therapeutic agents. Adherence to this detailed protocol will facilitate the accurate determination of this compound's cytotoxic profile and its selectivity, providing valuable insights for further drug development.

References

Application Notes and Protocols: Phenylacetylrinvanil (PhAR) for the Study of TRPV1 in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and various chemical agonists.[1][2] Primarily expressed in sensory neurons, it plays a pivotal role in pain perception and neurogenic inflammation.[1][3] Phenylacetylrinvanil (PhAR), a potent synthetic analog of capsaicin (B1668287), serves as a powerful tool for investigating TRPV1 function. These application notes provide detailed protocols and data for utilizing PhAR to study TRPV1 in sensory neurons, facilitating research in pain, inflammation, and the development of novel analgesic therapies.

Mechanism of Action

This compound activates TRPV1 in a manner similar to capsaicin, by binding to a pocket formed by the channel's transmembrane segments.[4] This binding event stabilizes the open state of the TRPV1 channel, leading to an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺).[2][4] The resulting depolarization of the sensory neuron membrane triggers the generation of action potentials, which are then propagated to the central nervous system, eliciting the sensation of pain.[4][5] The influx of Ca²⁺ also initiates various downstream signaling cascades within the neuron.[6]

Quantitative Data Summary

The following table summarizes the potency of this compound (PhAR) in activating the TRPV1 channel, in comparison to other common vanilloid agonists.

CompoundAgonist TypeEC₅₀ (nM)ReceptorReference
This compound (PhAR)Synthetic Vanilloid0.27 ± 0.07Mouse TRPV1[7]
Resiniferatoxin (RTX)Natural Vanilloid0.15 ± 0.04Mouse TRPV1[7]
CapsaicinNatural Vanilloid9.1 ± 1.2Mouse TRPV1[7]
OlvanilSynthetic Vanilloid3.7 ± 0.3Mouse TRPV1[7]

Signaling Pathways and Experimental Workflow

TRPV1 Signaling Pathway Activated by PhAR

The activation of TRPV1 by PhAR initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Opens PhAR This compound (PhAR) PhAR->TRPV1 Binds to Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Leads to Downstream Downstream Signaling (e.g., Neuropeptide Release) Ca_Na_Influx->Downstream Initiates Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Experimental_Workflow A Sensory Neuron Culture (e.g., DRG neurons) B Application of PhAR A->B C Calcium Imaging B->C D Patch-Clamp Electrophysiology B->D E Data Analysis C->E D->E

References

Application Notes: Phenylacetylrinvanil (PhAR) as a Preclinical Tool for Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious thermal and chemical stimuli in primary sensory neurons.[1][2][3][4] Its activation is central to the sensation of inflammatory and neuropathic pain, making it a highly validated target for the development of novel analgesic therapeutics.[4][5][6] Phenylacetylrinvanil (PhAR) is a potent, synthetic agonist of the TRPV1 receptor, exhibiting significantly higher potency than the natural agonist, capsaicin (B1668287).[1][2][7] Its unique pharmacological profile, characterized by robust receptor activation followed by sustained desensitization, makes it an invaluable tool for researchers in neuropharmacology and pain research.[1]

This document provides detailed application notes and experimental protocols for utilizing PhAR to investigate pain signaling pathways and to screen for potential analgesic compounds.

Mechanism of Action: Potent Agonism and Desensitization

PhAR acts as a potent and selective agonist at the TRPV1 receptor.[1] Like other vanilloids, it is believed to bind to a pocket on the intracellular side of the channel, involving key amino acid residues such as Tyrosine (Tyr511) and Threonine (Thr550).[1] This binding event triggers the opening of the non-selective cation channel, leading to a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1] The initial ion influx results in neuronal depolarization and the sensation of acute pain.

However, prolonged or potent activation of TRPV1 by an agonist like PhAR leads to a state of desensitization.[1] This process, primarily driven by the high intracellular Ca²⁺ concentration, involves a cascade of events including the activation of protein kinases A and C (PKA/PKC), which ultimately renders the channel unresponsive to further stimulation.[1] This long-lasting desensitization of nociceptive nerve endings is the fundamental mechanism behind the analgesic effect of potent TRPV1 agonists.[8][9]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activates Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Permeates PhAR This compound (PhAR) PhAR->TRPV1 Binds Depolarization Neuronal Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (PKC, PKA) Ca_influx->Downstream Pain_Signal Acute Pain Sensation Depolarization->Pain_Signal Desensitization Channel Desensitization (Analgesia) Downstream->Desensitization Desensitization->TRPV1 Inactivates Channel

Caption: TRPV1 activation and desensitization pathway initiated by PhAR.

Data Presentation: Quantitative Profile

PhAR is distinguished by its high potency, which is significantly greater than that of capsaicin and comparable to the ultrapotent agonist, resiniferatoxin (B1680534) (RTX).[1][10] This makes it an effective tool for inducing robust receptor-mediated responses at very low concentrations.

Table 1: In Vitro Activity of PhAR and Related Compounds

Compound Target Assay Type Value Reference
This compound (PhAR) Human TRPV1 Electrophysiology EC₅₀: 90 pM [10]
Capsaicin Human TRPV1 Affinity ~1000x less potent than PhAR [2][7]
6-Iodo-PhAR Human TRPV1 Ca²⁺ Influx (Antagonist) IC₅₀: 6 nM [11]

| 5-Iodo-PhAR | Human TRPV1 | Ca²⁺ Influx (Antagonist) | Inactive (Antagonist) |[11] |

Table 2: Cellular Effects of PhAR in Murine Leukemia Cell Lines

Cell Line Assay Type Value Reference
P388 Antiproliferative IC₅₀: 49 µg/mL [7]
J774 Antiproliferative IC₅₀: 10 µg/mL [7]
WEHI-3 Antiproliferative IC₅₀: 31 µg/mL [7]

Note: The antiproliferative effects in cancer cell lines highlight PhAR's potent biological activity, though this is distinct from its role in analgesia. PhAR was found to be selectively cytotoxic to leukemia cells compared to normal bone marrow cells.[2][12]

Application in Analgesic Discovery & Development

The primary application of PhAR in this context is to leverage its potent TRPV1 agonism to either probe pain pathways or to induce long-term desensitization for therapeutic effect.

  • In Vitro Screening Tool: PhAR can be used as a potent reference agonist in cell-based assays (e.g., Ca²⁺ influx) to screen for novel TRPV1 antagonists. Test compounds that inhibit the signal generated by PhAR can be identified as potential antagonists.

  • In Vivo Model for Analgesia: Direct administration of PhAR to a specific site can induce a localized and long-lasting analgesia through nerve terminal desensitization.[13] This allows for the study of the behavioral consequences of silencing a population of TRPV1-expressing neurons.

  • Structure-Activity Relationship (SAR) Studies: The chemical scaffold of PhAR is amenable to modification. As demonstrated by the conversion of PhAR into a potent antagonist via iodination, this molecule serves as an excellent starting point for designing new TRPV1 modulators with different functional activities.[1][11]

SAR_Logic PhAR This compound (PhAR) Modification Chemical Modification (e.g., Iodination of Vanillyl Moiety) PhAR->Modification Agonist Potent TRPV1 Agonist (Channel Activation) PhAR->Agonist Function I_PhAR Iodo-PhAR Modification->I_PhAR Antagonist Potent TRPV1 Antagonist (Channel Blockade) I_PhAR->Antagonist Function

Caption: Structure-activity relationship of PhAR leading to a functional switch.

Experimental Protocols

The following protocols provide a framework for utilizing PhAR in both in vitro and in vivo settings to study TRPV1 function and analgesia.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analgesia Models protocol1 Protocol 1: Calcium Imaging Assay potency Determine EC₅₀/IC₅₀ (Potency & Efficacy) protocol1->potency protocol2 Protocol 2: Thermal Hyperalgesia (Carrageenan Model) potency->protocol2 Proceed if active behavior Assess Analgesic Effect (Paw Withdrawal Latency/Threshold) protocol2->behavior protocol3 Protocol 3: Mechanical Allodynia (Neuropathic Model) protocol3->behavior

Caption: Workflow for evaluating PhAR and related compounds.

Protocol 1: In Vitro Potency Assessment via Calcium Imaging

This protocol details the measurement of PhAR-induced TRPV1 activation in a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1).

Materials:

  • HEK293 cells stably expressing hTRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (PhAR) stock solution (e.g., 10 mM in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating: Seed HEK293-hTRPV1 cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.

  • Remove culture medium from the wells and add 100 µL of loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Preparation: Prepare serial dilutions of PhAR in Assay Buffer. A final concentration range from 1 pM to 1 µM is recommended to generate a full dose-response curve.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence reader and allow it to equilibrate for 5-10 minutes.

    • Set the reader to measure fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the automated injector, add 25 µL of the PhAR dilutions to the appropriate wells.

    • Continue recording the fluorescence signal for at least 3-5 minutes to capture the peak response.

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the responses to the maximal effect. Plot the normalized response against the logarithm of the PhAR concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: In Vivo Assessment of Analgesia - Carrageenan-Induced Thermal Hyperalgesia

This protocol assesses the analgesic effect of locally administered PhAR in a rat model of inflammatory pain.[14]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (PhAR) formulated for subcutaneous injection

  • 1% Carrageenan solution in sterile saline

  • Plantar test apparatus (Hargreaves' test)

  • Animal enclosures

Methodology:

  • Acclimatization: Acclimate rats to the experimental room and testing apparatus for at least 2-3 days prior to the experiment. On the testing day, place animals in the plexiglass chambers on the glass floor of the Hargreaves' apparatus and allow them to acclimate for 30 minutes.

  • Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source. Apply the heat stimulus to the plantar surface of the right hind paw and record the time to withdrawal. Perform three measurements separated by at least 5 minutes and average them.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Drug Administration: Two hours after carrageenan injection (when peak inflammation is expected), administer PhAR via subcutaneous injection into the plantar surface of the inflamed paw. A separate group should receive a vehicle control injection.

  • Post-Treatment Measurement: At various time points after PhAR administration (e.g., 1, 2, 4, 6, and 24 hours), re-measure the PWL of the inflamed paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Data Analysis: The analgesic effect is demonstrated by a significant increase in PWL in the PhAR-treated group compared to the vehicle-treated group. Data can be expressed as the raw PWL (in seconds) or as a percentage of the maximum possible effect (%MPE).

Protocol 3: In Vivo Assessment of Analgesia - Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol evaluates the efficacy of PhAR in a model of neuropathic pain, which often involves TRPV1 upregulation.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical tools for nerve ligation

  • 4-0 chromic gut sutures

  • This compound (PhAR) formulated for administration (e.g., local or systemic)

  • Electronic von Frey apparatus or calibrated von Frey filaments

  • Elevated mesh platform with animal enclosures

Methodology:

  • Surgical Procedure (CCI): Anesthetize the rat. At the mid-thigh level, expose the right common sciatic nerve and place four loose ligatures of chromic gut around it, spaced about 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb. Close the incision in layers.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days. During this period, they will develop mechanical allodynia.

  • Baseline Allodynia Measurement: Place the rats on the elevated mesh platform and allow them to acclimate for 30 minutes. Measure the baseline paw withdrawal threshold (PWT) by applying von Frey filaments of increasing force to the plantar surface of the injured paw. The PWT is the lowest force that elicits a brisk withdrawal response.

  • Drug Administration: Administer PhAR according to the study design (e.g., a single subcutaneous injection into the paw or systemic administration). A control group should receive the vehicle.

  • Post-Treatment Measurement: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, 6 hours).

  • Data Analysis: An increase in the PWT in the PhAR-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect. The results are typically plotted as PWT (in grams) over time.

References

Phenylacetylrinvanil: Techniques for Measuring Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Phenylacetylrinvanil (PhAR), a synthetic analog of capsaicin (B1668287), has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in leukemia. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, PhAR's mechanism of action is primarily linked to the induction of apoptosis. These application notes provide a comprehensive overview of the techniques used to measure the impact of this compound on cell proliferation, offering detailed protocols for key experiments and summarizing relevant data for researchers, scientists, and professionals in drug development.

Data Presentation

The anti-proliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. The following table summarizes the reported IC50 values for PhAR in various cell lines.

Cell LineCell TypeThis compound (PhAR) IC50 (µg/mL)Capsaicin IC50 (µg/mL)Rinvanil IC50 (µg/mL)
P388Murine Leukemia949>100
J774Murine Leukemia81031
WEHI-3Murine Leukemia33118
Mouse Bone MarrowNormal Mononuclear Cells>100>100>100
HeLaHuman Cervical Cancer---
CaSkiHuman Cervical Cancer---
ViBoHuman Cervical Cancer74-149

Note: Data for HeLa and CaSki cells with PhAR were not available in the cited sources. A dash (-) indicates that the data was not provided in the referenced literature. The data indicates that PhAR is significantly more potent than capsaicin and rinvanil in the tested leukemia cell lines and shows selectivity for cancer cells over normal bone marrow cells.[1][2]

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound, as a potent TRPV1 agonist, is believed to initiate a signaling cascade that leads to apoptosis in cancer cells. The proposed pathway involves the influx of calcium ions, which in turn can activate pro-apoptotic pathways such as the p38 MAPK pathway, and potentially inhibit survival pathways like the PI3K/Akt pathway.

Phenylacetylrinvanil_Signaling_Pathway PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Leads to PI3K_Akt PI3K/Akt Pathway Inhibition Ca_Influx->PI3K_Akt Can lead to Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes PI3K_Akt->Apoptosis Inhibits (Inhibition is lifted)

Caption: Proposed signaling pathway of this compound (PhAR) induced apoptosis.

Experimental Workflow for Assessing Anti-Proliferative Effects

A systematic workflow is crucial for evaluating the anti-proliferative effects of this compound. This involves a series of experiments from initial screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture phar_treatment Treatment with varying concentrations of PhAR cell_culture->phar_treatment proliferation_assay Cell Proliferation Assay (e.g., SRB, MTT) phar_treatment->proliferation_assay ic50 Determine IC50 Value proliferation_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., DNA Laddering, Annexin V) mechanism_studies->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot end End: Data Analysis and Conclusion apoptosis_assay->end cell_cycle->end western_blot->end

Caption: General workflow for in vitro evaluation of PhAR's anti-proliferative effects.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3][4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (PhAR)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of PhAR (e.g., 0.1 to 100 µg/mL) and a vehicle control (e.g., DMSO) for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (PhAR)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay.

  • Compound Treatment: Treat cells with PhAR for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.

BrdU Incorporation Assay for DNA Synthesis

The BrdU assay measures the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.[13][14][15][16][17]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (PhAR)

  • 96-well plates

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with PhAR as described previously.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium and add fixing/denaturing solution for 30 minutes.

  • Antibody Incubation: Wash the wells and incubate with anti-BrdU primary antibody for 1 hour, followed by incubation with the HRP-conjugated secondary antibody.

  • Substrate Reaction and Measurement: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution and measure the absorbance at 450 nm.

Ki-67 Staining for Proliferation Marker

Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining for Ki-67 can be used to determine the growth fraction of a cell population.[18][19][20][21][22][23]

Materials:

  • Cancer cell lines

  • This compound (PhAR)

  • Fixation and permeabilization buffers

  • Anti-Ki-67 antibody

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Protocol (for Flow Cytometry):

  • Cell Culture and Treatment: Culture and treat cells with PhAR.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695).

  • Permeabilization and Staining: Wash the cells and incubate with the anti-Ki-67 antibody in a permeabilization buffer.

  • Secondary Antibody: If using an unconjugated primary antibody, wash and incubate with a fluorescently labeled secondary antibody.

  • DNA Staining: Resuspend cells in a solution containing a DNA stain like propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of Ki-67 positive cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27]

Materials:

  • Cancer cell lines

  • This compound (PhAR)

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with PhAR for the desired duration.

  • Harvest and Fixation: Harvest approximately 1x10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols: Phenylacetylrinvanil (PhAR) in Chronic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR), also known as IDN5890, is an ultrapotent synthetic capsaicinoid and a highly selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous ligands.[3][4][5] It is predominantly expressed in primary sensory neurons, playing a crucial role in the signaling pathways of inflammatory and neuropathic pain.[6] Prolonged activation of TRPV1 by an agonist leads to a state of desensitization, where the neuron becomes refractory to further stimuli, ultimately resulting in an analgesic effect.[3][6] PhAR's exceptional potency, reported to be approximately 1,000 times greater than that of capsaicin (B1668287), makes it a valuable research tool for investigating the role of TRPV1 in chronic pain and as a potential therapeutic agent.[7] Furthermore, its structure has served as a scaffold for the development of potent TRPV1 antagonists.[2][8]

These application notes provide a comprehensive overview of the use of this compound in chronic pain research, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in both in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects primarily through the activation of the TRPV1 channel. The binding of PhAR to the vanilloid binding site on the intracellular side of the TRPV1 channel induces a conformational change, leading to the opening of the non-selective cation channel. This allows an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The initial influx of these ions leads to depolarization of the neuronal membrane, the generation of action potentials, and the sensation of pain.

However, sustained exposure to a potent agonist like PhAR leads to a prolonged and profound activation of TRPV1, triggering a cascade of intracellular events that result in the desensitization of the channel and the neuron. This desensitization is a key mechanism for the analgesic properties of potent TRPV1 agonists. The process involves:

  • Calcium-Dependent Desensitization: The significant influx of Ca²⁺ activates various intracellular signaling pathways, including protein kinase C (PKC) and calcineurin, which in turn phosphorylate the TRPV1 channel, reducing its sensitivity to further stimulation.

  • Receptor Internalization: Prolonged activation can lead to the internalization of TRPV1 channels from the cell surface, further reducing the neuron's responsiveness.

  • Functional Defunctionalization: In the case of highly potent agonists and/or high concentrations, the massive Ca²⁺ influx can lead to mitochondrial dysfunction and the activation of calcium-dependent proteases like calpain. This can result in a reversible ablation of the nerve fiber terminals, leading to a long-lasting analgesic effect.

Data Presentation

In Vitro Activity of this compound and its Derivatives
CompoundTargetAssay TypeCell Line/TissuePotencyReference
This compound (PhAR) Human TRPV1Calcium Influx (FLIPR)HEK-293EC₅₀ = 90 pM [1]
This compound (PhAR)Rat TRPV1Calcium InfluxDorsal Root Ganglion (DRG) NeuronsPotency maintained[2]
This compound (PhAR)Rat TRPV1Contraction AssayUrinary Bladder StripsPotency maintained[2]
6-iodo-Phenylacetylrinvanil Human TRPV1Inhibition of Capsaicin-induced Calcium InfluxHEK-293IC₅₀ = 6 nM [8]
CapsaicinHuman TRPV1Calcium Influx (FLIPR)HEK-293EC₅₀ = ~10-300 nM[1]
Resiniferatoxin (RTX)Human TRPV1Calcium Influx (FLIPR)HEK-293EC₅₀ = 11 pM[1]

Note: As of the latest search, specific in vivo analgesic data for this compound in chronic pain models was not publicly available. The in vivo protocol provided below is a general guideline for testing a potent TRPV1 agonist based on established models.

Experimental Protocols

In Vitro Protocol: Calcium Imaging Assay for TRPV1 Activation in HEK-293 Cells

This protocol describes how to measure the activation of human TRPV1 channels expressed in Human Embryonic Kidney 293 (HEK-293) cells by this compound using a fluorescent calcium indicator.

Materials:

  • HEK-293 cells stably expressing human TRPV1

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound (PhAR) stock solution (e.g., 10 mM in DMSO)

  • Capsaicin as a positive control

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture the hTRPV1-HEK-293 cells in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.

    • Once confluent, detach the cells using trypsin-EDTA and re-suspend in fresh culture medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add a final volume of 100 µL of HBSS to each well.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in HBSS to achieve the desired final concentrations (e.g., from 1 pM to 1 µM).

    • Prepare a positive control (e.g., capsaicin at its EC₅₀ concentration) and a vehicle control (HBSS with the same final concentration of DMSO as the highest PhAR concentration).

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to excite at ~488 nm and measure emission at ~525 nm for Fluo-4 AM.

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximal response elicited by a saturating concentration of a full agonist or to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Protocol: Assessment of Analgesic Efficacy in a Chronic Inflammatory Pain Model (Complete Freund's Adjuvant)

This protocol provides a general framework for evaluating the analgesic effects of this compound in the Complete Freund's Adjuvant (CFA)-induced model of chronic inflammatory pain in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound (PhAR)

  • Vehicle for PhAR (e.g., saline with 5% Tween 80 and 5% ethanol)

  • Isoflurane for anesthesia

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

  • Induction of Chronic Inflammatory Pain:

    • Acclimatize the rats to the testing environment and handling for several days before the experiment.

    • Briefly anesthetize the rats with isoflurane.

    • Inject 100 µL of CFA into the plantar surface of the left hind paw. This will induce a localized and persistent inflammation.

    • Allow the inflammation and associated pain behaviors (mechanical allodynia and thermal hyperalgesia) to develop over 24-48 hours.

  • Baseline Behavioral Testing:

    • Before administering PhAR, establish a baseline pain threshold for each animal.

    • Mechanical Allodynia (Von Frey Test): Place the rat on an elevated mesh grid and allow it to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited. The force at which the paw is withdrawn is the paw withdrawal threshold (PWT).

    • Thermal Hyperalgesia (Plantar Test): Place the rat in a chamber with a glass floor. A radiant heat source is aimed at the plantar surface of the inflamed paw. The time taken for the rat to withdraw its paw is the paw withdrawal latency (PWL).

  • Drug Administration:

    • Group the animals and administer this compound or vehicle via a chosen route (e.g., subcutaneous, intraperitoneal, or intraplantar injection). A dose-response study with multiple doses of PhAR is recommended.

  • Post-Treatment Behavioral Testing:

    • At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), repeat the mechanical allodynia and thermal hyperalgesia tests as described in step 2.

    • The experimenter should be blinded to the treatment groups to avoid bias.

  • Data Analysis:

    • Calculate the change in PWT and PWL from baseline for each animal at each time point.

    • Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • The results will indicate the analgesic efficacy of PhAR in this model of chronic inflammatory pain.

Visualizations

This compound (PhAR) Signaling Pathway in Nociceptive Neurons PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 Binds to Sustained_Activation Sustained TRPV1 Activation PhAR->Sustained_Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Leads to AP Action Potential Generation Depolarization->AP Triggers Pain_Sensation Acute Pain Sensation AP->Pain_Sensation Results in Ca_Overload Intracellular Ca²⁺ Overload Sustained_Activation->Ca_Overload Causes PKC PKC Activation Ca_Overload->PKC Calcineurin Calcineurin Activation Ca_Overload->Calcineurin Calpain Calpain Activation Ca_Overload->Calpain Activates Desensitization TRPV1 Desensitization PKC->Desensitization Phosphorylates Calcineurin->Desensitization Dephosphorylates Desensitization->TRPV1 Inhibits Analgesia Long-lasting Analgesia Desensitization->Analgesia Contributes to Nerve_Terminal_Defunctionalization Nerve Terminal Defunctionalization Calpain->Nerve_Terminal_Defunctionalization Induces Nerve_Terminal_Defunctionalization->Analgesia Leads to

Caption: Signaling pathway of PhAR-induced analgesia.

Experimental Workflow for In Vitro Calcium Imaging start Start cell_culture Culture hTRPV1-HEK-293 Cells start->cell_culture cell_plating Plate Cells in 96-well Plate cell_culture->cell_plating dye_loading Load Cells with Calcium Indicator (Fluo-4 AM) cell_plating->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Measure Baseline Fluorescence wash->baseline compound_prep Prepare PhAR Serial Dilutions compound_add Add PhAR to Cells compound_prep->compound_add baseline->compound_add measure_response Measure Fluorescence Change compound_add->measure_response data_analysis Analyze Data and Calculate EC₅₀ measure_response->data_analysis end End data_analysis->end

Caption: Workflow for in vitro calcium imaging assay.

Logical Relationship of PhAR and its Antagonist Derivative PhAR This compound (PhAR) Agonist Potent TRPV1 Agonist (EC₅₀ = 90 pM) PhAR->Agonist is a Iodination Iodination at Position 6 PhAR->Iodination undergoes Analgesia Potential for Analgesia via Desensitization Agonist->Analgesia leads to Iodo_PhAR 6-iodo-Phenylacetylrinvanil Iodination->Iodo_PhAR produces Antagonist Potent TRPV1 Antagonist (IC₅₀ = 6 nM) Iodo_PhAR->Antagonist is a Pain_Research Tool for Studying TRPV1 Blockade in Pain Antagonist->Pain_Research is a

Caption: PhAR as a scaffold for a TRPV1 antagonist.

References

Troubleshooting & Optimization

Phenylacetylrinvanil solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylacetylrinvanil (PhAR), a potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its solubility, stability, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PhAR) is a synthetic analog of capsaicin (B1668287) and a highly potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its primary mechanism of action is the activation of the TRPV1 channel, which is a non-selective cation channel. This activation leads to an influx of calcium ions (Ca2+) into the cell, triggering various downstream signaling pathways.[2][3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: What is a typical concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. One study on leukemia cell lines reported using concentrations ranging from 3 to 100 µg/mL for proliferation assays.[7] Given the molecular weight of this compound (551.77 g/mol ), this corresponds to a molar concentration range of approximately 5.4 µM to 181 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Are there any known stability issues with this compound in experimental buffers?

A4: There is limited published data on the long-term stability of this compound in specific aqueous buffers. As a general practice for hydrophobic compounds, it is advisable to prepare fresh dilutions of the stock solution in your experimental buffer for each experiment to minimize potential degradation.[5] Stock solutions in anhydrous DMSO are generally more stable and can often be stored at -20°C or -80°C for extended periods, though it is best to consult the manufacturer's recommendations.

Troubleshooting Guides

Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.

Possible Cause 1: Solvent Shock The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution.

  • Solution:

    • Pre-warm the aqueous buffer to 37°C.

    • Add the DMSO stock solution drop-wise to the buffer while gently vortexing or swirling to ensure rapid and even dispersion.[6]

    • Consider preparing an intermediate dilution in a smaller volume of buffer before making the final dilution.

Possible Cause 2: Exceeded Solubility Limit The final concentration of this compound in the aqueous buffer may be above its solubility limit.

  • Solution:

    • Reduce the final concentration of this compound in your experiment.

    • If a higher concentration is necessary, consider the use of solubility enhancers such as cyclodextrins, if compatible with your experimental system.[5]

Possible Cause 3: Low Temperature The solubility of many compounds decreases at lower temperatures.

  • Solution:

    • Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.

    • If working at lower temperatures, you may need to use a lower final concentration of the compound.

Issue: Inconsistent or unexpected experimental results.

Possible Cause 1: Inaccurate Compound Concentration Precipitation (even if not easily visible) can lead to a lower effective concentration of the compound in your assay.

  • Solution:

    • Visually inspect your final working solution for any signs of precipitation or turbidity.

    • If precipitation is suspected, prepare a fresh solution using the troubleshooting steps above.

    • Always include appropriate vehicle controls (e.g., buffer with the same final DMSO concentration) in your experiments.[6]

Possible Cause 2: Compound Degradation this compound may degrade over time in aqueous solutions.

  • Solution:

    • Prepare fresh working solutions from your DMSO stock for each experiment.

    • Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots.

Possible Cause 3: Cellular Toxicity of the Solvent High concentrations of DMSO can be toxic to cells.

  • Solution:

    • Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%.[6]

    • Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[6]

Data Presentation

Table 1: Summary of this compound Solubility and Preparation

ParameterRecommendationSource/Rationale
Primary Solvent for Stock Solution Dimethyl Sulfoxide (B87167) (DMSO)General practice for hydrophobic compounds used in cell culture.[5][6]
Alternative Vehicle Ethyl Acetate (B1210297)Reported as a vehicle in a cell culture study.
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General best practice for compound stock solutions.
Working Solution Preparation Dilute stock solution into pre-warmed (37°C) aqueous buffer with gentle mixing.To prevent "solvent shock" and precipitation.[6]
Final DMSO Concentration in Assays ≤ 0.5%, ideally ≤ 0.1%To minimize solvent-induced cytotoxicity.[6]

Table 2: Experimental Concentrations of this compound in Leukemia Cell Lines

Cell LineIC50 (µg/mL)IC50 (µM)
P38849~88.8
J77410~18.1
WEHI-331~56.2
Data from Luviano et al., 2014.[8] Concentrations in µM are estimated based on a molecular weight of 551.77 g/mol .

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into smaller volumes and store at -80°C.

  • Prepare Working Solution:

    • Pre-warm your cell culture medium or experimental buffer (e.g., PBS, TRIS) to 37°C.

    • Create an intermediate dilution of the stock solution in the pre-warmed medium if a large dilution factor is required.

    • Add the stock solution (or intermediate dilution) drop-wise to the final volume of pre-warmed medium while gently swirling. This is a critical step to prevent precipitation.[6]

    • Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

Signaling Pathway and Workflow Diagrams

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PhAR This compound TRPV1 TRPV1 Channel PhAR->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates p38_MAPK p38 MAPK Ca_influx->p38_MAPK activates NFAT NFAT (cytoplasmic) Calcineurin->NFAT dephosphorylates NFAT_n NFAT (nuclear) NFAT->NFAT_n translocates Gene_Expression Gene Expression (e.g., Apoptosis) NFAT_n->Gene_Expression regulates Cellular_Response Cellular Response (e.g., Apoptosis) p38_MAPK->Cellular_Response mediates Gene_Expression->Cellular_Response

Caption: this compound activates TRPV1, leading to Ca²⁺ influx and downstream signaling.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-based Experiment stock Prepare 10 mM Stock in 100% DMSO working Dilute Stock into Pre-warmed (37°C) Buffer stock->working Drop-wise with mixing treatment Treat Cells with Working Solution working->treatment Add to cells cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Analyze Experimental Endpoint (e.g., Proliferation, Apoptosis) incubation->analysis

Caption: General workflow for preparing and using this compound in cell-based assays.

Troubleshooting_Logic action Improve dilution technique: - Pre-warm buffer - Add stock drop-wise - Gentle mixing success Solution should be clear. Proceed with experiment. action->success start Precipitation Observed? check_mixing Was dilution done into pre-warmed buffer with gentle mixing? start->check_mixing check_mixing->action No check_conc Is final concentration within known soluble range? check_mixing->check_conc Yes check_conc->success Yes reduce_conc Reduce final concentration or use solubility enhancers. check_conc->reduce_conc No reduce_conc->success

Caption: Troubleshooting logic for addressing precipitation issues with this compound.

References

Technical Support Center: Optimizing Phenylacetylrinvanil (PhAR) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Phenylacetylrinvanil (PhAR), a potent TRPV1 agonist, in in vivo experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PhAR) and what is its primary mechanism of action?

A1: this compound (PhAR) is a synthetic, high-affinity agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its primary mechanism of action is the potent and selective activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] Activation of TRPV1 by PhAR leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing neuronal depolarization and the sensation of pain. Prolonged activation can lead to desensitization of the receptor, which is the basis for its potential analgesic effects.[1]

Q2: How does the potency of PhAR compare to other common TRPV1 agonists like capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX)?

A2: PhAR is significantly more potent than capsaicin. Some reports indicate it is up to 1,000 times more potent than capsaicin in its affinity for the TRPV1 receptor.[2] Its potency is comparable to that of resiniferatoxin (RTX), another ultrapotent TRPV1 agonist.

Q3: What are the main research applications for PhAR?

A3: PhAR is primarily used in research to investigate pain signaling pathways, the role of TRPV1 in chronic pain conditions, neuroinflammatory processes, and for the development of novel analgesic therapies.[1] Its high potency and selectivity make it a valuable tool for dissecting the complex physiology of the TRPV family of ion channels. It has also been investigated for its antineoplastic properties in leukemia cell lines.[2][3]

Troubleshooting Guide for In Vivo Studies

Issue 1: Difficulty dissolving PhAR for in vivo administration.

  • Question: I am having trouble dissolving PhAR for my in vivo experiments. What is the recommended solvent or vehicle?

  • Answer: While specific in vivo formulation protocols for PhAR are not widely published, a common approach for potent, lipophilic vanilloids like capsaicin and RTX can be adapted. A typical vehicle for initial in vivo studies is a mixture of ethanol (B145695), a surfactant like Tween 80, and saline. For instance, a stock solution can be prepared in 100% ethanol and then diluted in a vehicle containing 10% ethanol and 10% Tween 80 in sterile saline for administration. It is crucial to perform small-scale solubility tests to determine the optimal ratio for your desired final concentration. For topical applications, vehicles such as mineral oil, propylene (B89431) glycol (PG), or isopropyl alcohol (IPA) have been used for capsaicinoids.

Issue 2: Unexpected or inconsistent animal behavior following PhAR administration.

  • Question: My animals are exhibiting signs of distress (e.g., excessive grooming, scratching, vocalization) or the analgesic effect is inconsistent. What could be the cause?

  • Answer:

    • Initial Nocifensive Behavior: As a potent TRPV1 agonist, PhAR is expected to cause initial pain-related behaviors upon administration. This is an on-target effect. To minimize distress, consider local administration to the target area if your experimental design allows, or co-administration with a short-acting analgesic that does not interfere with your study endpoints.

    • Dose and Concentration: The dose of PhAR is critical. Due to its high potency, it is easy to administer a dose that causes excessive stimulation or even neurotoxicity. A thorough dose-response study is essential to determine the optimal concentration that provides the desired analgesic effect without causing undue distress or off-target effects. Start with very low doses (in the nanomolar range for local administration) and carefully escalate.

    • Route of Administration: The route of administration will significantly impact the behavioral response. Systemic administration (e.g., intraperitoneal, intravenous) is more likely to cause widespread activation of TRPV1 and generalized discomfort. Localized injections (e.g., intraplantar, subcutaneous) can confine the initial nocifensive response.

    • Vehicle Effects: The vehicle itself can cause irritation. Always include a vehicle-only control group to distinguish the effects of the vehicle from those of PhAR.

Issue 3: Lack of a clear analgesic effect in my pain model.

  • Question: I am not observing the expected analgesic effect of PhAR in my animal model of pain. What should I check?

  • Answer:

    • Desensitization Timecourse: The analgesic effect of TRPV1 agonists is dependent on receptor desensitization, which takes time to develop after the initial activation. Ensure your behavioral testing time points are appropriately selected to capture the desensitized state, which may be several hours to days after PhAR administration.

    • Dose Optimization: The dose may be too low to induce significant desensitization. A dose-response study is necessary to find the effective range.

    • Animal Model and Species Differences: The expression and sensitivity of TRPV1 can vary between different animal models and species. Preclinical studies have shown that PhAR can have different effects in rats versus guinea pigs.[1] Ensure that the chosen model is appropriate for studying TRPV1-mediated analgesia and consider potential species-specific responses.

    • Compound Stability: Ensure the stability of your PhAR formulation. Prepare fresh solutions for each experiment and protect them from light and extreme temperatures.

Issue 4: Potential for off-target effects or neurotoxicity.

  • Question: I am concerned about potential off-target effects or neurotoxicity with a high-potency agonist like PhAR. How can I mitigate these risks?

  • Answer:

    • Dose Selection: This is the most critical factor. Use the lowest effective dose determined from your dose-response studies.

    • Histological Analysis: In terminal studies, it is advisable to perform histological analysis of the injection site and relevant neuronal tissues (e.g., dorsal root ganglia) to assess for any signs of neurotoxicity.

    • Control Experiments: To confirm that the observed effects are TRPV1-mediated, include experiments with a TRPV1 antagonist (e.g., capsazepine) or use TRPV1 knockout animals if available.

    • Monitor for Systemic Effects: Be aware of potential systemic side effects of TRPV1 activation, such as changes in body temperature (hyperthermia has been noted with TRPV1 antagonists, and hypothermia with agonists). Monitor core body temperature, especially with systemic administration.

Data Presentation

Table 1: Comparative Potency of TRPV1 Agonists

CompoundEC₅₀IC₅₀ (Antagonist Derivative)Cell Type / System
This compound (PhAR) 11 pM - 90 pM0.8 nM (Iodinated derivative)Human TRPV1
Resiniferatoxin (RTX) 11 pM-Human TRPV1
Capsaicin ~500-fold less potent than PhAR-Human TRPV1

Table 2: In Vitro Cytotoxicity of PhAR in Murine Leukemia Cell Lines

Cell LineIC₅₀ (µg/mL) after 72h
P3889.0
J77420.2
WEHI-323.5
Normal Bone Marrow Cells40.7

Data compiled from available research.[3]

Experimental Protocols

1. In Vitro Intracellular Calcium Imaging Assay

  • Objective: To determine the potency (EC₅₀) of PhAR in activating TRPV1 by measuring the increase in intracellular calcium.

  • Methodology:

    • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 onto 96-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a mild detergent (e.g., 0.02% Pluronic F-127) in a physiological salt solution. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of PhAR in the physiological salt solution.

    • Fluorescence Measurement: Use a fluorescence plate reader with an automated injection system to measure baseline fluorescence. Inject the PhAR solutions and continuously record the fluorescence intensity to capture the calcium influx.

    • Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the PhAR concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the ion channel activity of TRPV1 in response to PhAR.

  • Methodology:

    • Cell Preparation: Use HEK293 cells stably expressing human TRPV1 or primary dorsal root ganglion (DRG) neurons.

    • Solutions:

      • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

      • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).

    • Recording:

      • Pull glass micropipettes to a resistance of 3-5 MΩ.

      • Establish a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

      • Clamp the cell at a holding potential of -60 mV and record baseline currents.

      • Perfuse the cell with varying concentrations of PhAR and record the elicited inward currents.

    • Data Analysis: Measure the peak current amplitude at each concentration. Construct a dose-response curve and fit it with the Hill equation to determine the EC₅₀.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PhAR This compound (PhAR) TRPV1 TRPV1 Channel (Closed) PhAR->TRPV1 Binds to TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activates Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization PKC PKC Ca_influx->PKC Activates Na_influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Desensitization Receptor Desensitization (Analgesia) Action_Potential->Desensitization Prolonged stimulation leads to PKA PKA PKA->TRPV1_open Phosphorylates (Modulates) PKC->TRPV1_open Phosphorylates (Sensitizes)

Caption: TRPV1 Signaling Pathway Activation by PhAR.

InVivo_Experiment_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., PhAR reduces thermal hyperalgesia) Model_Selection Select Animal Model (e.g., Rat model of inflammatory pain) Hypothesis->Model_Selection Dose_Selection Dose-Response Pilot Study (Determine optimal PhAR concentration) Model_Selection->Dose_Selection Controls Define Control Groups (Vehicle, Positive Control - e.g., Capsaicin) Dose_Selection->Controls Acclimatization Animal Acclimatization Controls->Acclimatization Baseline Baseline Behavioral Testing (e.g., Hargreaves test) Acclimatization->Baseline Administration PhAR / Vehicle Administration (Specify route, e.g., Intraplantar) Baseline->Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (Multiple time points) Administration->Post_Treatment_Testing Data_Collection Data Collection and Tabulation Post_Treatment_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

References

How to address Phenylacetylrinvanil off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Phenylacetylrinvanil (PhAR) in their experiments.

Troubleshooting Guide

Q1: I am observing a cellular phenotype that doesn't seem to be mediated by TRPV1 activation. How can I confirm if this is an off-target effect of PhAR?

An unexpected phenotype could indeed be due to an off-target effect.[1] It is also possible that TRPV1 has previously unknown roles in the observed cellular processes.[1][2] Here is a systematic approach to investigate this:

Initial Steps:

  • Verify Compound Identity and Purity: Ensure the PhAR you are using is of high purity and is structurally what you expect. Contaminants could be responsible for the observed effects.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for verification.[1]

  • Perform a Full Dose-Response Curve: Characterize the concentration-dependence of your observed phenotype. Off-target effects may have a different potency profile compared to the on-target TRPV1 activation.[1]

Experimental Controls to Differentiate On-Target vs. Off-Target Effects:

  • Use a Structurally Unrelated TRPV1 Agonist: Test another potent TRPV1 agonist with a different chemical structure, such as Resiniferatoxin (RTX). If this second compound does not produce the same phenotype at concentrations that elicit comparable TRPV1 activation, it suggests an off-target effect of PhAR.

  • Use a TRPV1 Antagonist: Pre-treat your experimental system with a selective TRPV1 antagonist, like Capsazepine or AMG9810, before adding PhAR. If the antagonist blocks the phenotype, it is likely mediated by TRPV1.

  • Genetic Knockdown/Knockout of TRPV1: The most definitive control is to use a cell line or animal model where the TRPV1 gene (Trpv1) has been knocked out or its expression is knocked down (e.g., using siRNA or shRNA). If the PhAR-induced phenotype persists in the absence of TRPV1, it is an off-target effect.

Below is a workflow to guide your investigation:

G cluster_0 A Unexpected Phenotype Observed with PhAR B 1. Verify PhAR Identity & Purity (LC-MS, NMR) A->B C 2. Perform Dose-Response Curve B->C D 3. Use Structurally Unrelated TRPV1 Agonist (e.g., RTX) C->D I Phenotype Replicated? D->I E 4. Pre-treat with TRPV1 Antagonist (e.g., Capsazepine) H Phenotype Blocked? E->H F 5. Test in TRPV1 Knockout/Knockdown Model G Phenotype Persists? F->G J On-Target Effect (Potentially Novel TRPV1 Function) G->J No K Off-Target Effect G->K Yes H->F No H->J Yes I->E No I->J Yes G cluster_0 TRPV1 Signaling Pathway PhAR This compound (PhAR) TRPV1 TRPV1 Channel PhAR->TRPV1 Binds & Activates Ca_influx Ca²+ Influx TRPV1->Ca_influx Opens Depolarization Neuronal Depolarization Ca_influx->Depolarization Desensitization Channel Desensitization Ca_influx->Desensitization Prolonged activation leads to PKC_PKA PKC / PKA PKC_PKA->TRPV1 Modulates Sensitivity G cluster_0 A 1. Seed cells expressing TRPV1 on glass-bottom dish B 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C 3. Wash cells to remove excess dye B->C D 4. Mount dish on an inverted fluorescence microscope C->D E 5. Acquire baseline fluorescence D->E F 6. Perfuse with PhAR solution E->F G 7. Record changes in fluorescence intensity over time F->G H 8. Perfuse with a positive control (e.g., Ionomycin) to obtain maximal response G->H I 9. Analyze data: Calculate ratio of fluorescence at different wavelengths (for ratiometric dyes) or change from baseline H->I

References

Technical Support Center: Phenylacetylrinvanil (PAR) Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phenylacetylrinvanil (PAR) in calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAR) and why is it used in calcium flux assays?

This compound (PAR) is a synthetic analog of capsaicin (B1668287) and a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Unlike capsaicin, PAR is non-pungent.[1] Its high potency, reportedly up to 1,000 times greater than capsaicin, makes it a valuable tool for studying TRPV1 activation and downstream signaling pathways, such as intracellular calcium mobilization.[1] In calcium flux assays, PAR is used to stimulate TRPV1 channels, leading to an influx of calcium ions (Ca²⁺) into the cell.[2] This influx is then detected by a calcium-sensitive fluorescent dye, providing a quantitative measure of TRPV1 activation.[2][3]

Q2: What is the mechanism of action of this compound?

This compound binds to and activates the TRPV1 receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons involved in pain and inflammation.[2] Upon activation by an agonist like PAR, the channel opens, allowing cations, including Ca²⁺, to flow into the cell down their electrochemical gradient.[2] The resulting increase in intracellular Ca²⁺ concentration triggers various cellular responses.

Q3: Which fluorescent dyes are suitable for calcium flux assays with PAR?

Several fluorescent calcium indicators can be used, with the choice often depending on the specific experimental setup and available equipment. Common choices include:

  • Fluo-4 AM: A widely used single-wavelength dye that exhibits a large fluorescence intensity increase upon binding to Ca²⁺.[2][3][4] Its excitation and emission maxima are approximately 494 nm and 506 nm, respectively.[4]

  • Fluo-8 AM: A second-generation dye with improved signal-to-background ratio and better cell retention, potentially reducing the need for probenecid (B1678239).[5]

  • Indo-1 AM: A ratiometric dye, meaning its fluorescence emission shifts upon Ca²⁺ binding (from ~510 nm in the free form to ~420 nm in the bound form when excited by UV light).[6] Ratiometric measurements can be more robust as they are less sensitive to variations in dye concentration, cell number, and illumination intensity.[6]

Troubleshooting Guide

Issue 1: Low or No Signal After PAR Application

Possible Cause Recommendation
Cell Health and Viability Ensure cells are healthy, within an appropriate passage number, and not over-confluent. Stressed or unhealthy cells may not respond optimally. Confirm cell viability using a method like Trypan Blue exclusion.[7]
TRPV1 Receptor Expression Confirm that your cell line expresses functional TRPV1 receptors at a sufficient level. This can be verified by using a known potent TRPV1 agonist like capsaicin as a positive control.[8]
PAR Concentration Prepare a full dose-response curve to determine the optimal concentration range for PAR in your specific cell line. As a highly potent agonist, very high concentrations might lead to rapid receptor desensitization or even channel block, resulting in a reduced signal.[7]
PAR Solubility and Stability This compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved. A small percentage of a co-solvent like DMSO (typically <0.5%) can be used, but its compatibility with your cells should be verified.[7] Always prepare fresh dilutions of PAR from a stock solution for each experiment to avoid degradation.[7]
Dye Loading Issues Optimize the dye loading protocol, including dye concentration, incubation time, and temperature.[4][9] Ensure that the AM ester form of the dye is properly cleaved by intracellular esterases to its active, calcium-sensitive form.[6]
Instrument Settings Verify that the fluorescence plate reader or microscope is set to the correct excitation and emission wavelengths for the chosen dye.[9] For kinetic assays, ensure the read time is fast enough to capture the transient calcium signal, especially considering the rapid desensitization of TRPV1.[7]
Presence of Antagonists Ensure that no components of your assay buffer or media have antagonistic effects on TRPV1 channels.

Issue 2: High Background Fluorescence

Possible Cause Recommendation
Incomplete Removal of Extracellular Dye If your protocol includes a wash step after dye loading, ensure it is performed thoroughly to remove any dye that has not entered the cells.[5]
Autofluorescence Cell culture media components can contribute to background fluorescence. Using a physiological buffer like Hanks' Balanced Salt Solution (HBSS) during the assay can reduce this.[9] Some assay kits also include background suppressors.[4]
Compound Interference This compound itself, or other compounds in your assay, might be fluorescent. Run a control plate with the compound but without cells to check for autofluorescence.[10][11]
Dye Leakage Some cell types actively pump the dye out. Probenecid can be added to the loading and assay buffers to inhibit these anion transporters and improve dye retention.[4][5]

Issue 3: Inconsistent or Variable Results

Possible Cause Recommendation
Uneven Cell Plating Ensure a uniform cell monolayer by carefully plating and avoiding agitation of the plate that could cause cells to accumulate in the center or at the edges of the wells.
Temperature Fluctuations Maintain a consistent temperature throughout the experiment, as both dye loading and receptor activity can be temperature-sensitive.
Liquid Handling Inaccuracies Use calibrated pipettes and ensure consistent and gentle addition of compounds to avoid disturbing the cell monolayer. Automated liquid handlers can improve reproducibility.
Receptor Desensitization Pre-incubation with low concentrations of PAR or other agonists can desensitize TRPV1 channels. Ensure that cells are not exposed to agonists before the intended stimulation. The rapid desensitization of TRPV1 is a known characteristic.[7]

Quantitative Data

Compound Target Reported Potency/EC50 Notes
This compound (PAR)TRPV1~1,000x more potent than capsaicin[1]A potent, non-pungent agonist.
CapsaicinTRPV1EC50 can range from nM to low µM depending on the cell system and assay conditions.[12]The natural pungent agonist of TRPV1.
CPIPCTRPV1EC50 of 1.56 ± 0.13 µM (in TRPV1-transfected HEK293 cells)[8]A selective and partial TRPV1 agonist.[8]
IonomycinCalcium IonophoreUsed as a positive control to elicit maximal calcium response independent of a specific receptor.Typically used at concentrations of 1-10 µM.[6][8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[13][14]

Experimental Protocols

Detailed Methodology: Calcium Flux Assay Using Fluo-4 AM

This protocol is a general guideline and may require optimization for specific cell lines and equipment.

1. Cell Plating: a. Seed cells expressing TRPV1 (e.g., HEK293-hTRPV1 or a sensory neuron cell line) into a black-walled, clear-bottom 96-well or 384-well microplate.[9] b. Culture the cells overnight in growth medium to allow them to form a confluent monolayer. Optimal cell density should be determined empirically (e.g., 40,000 to 80,000 cells/well for a 96-well plate).[9]

2. Dye Loading: a. Prepare a Fluo-4 AM dye-loading solution in a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[9] The final concentration of Fluo-4 AM is typically 1-5 µM. Some protocols recommend the inclusion of an anionic transporter inhibitor like probenecid (e.g., 2.5 mM) to prevent dye leakage.[7] Pluronic F-127 may also be included to aid in dye dispersal. b. Aspirate the growth medium from the cell plate. c. Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).[9] d. Incubate the plate in the dark at 37°C for 60-90 minutes, or as optimized for your cell line.[7][9] Some protocols suggest a subsequent incubation at room temperature for 15-30 minutes.[9] e. Depending on the assay kit (wash vs. no-wash), you may need to wash the cells with buffer after incubation to remove extracellular dye.[5]

3. Compound Preparation: a. Prepare a dilution series of this compound in the same physiological buffer used for the assay. Also prepare solutions for your positive control (e.g., capsaicin or ionomycin) and negative control (buffer with vehicle, e.g., DMSO).

4. Assay Execution: a. Place the cell plate into a fluorescence plate reader (e.g., FLIPR™, FlexStation) equipped with an automated liquid handler.[9] b. Set the instrument to record fluorescence kinetically, with excitation at ~490 nm and emission at ~525 nm.[9] c. Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds). d. The instrument will then add the compound solutions to the respective wells. e. Continue to record the fluorescence signal immediately after compound addition for a period sufficient to capture the peak response and subsequent signal decay (e.g., 2-5 minutes).

5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (ΔF = F - F0). b. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. c. Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for this compound.[14]

Visualizations

TRPV1_Signaling_Pathway PAR This compound (PAR) TRPV1 TRPV1 Channel PAR->TRPV1 Binds and Activates Ca_int Intracellular Ca²⁺ Increase TRPV1->Ca_int Opens Channel Ca_ext Extracellular Ca²⁺ Ca_ext->TRPV1 Influx Cell_Response Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_int->Cell_Response Triggers

Caption: this compound (PAR) signaling pathway via the TRPV1 channel.

Calcium_Flux_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay plate_cells Plate TRPV1-expressing cells in microplate load_dye Load cells with calcium indicator dye (e.g., Fluo-4 AM) plate_cells->load_dye read_fluorescence Measure fluorescence kinetically (Baseline -> Add Compound -> Read) load_dye->read_fluorescence prepare_compounds Prepare this compound dilution series prepare_compounds->read_fluorescence analyze_data Analyze data and calculate EC50 read_fluorescence->analyze_data

Caption: General experimental workflow for a PAR calcium flux assay.

Troubleshooting_Tree start Low/No Signal with PAR check_positive_control Does positive control (e.g., Capsaicin/Ionomycin) work? start->check_positive_control check_par Issue is likely PAR-specific check_positive_control->check_par Yes check_assay_setup Issue is with general assay components check_positive_control->check_assay_setup No solubility Check PAR solubility and stability check_par->solubility concentration Optimize PAR concentration range check_par->concentration cell_health Verify cell health and TRPV1 expression check_assay_setup->cell_health dye_loading Optimize dye loading protocol check_assay_setup->dye_loading instrument Check instrument settings check_assay_setup->instrument

Caption: Troubleshooting decision tree for low signal in PAR calcium flux assays.

References

Best practices for handling and storing Phenylacetylrinvanil solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Phenylacetylrinvanil (PhAR) solution, along with troubleshooting guides and FAQs for its use in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound (PhAR) and what is its primary mechanism of action?

This compound (PhAR), also known as IDN-5890, is a synthetic analog of capsaicin (B1668287) and a highly potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor[1]. The TRPV1 receptor is a non-selective cation channel primarily involved in pain signaling and thermosensation[2]. PhAR's mechanism of action involves binding to and activating the TRPV1 receptor, leading to an influx of calcium ions (Ca2+) into the cell. This influx triggers various downstream signaling pathways that can lead to cellular responses such as desensitization of the neuron (analgesic effect) or, in cancer cells, the induction of apoptosis (programmed cell death)[2][3].

2. What are the recommended solvents for dissolving PhAR?

While specific solubility data for PhAR is not widely published, based on its structural similarity to capsaicin and data for other potent organic compounds, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended as suitable solvents. Capsaicin is soluble in DMSO, ethanol, and dimethyl formamide (B127407) at concentrations of at least 30 mg/mL[4]. Another potent compound, VU0238429, is soluble in DMSO at concentrations of at least 20 mg/mL. Therefore, it is reasonable to expect PhAR to have similar solubility in these organic solvents. For biological experiments, it is crucial to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.

3. How should I prepare a stock solution of PhAR?

To prepare a stock solution, dissolve PhAR powder in 100% DMSO or ethanol. Given the high potency of PhAR, a stock solution of 10 mM is often a practical starting point for further dilutions. Ensure the compound is fully dissolved by vortexing or gentle warming in a water bath (45-60°C).

4. What are the best practices for storing PhAR solutions?

  • Solid Form: Store the solid compound at -20°C, protected from light.

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. It is recommended to use these stock solutions within one month.

  • Working Dilutions: Aqueous working dilutions should be prepared fresh for each experiment and used on the same day. Do not store aqueous solutions for extended periods, as the stability of PhAR in aqueous media has not been fully characterized.

5. Is PhAR sensitive to light, temperature, or pH?

Yes, as a phenolic compound, PhAR is likely sensitive to light, temperature, and pH.

  • Light: Exposure to light can lead to photodegradation. Therefore, all solutions should be stored in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil).

  • Temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures (-20°C for stock solutions) and allow them to equilibrate to room temperature before use.

  • pH: Phenolic compounds are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions. The hydrolysis of similar compounds is often pH-dependent. Therefore, it is advisable to use buffered solutions for experiments and to be aware that the pH of the medium could affect the stability and activity of PhAR.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of PhAR in aqueous solution The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility, or the aqueous buffer is incompatible.- Increase the final percentage of the organic solvent in your working solution, ensuring it is not toxic to your cells. - Prepare the final dilution immediately before use. - Test different aqueous buffers to find a more compatible one.
Inconsistent or no biological effect observed - Degradation of PhAR due to improper storage or handling. - Inaccurate concentration of the solution. - Low expression of TRPV1 receptors in the cell line.- Prepare a fresh stock solution from solid PhAR. - Verify the concentration of your stock solution using spectrophotometry if possible. - Confirm the expression of TRPV1 in your experimental model using techniques like Western blot or qPCR. - Use a positive control (e.g., capsaicin) to validate the experimental setup.
High background or off-target effects - The concentration of the organic solvent is toxic to the cells. - The concentration of PhAR is too high, leading to non-specific effects.- Include a vehicle control (medium with the same concentration of the organic solvent) in your experiments. - Perform a dose-response experiment to determine the optimal concentration of PhAR with minimal toxicity.

Data Presentation

Table 1: Potency of this compound in Leukemia Cell Lines

Cell LineIC50 (µg/mL) after 72h
P38849
J77410
WEHI-331

Data from Luviano A, et al. (2014). Antineoplastic activity of rinvanil and this compound in leukaemia cell lines. Oncology Letters, 7(5), 1651–1656.[2]

Table 2: Recommended Solvents and Estimated Solubility

SolventEstimated SolubilityNotes
DMSO≥ 20 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol≥ 30 mg/mLCan also be used for stock solutions.
PBS (pH 7.2)LowPhAR is poorly soluble in aqueous solutions.

Solubility estimates are based on data for structurally similar compounds.

Experimental Protocols

Detailed Protocol for In Vitro Cell Viability (SRB) Assay

This protocol is adapted from a study investigating the antineoplastic activity of PhAR in leukemia cell lines[2].

1. Cell Seeding: a. Culture leukemia cell lines (e.g., P388, J774, WEHI-3) under standard conditions. b. Harvest cells in the logarithmic growth phase. c. Seed cells in 96-well plates at a density of 3x10⁴, 5x10³, or 1.3x10⁴ cells/mL for P388, J774, and WEHI-3 respectively, in a final volume of 100 µL per well. d. Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 10 mg/mL stock solution of PhAR in DMSO. b. Serially dilute the stock solution in the cell culture medium to achieve final concentrations ranging from 3 to 100 µg/mL. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PhAR. Include a vehicle control (medium with the equivalent concentration of DMSO). d. Incubate the plates for 72 hours.

3. Sulforhodamine B (SRB) Assay: a. After incubation, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. b. Wash the plates five times with slow-running tap water and allow them to air dry. c. Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 20 minutes. d. Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. e. Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution (pH 10.5) to each well. f. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of cell viability against the log of the PhAR concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assay

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay SRB Assay cluster_analysis Data Analysis start Start prep_stock Prepare PhAR Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_stock prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working add_compound Add PhAR Working Dilutions prep_working->add_compound seed_cells Seed Cells in 96-well Plate incubate_attach Incubate for 24h for Attachment seed_cells->incubate_attach incubate_attach->add_compound incubate_treat Incubate for 72h Treatment add_compound->incubate_treat fix_cells Fix Cells with TCA incubate_treat->fix_cells stain_cells Stain with SRB fix_cells->stain_cells solubilize Solubilize Dye stain_cells->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the SRB assay after this compound treatment.

This compound-Induced Apoptosis Signaling Pathway in Cancer Cells

apoptosis_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis Execution phar This compound (PhAR) trpv1 TRPV1 Receptor phar->trpv1 ca_influx Ca2+ Influx trpv1->ca_influx ros Increased Reactive Oxygen Species (ROS) ca_influx->ros p38 p38 MAPK Activation ca_influx->p38 mito Mitochondrial Stress ros->mito p38->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of PhAR-induced apoptosis in cancer cells.

References

Technical Support Center: Phenylacetylrinvanil (IDN-5891) Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experimental results when working with Phenylacetylrinvanil (PhAR), a potent TRPV1 agonist.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the handling and use of this compound in experimental settings.

1.1 Compound Handling and Storage

  • Question: How should I properly store this compound?

    • Answer: this compound should be stored as a powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, it is recommended to store it at -20°C. Stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Question: What is the best solvent for this compound?

    • Answer: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is important to ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Question: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

    • Answer: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, you can try the following:

      • Lower the final concentration: The compound may be more soluble at lower working concentrations.

      • Optimize stock concentration: Preparing an excessively high stock concentration can lead to precipitation upon dilution. Try lowering the stock concentration.

      • Use a carrier protein: In some cases, pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility in aqueous media.

      • Brief sonication: Brief sonication of the diluted solution may help to redissolve small precipitates, but care should be taken to avoid heating the sample.

1.2 Experimental Design and Execution

  • Question: What is the mechanism of action of this compound?

    • Answer: this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] Activation of TRPV1, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the cell.[3] This influx can trigger a variety of downstream signaling pathways, including those leading to apoptosis in cancer cells.[2][4]

  • Question: I am seeing significant variability in my cell viability assays. What are the potential sources of this variability?

    • Answer: Variability in cell-based assays can stem from several factors:

      • Cell health and passage number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range.

      • Inconsistent cell seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure thorough mixing of the cell suspension before and during plating.

      • Compound stability: this compound may degrade in solution over time. Always prepare fresh dilutions from a frozen stock for each experiment.

      • Assay interference: The compound itself may interfere with certain assay reagents. For example, some compounds can directly reduce MTT or resazurin, leading to false-positive results. Include compound-only controls (no cells) to test for this.

  • Question: My in vivo animal study results are not reproducible. What factors should I consider?

    • Answer: Reproducibility in animal studies is influenced by a multitude of factors, including:

      • Biological variables: The strain, age, sex, and gut microbiome of the animals can all impact experimental outcomes.

      • Environmental conditions: Factors such as housing density, cage enrichment, diet, light-dark cycles, and even noise levels can affect animal physiology and response to treatment.

      • Experimental procedures: Inconsistent handling, dosing techniques, and timing of measurements can introduce significant variability. Blinding the experimenters to the treatment groups is crucial to minimize bias.

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues encountered with this compound.

2.1 Inconsistent In Vitro Cytotoxicity Results

If you are observing high variability or unexpected results in your in vitro cytotoxicity assays (e.g., SRB, MTT), follow this troubleshooting workflow:

Troubleshooting_In_Vitro Start Inconsistent Cytotoxicity Results Check_Compound Verify Compound Integrity and Solubility Start->Check_Compound Check_Cells Assess Cell Health and Seeding Uniformity Check_Compound->Check_Cells Compound OK Precipitation Precipitation Observed? - Lower final concentration - Adjust stock concentration - Use fresh dilutions Check_Compound->Precipitation Check_Assay Evaluate for Assay Interference Check_Cells->Check_Assay Cells OK Contamination Contamination or Low Viability? - Test for mycoplasma - Use low passage cells - Ensure proper handling Check_Cells->Contamination Optimize_Protocol Optimize Assay Protocol Check_Assay->Optimize_Protocol No Interference Interference Assay Interference? - Run compound-only controls - Consider alternative assays Check_Assay->Interference Consistent_Results Consistent and Reliable Results Optimize_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting variability in in-vitro cytotoxicity assays.

2.2 Unexpected Apoptosis Assay Results

For issues with apoptosis assays like DNA fragmentation or caspase activity assays, consider the following:

Troubleshooting_Apoptosis Start Unexpected Apoptosis Results Check_Time_Dose Verify Time and Dose Dependence Start->Check_Time_Dose Check_Detection_Method Assess Apoptosis Detection Method Check_Time_Dose->Check_Detection_Method Time/Dose OK Time_Course Is the time point optimal? - Perform a time-course experiment - Is the concentration appropriate? - Titrate compound around IC50 Check_Time_Dose->Time_Course Check_Cell_Line Consider Cell Line Specific Responses Check_Detection_Method->Check_Cell_Line Method OK Assay_Sensitivity Is the assay sensitive enough? - Use positive controls (e.g., staurosporine) - Compare early (caspase) vs. late (DNA ladder) markers Check_Detection_Method->Assay_Sensitivity Refine_Experiment Refine Experimental Design Check_Cell_Line->Refine_Experiment Response Understood Cell_Resistance Is the cell line resistant? - Check for TRPV1 expression - Investigate downstream apoptosis pathway components Check_Cell_Line->Cell_Resistance Clear_Results Clear Apoptosis Readout Refine_Experiment->Clear_Results

Caption: A workflow for troubleshooting unexpected results in apoptosis assays.

Section 3: Experimental Protocols and Data

This section provides detailed methodologies for key experiments with this compound and summarizes relevant quantitative data.

3.1 this compound-Induced Signaling Pathway Leading to Apoptosis

This compound, as a potent TRPV1 agonist, is believed to induce apoptosis in leukemia cells through a signaling cascade initiated by calcium influx. The following diagram illustrates the proposed pathway.

Phenylacetylrinvanil_Signaling PhAR This compound TRPV1 TRPV1 Channel PhAR->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) ER_Stress->Caspase_Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

How to control for Phenylacetylrinvanil-induced desensitization in protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with Phenylacetylrinvanil (PhAR) and managing its potent induction of TRPV1 desensitization in experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PhAR) and why is it used in TRPV1 research?

This compound (PhAR, also known as IDN5890) is an ultra-potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It is a derivative of rinvanil, and its high potency, with an EC50 value in the picomolar range (90 pM), makes it comparable to resiniferatoxin (B1680534) (RTX).[1][2] Researchers use PhAR to investigate TRPV1 function, particularly in studies related to pain, inflammation, and urinary incontinence, due to its effectiveness in activating and subsequently desensitizing nociceptive neurons.[1][3]

Q2: What is TRPV1 desensitization?

TRPV1 desensitization is a process where the channel's response to an agonist diminishes upon prolonged or repeated exposure. This leads to a refractory state where the channel is less responsive to subsequent stimuli.[4] This phenomenon is a key mechanism underlying the analgesic effects of capsaicin (B1668287) and other potent vanilloids like PhAR.[3][5] Desensitization can be acute (short-term) or chronic (long-term) and involves multiple cellular mechanisms.[6]

Q3: What are the primary molecular mechanisms underlying PhAR-induced TRPV1 desensitization?

PhAR-induced desensitization of TRPV1 is a multi-faceted process primarily driven by the influx of calcium (Ca2+) through the activated channel.[5][6] Key mechanisms include:

  • Ca2+-Dependent Dephosphorylation: Increased intracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates TRPV1, leading to reduced channel activity.[7]

  • Calmodulin (CaM) Binding: Ca2+ facilitates the binding of calmodulin to TRPV1, which also contributes to the reduction in channel current.[7]

  • Protein Kinase C (PKC) and Protein Kinase A (PKA) Modulation: While PKA activation can reduce desensitization[6][8], PKC activation has been reported to reverse desensitization in some contexts.[9] The balance between phosphorylation and dephosphorylation is crucial for TRPV1 activity.[7]

  • Receptor Internalization: Prolonged exposure to agonists like PhAR can trigger the removal of TRPV1 channels from the cell surface via a clathrin- and dynamin-independent endocytic pathway.[6] These internalized receptors are then targeted for lysosomal degradation, leading to a long-term reduction in the number of available channels.[6]

Troubleshooting Guides

Issue 1: Complete loss of response to PhAR after the initial application.

  • Possible Cause: Rapid and profound desensitization due to the high potency of PhAR.

  • Troubleshooting Steps:

    • Reduce PhAR Concentration: Given its picomolar EC50, even nanomolar concentrations can be supramaximal and induce strong desensitization. Titrate the concentration of PhAR to the lowest effective dose for your specific assay.

    • Shorten Exposure Time: Limit the duration of PhAR application to minimize the extent of desensitization. For example, applications lasting only a few seconds may be sufficient to elicit a response without causing significant desensitization.[10]

    • Incorporate Washout Periods: Implement thorough and sufficiently long washout periods between PhAR applications to allow for potential recovery from desensitization. Recovery is dependent on intracellular ATP and PIP2 resynthesis.[9]

    • Use a Less Desensitizing Agonist: If the experimental design allows, consider using an alternative TRPV1 agonist that induces less desensitization, such as capsaicin at low micromolar concentrations.[10]

Issue 2: Variability in the extent of desensitization between experiments.

  • Possible Cause: Inconsistent experimental conditions affecting the cellular mechanisms of desensitization.

  • Troubleshooting Steps:

    • Control Intracellular Calcium: Ensure consistent intracellular Ca2+ buffering in your experimental solutions. Variations in Ca2+ chelation can significantly impact desensitization. Chelation of intracellular Ca2+ with BAPTA-AM can reduce agonist-induced TRPV1 internalization.[6]

    • Maintain Consistent ATP Levels: Since recovery from desensitization is ATP-dependent, ensure that the intracellular ATP concentration is maintained, especially in whole-cell patch-clamp recordings where the intracellular milieu is dialyzed.[9] Supplementing the pipette solution with 4 mM ATP can promote full recovery.[9]

    • Standardize Cell Culture Conditions: Factors that can influence the phosphorylation state of the cells, such as serum starvation or passage number, should be kept consistent as they can affect PKA and PKC activity.

Issue 3: Difficulty in distinguishing between desensitization and cell death/toxicity.

  • Possible Cause: Prolonged and excessive Ca2+ influx through TRPV1 channels activated by potent agonists like PhAR can lead to excitotoxicity.

  • Troubleshooting Steps:

    • Monitor Cell Viability: Use a cell viability assay (e.g., Trypan Blue exclusion, propidium (B1200493) iodide staining) to assess cell health after PhAR exposure.

    • Limit Exposure Duration and Concentration: Use the lowest possible concentration and shortest exposure time of PhAR that elicits the desired response.

    • Use a Competitive Antagonist: To confirm that the observed effect is due to TRPV1 activation, pre-treat cells with a TRPV1 antagonist like capsazepine (B1668289) before PhAR application.[6] This should block the PhAR-induced response.

Quantitative Data Summary

Table 1: Potency of Various TRPV1 Agonists

AgonistEC50Cell Type/SystemReference
This compound (PhAR)90 pMhTRPV1[1][2]
Resiniferatoxin (RTX)11 pMhTRPV1[1][2]
Capsaicin~0.7 nMhTRPV1[2]
Olvanil0.7 nMhTRPV1[2]
Rinvanil6 nMhTRPV1[2]

Table 2: Desensitization Properties of Selected TRPV1 Agonists

AgonistConcentrationExposure Time% DesensitizationCell TypeReference
Capsaicin1 µM30 s55 ± 4%CHO-TRPV1[10]
Palmitoylethanolamide (B50096) (PEA)10 µM30 s79 ± 3%CHO-TRPV1[10]

Detailed Experimental Protocols

Protocol 1: Measuring PhAR-Induced Desensitization using Calcium Imaging

This protocol allows for the quantification of TRPV1 desensitization by measuring the cellular response to repeated agonist applications.

  • Cell Preparation:

    • Plate cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) onto glass-bottom dishes suitable for fluorescence microscopy.

    • Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and perfuse with a standard extracellular solution (e.g., Tyrode's solution containing 2 mM CaCl2).[11]

    • Record the baseline fluorescence ratio (F340/F380 for Fura-2) for 2-5 minutes.

  • Initial Agonist Application (S1):

    • Apply a defined concentration of PhAR (e.g., 1 nM) for a short duration (e.g., 30 seconds).

    • Record the peak change in the fluorescence ratio, which represents the initial response (R1).

  • Washout and Recovery:

    • Wash out the PhAR with the standard extracellular solution for a defined period (e.g., 5-10 minutes).

  • Second Agonist Application (S2):

    • Re-apply the same concentration of PhAR for the same duration.

    • Record the peak change in the fluorescence ratio for the second response (R2).

  • Data Analysis:

    • Calculate the extent of desensitization as a percentage: Desensitization (%) = (1 - (R2 / R1)) * 100.

Protocol 2: Minimizing Desensitization with PKA Activation

This protocol can be used to investigate the role of PKA in modulating PhAR-induced desensitization.

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • Pre-treatment:

    • Divide the cells into two groups: control and treated.

    • Pre-incubate the treated group with a PKA activator, such as forskolin (B1673556) (e.g., 20 µM), for 15-30 minutes prior to the experiment.[6] The control group should be incubated with the vehicle.

    • To confirm the role of PKA, a third group can be pre-incubated with a PKA inhibitor like H89 (e.g., 10 µM) in addition to forskolin.[6]

  • Desensitization Measurement:

    • Perform the desensitization measurement as described in Protocol 1 (steps 2-6) for all groups.

  • Data Analysis:

    • Compare the percentage of desensitization between the control, forskolin-treated, and forskolin + H89-treated groups. A reduction in desensitization in the forskolin-treated group would indicate a role for PKA in mitigating this process.

Visualizations

TRPV1_Desensitization_Pathway cluster_cytosol Cytosol PhAR This compound (PhAR) TRPV1_inactive TRPV1 Channel (Inactive) PhAR->TRPV1_inactive TRPV1_active TRPV1 Channel (Active) Ca2_influx Ca²⁺ Influx TRPV1_active->Ca2_influx Allows Internalization Receptor Internalization TRPV1_active->Internalization Long-term Exposure Desensitized_TRPV1 Desensitized TRPV1 TRPV1_active->Desensitized_TRPV1 TRPV1_inactive->TRPV1_active Activation CaM Calmodulin (CaM) Ca2_influx->CaM Calcineurin_inactive Calcineurin (Inactive) Ca2_influx->Calcineurin_inactive CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 Binds Ca²⁺ CaM_Ca2->TRPV1_active Inhibits Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates Calcineurin_active->TRPV1_active Dephosphorylates (Inhibits) PKA PKA PKA->TRPV1_active Phosphorylates (Reduces Desensitization) Degradation Lysosomal Degradation Internalization->Degradation Experimental_Workflow start Start: TRPV1-expressing cells load_dye Load with Fura-2 AM calcium indicator start->load_dye baseline Record baseline fluorescence (2-5 min) load_dye->baseline s1 Apply PhAR (S1) (e.g., 1 nM for 30s) baseline->s1 record_r1 Record peak response (R1) s1->record_r1 washout Washout with extracellular solution (5-10 min) record_r1->washout s2 Re-apply PhAR (S2) washout->s2 record_r2 Record peak response (R2) s2->record_r2 calculate Calculate Desensitization: % = (1 - R2/R1) * 100 record_r2->calculate end End calculate->end Troubleshooting_Guide start Unexpected Desensitization Results q1 Is there a complete loss of response after S1? start->q1 a1_yes Reduce PhAR concentration and/or exposure time q1->a1_yes Yes q2 Is there high variability between experiments? q1->q2 No end Problem Resolved a1_yes->end a2_yes Standardize Ca²⁺ buffering, ATP levels, and cell culture conditions q2->a2_yes Yes q3 Is cell death suspected? q2->q3 No a2_yes->end a3_yes Perform viability assay. Use lowest effective PhAR dose. Confirm with antagonist. q3->a3_yes Yes q3->end No a3_yes->end

References

Phenylacetylrinvanil (PhAr) Dose-Response Curve Validation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating Phenylacetylrinvanil (PhAr) dose-response curves. The information is designed to address specific experimental challenges and ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My this compound (PhAr) dose-response curve is flat or shows a very weak response. What are the potential causes and solutions?

A flat or weak response suggests that PhAr is not effectively activating the TRPV1 receptor at the tested concentrations. Several factors could contribute to this issue:

  • Compound Inactivity:

    • Solution: Verify the identity and purity of your PhAr stock. Ensure it has not degraded due to improper storage. It is recommended to prepare fresh stock and working solutions for each experiment.

  • Low Compound Concentration:

    • Solution: PhAr is an ultrapotent TRPV1 agonist.[1] Ensure your dilution series covers a sufficiently low concentration range (picomolar to nanomolar). It may be necessary to extend the concentration range to lower concentrations if no response is observed.

  • Cellular Resistance or Low Receptor Expression:

    • Solution: Use a cell line known to express functional TRPV1 channels at a sufficient density. Use cells with a low passage number, as prolonged culturing can alter cellular characteristics, including receptor expression levels.

  • Assay Detection Issues:

    • Solution: Optimize your assay readout. For calcium imaging, ensure the dye loading is optimal and that the imaging system is sensitive enough to detect subtle changes in intracellular calcium. For patch-clamp electrophysiology, verify the seal resistance and the health of the patched cell.

Q2: The dose-response curve for PhAr is not sigmoidal (e.g., it is U-shaped or biphasic). What could be the reason?

A non-sigmoidal dose-response curve can indicate off-target effects, compound cytotoxicity, or issues with receptor desensitization.

  • Off-Target Effects at High Concentrations:

    • Solution: Focus on a narrower, lower concentration range around the expected EC50 to better define the specific TRPV1-mediated effect.

  • Compound Cytotoxicity:

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to rule out cytotoxicity at higher concentrations of PhAr.

  • Rapid Receptor Desensitization:

    • Solution: TRPV1 channels are known to undergo rapid calcium-dependent desensitization upon prolonged agonist exposure.[2][3] Minimize the exposure time of the cells to PhAr before and during the measurement. For calcium imaging, this might involve adding the compound immediately before imaging. For patch-clamp, rapid perfusion systems are ideal.

Q3: How should I prepare this compound (PhAr) for in vitro assays to avoid solubility issues?

While specific solubility data for PhAr can be limited, it is a lipophilic molecule.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Dilutions: Prepare serial dilutions from the stock solution in your assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically ≤ 0.5%) to not affect the cells or the assay.

  • Precipitation: Visually inspect your solutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to try a different solvent for the stock solution or use a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility.

Q4: What are the key parameters I should derive from my PhAr dose-response curve?

The primary parameters to determine from a dose-response curve are:

ParameterDescription
EC50 The concentration of PhAr that produces 50% of the maximal response. It is a measure of the compound's potency.
Hill Slope Describes the steepness of the curve. A Hill slope of 1 indicates a 1:1 binding interaction. A slope greater than 1 may suggest cooperativity, while a slope less than 1 can indicate negative cooperativity or multiple binding sites.
Emax The maximum response achievable with the compound.

These parameters are typically determined by fitting the data to a four-parameter logistic equation.

Troubleshooting Guides

Calcium Imaging Assay
IssuePotential CauseTroubleshooting Steps
High background fluorescence Incomplete removal of extracellular dye; cell autofluorescence.Wash cells thoroughly after dye loading. Include a vehicle-only control to determine baseline fluorescence.
No response to positive control (e.g., capsaicin) Poor dye loading; low TRPV1 expression; unhealthy cells.Optimize dye loading time and concentration. Verify TRPV1 expression using another method (e.g., immunocytochemistry). Ensure cells are healthy and within an appropriate passage number.
Signal fades quickly Photobleaching; rapid receptor desensitization.Reduce the intensity and duration of the excitation light. Minimize the time between compound addition and measurement.
Inconsistent responses between wells Uneven cell seeding; variability in dye loading; inconsistent compound addition.Ensure a homogenous cell suspension and even seeding. Standardize dye loading and washing steps. Use automated liquid handling for precise compound addition.
Patch-Clamp Electrophysiology
IssuePotential CauseTroubleshooting Steps
Unstable seal (low gigaohm seal) Dirty pipette tip; unhealthy cell membrane; mechanical vibration.Use fresh, clean pipettes for each recording. Ensure cells are healthy. Use an anti-vibration table.
No current in response to PhAr Low or no TRPV1 channel expression; channel rundown.Use a cell line with confirmed TRPV1 expression. Record currents shortly after establishing the whole-cell configuration to minimize rundown. Include a positive control like capsaicin.
Rapid current decay (desensitization) Calcium-dependent inactivation of TRPV1.Use a calcium-free or low-calcium intracellular solution to reduce desensitization. Apply the agonist for short durations using a fast perfusion system.
High series resistance Clogged pipette tip; incomplete membrane rupture in whole-cell mode.Monitor series resistance throughout the experiment and compensate for it. If it increases significantly, the recording may be unreliable.

Experimental Protocols

Calcium Imaging Protocol for PhAr Dose-Response Curve Generation

This protocol describes the use of a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) to measure intracellular calcium changes in response to PhAr in TRPV1-expressing cells (e.g., HEK293-TRPV1).

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Hank's Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound (PhAr)

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., capsazepine, negative control)

  • Fluorescence plate reader or fluorescence microscope with an imaging system

Methodology:

  • Cell Plating: Seed HEK293-TRPV1 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of PhAr in DMSO.

    • Perform serial dilutions in HBSS to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.

    • Set the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em of 485/520 nm for Fluo-4).

    • Establish a baseline fluorescence reading for a short period.

    • Add the different concentrations of PhAr (and controls) to the wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity after compound addition minus the baseline fluorescence (ΔF) or as a ratio of the baseline fluorescence (ΔF/F0).

    • Plot the response against the logarithm of the PhAr concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Hill slope, and Emax.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Measuring PhAr-Induced Currents

This protocol outlines the measurement of TRPV1-mediated ion currents in response to PhAr using the whole-cell patch-clamp technique.

Materials:

  • TRPV1-expressing cells (e.g., HEK293-TRPV1 or primary dorsal root ganglion neurons)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, anti-vibration table)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • This compound (PhAr)

  • Rapid perfusion system

Methodology:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Compound Application:

    • Using a rapid perfusion system, apply the extracellular solution containing different concentrations of PhAr to the cell.

    • Record the inward current elicited by PhAr.

  • Data Acquisition and Analysis:

    • Record the current responses at each PhAr concentration.

    • Measure the peak current amplitude for each concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current against the logarithm of the PhAr concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.

Visualizations

TRPV1_Signaling_Pathway PhAr This compound (PhAr) TRPV1 TRPV1 Channel PhAr->TRPV1 Binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Desensitization Receptor Desensitization Ca_influx->Desensitization Induces Na_influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: this compound (PhAr) activation of the TRPV1 signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare TRPV1-expressing cells add_phar Apply PhAr to cells prep_cells->add_phar prep_phar Prepare PhAr serial dilutions prep_phar->add_phar prep_assay Prepare assay reagents (e.g., Calcium dye) prep_assay->add_phar measure Measure response (e.g., Fluorescence or Current) add_phar->measure normalize Normalize data measure->normalize plot Plot Dose vs. Response normalize->plot fit Fit curve (4-parameter logistic) plot->fit determine Determine EC50, Hill Slope fit->determine

Caption: Experimental workflow for generating a PhAr dose-response curve.

Troubleshooting_Logic start Unexpected Dose-Response Curve? flat_curve Flat or Weak Response start->flat_curve Yes nonsigmoid_curve Non-Sigmoidal Curve start->nonsigmoid_curve Yes check_compound Verify PhAr activity and concentration flat_curve->check_compound check_cells Check cell health and TRPV1 expression flat_curve->check_cells check_assay Optimize assay parameters flat_curve->check_assay check_cytotoxicity Assess cytotoxicity nonsigmoid_curve->check_cytotoxicity check_desensitization Evaluate receptor desensitization nonsigmoid_curve->check_desensitization check_offtarget Consider off-target effects nonsigmoid_curve->check_offtarget

References

Technical Support Center: Phenylacetylrinvanil (PhAR) Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to distinguish between the TRPV1-dependent and independent mechanisms of Phenylacetylrinvanil (PhAR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PhAR?

This compound (PhAR) is a synthetic analog of capsaicin (B1668287) and is recognized as a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its primary mechanism involves binding to the TRPV1 receptor, a non-selective cation channel, leading to its activation.[1] This activation results in an influx of calcium ions (Ca²⁺), which triggers downstream signaling pathways involved in nociception, thermosensation, and neurogenic inflammation.[1] The presence of a phenylacetyl group in its structure significantly enhances its potency compared to capsaicin.[1]

Q2: Can PhAR elicit biological effects independent of TRPV1 activation?

While PhAR is best characterized as a potent TRPV1 agonist, there is evidence to suggest that, like other capsaicinoids, it may exert biological effects through TRPV1-independent mechanisms.[1][3][4][5] Studies on capsaicin have shown that it can influence cellular functions by altering membrane fluidity, modulating the activity of other ion channels, and inducing oxidative stress and apoptosis in a TRPV1-independent manner.[1][5] Research on PhAR has also indicated cytotoxic and apoptotic effects on leukemia cell lines, which may not be solely dependent on TRPV1 activation.[2]

Q3: How can I confirm that the observed effects of PhAR in my experiment are TRPV1-dependent?

To confirm TRPV1-dependency, you can employ several strategies:

  • Use of a specific TRPV1 antagonist: Pre-treatment of your cells or tissue with a selective TRPV1 antagonist, such as capsazepine (B1668289) or the more potent 6-iodo-PhAR, should block the effects of PhAR.[3][4][6]

  • TRPV1 knockout/knockdown models: Utilize cells or animal models where the TRPV1 gene is knocked out or its expression is silenced (e.g., using siRNA or shRNA). In these models, a truly TRPV1-dependent effect of PhAR will be absent.[7]

  • Calcium imaging: A hallmark of TRPV1 activation is a rapid increase in intracellular calcium concentration.[6] Measuring this response can confirm direct channel activation.

Q4: What are the potential off-target effects of PhAR?

Based on studies of capsaicin and other analogues, potential TRPV1-independent (off-target) effects of PhAR could include:

  • Modulation of other ion channels (e.g., voltage-gated sodium, potassium, and calcium channels).[8]

  • Alteration of cell membrane properties.[3][4]

  • Induction of apoptosis and inhibition of cell proliferation through pathways independent of ion channel activation.[2][9]

  • Generation of reactive oxygen species (ROS).[5]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results with PhAR treatment.
Possible Cause Troubleshooting Step Expected Outcome
TRPV1-independent effects at high concentrations Perform a dose-response curve for PhAR in your experimental model.A biphasic or complex dose-response curve may suggest the involvement of multiple mechanisms.
Off-target effects on other cellular components Test the effect of PhAR in the presence of antagonists for other potential targets (if known or suspected).Blockade of the PhAR effect by a non-TRPV1 antagonist would indicate an off-target mechanism.
Cell culture conditions affecting TRPV1 expression/function Ensure consistent cell culture conditions. Verify TRPV1 expression levels using techniques like qPCR or Western blotting.Consistent TRPV1 expression should lead to more reproducible PhAR responses.
Solvent effects Run a vehicle control (the solvent used to dissolve PhAR, e.g., DMSO) at the same concentration used in the experiment.The vehicle control should not produce the observed effect.
Problem 2: PhAR induces cytotoxicity in a cell line that does not express TRPV1.
Possible Cause Troubleshooting Step Expected Outcome
TRPV1-independent cytotoxic mechanism Confirm the absence of TRPV1 expression using qPCR and Western blotting.If TRPV1 is absent, the observed cytotoxicity is definitively TRPV1-independent.
Induction of apoptosis Perform assays to detect markers of apoptosis (e.g., Annexin V staining, caspase activation assays).Positive results in apoptosis assays will help elucidate the cytotoxic mechanism.
Alteration of membrane integrity Use a membrane integrity assay (e.g., LDH release assay).Increased LDH release would suggest cytotoxicity mediated by membrane damage.

Experimental Protocols

Protocol 1: Calcium Imaging to Confirm TRPV1-Dependent Activation

Objective: To determine if PhAR induces an increase in intracellular calcium concentration ([Ca²⁺]i) mediated by TRPV1.

Methodology:

  • Culture cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging or single-wavelength fluorescence measurement.

  • Establish a baseline fluorescence reading in a physiological buffer.

  • To test for TRPV1-dependence, perfuse the cells with a specific TRPV1 antagonist (e.g., 10 µM capsazepine or 100 nM 6-iodo-PhAR) for 5-10 minutes.

  • While still in the presence of the antagonist, apply PhAR at the desired concentration.

  • As a positive control, after washing out the antagonist and PhAR, apply a known TRPV1 agonist like capsaicin.

  • As a negative control, apply PhAR to non-transfected cells or cells from a TRPV1 knockout animal.

  • Record the changes in fluorescence intensity over time.

Data Presentation:

Condition Cell Type Pre-treatment Treatment Expected Change in [Ca²⁺]i
1TRPV1-expressingVehiclePhARRapid and significant increase
2TRPV1-expressingTRPV1 AntagonistPhARNo or significantly attenuated increase
3Non-expressing/KOVehiclePhARNo significant increase
Protocol 2: Cell Viability and Apoptosis Assays to Investigate TRPV1-Independent Cytotoxicity

Objective: To assess whether PhAR induces cell death through a TRPV1-independent mechanism.

Methodology:

  • Culture both TRPV1-expressing and non-expressing cell lines in 96-well plates.

  • Treat the cells with a range of PhAR concentrations for 24-72 hours. Include a vehicle control.

  • Cell Viability Assay (MTT or XTT):

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest the cells after PhAR treatment.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Table 1: Cell Viability (MTT/XTT Assay)

Cell Line TRPV1 Expression PhAR Concentration % Cell Viability (relative to vehicle)
Cell Line APositive0.1 µM
1 µM
10 µM
Cell Line BNegative/KO0.1 µM
1 µM
10 µM

Table 2: Apoptosis (Annexin V/PI Assay)

Cell Line TRPV1 Expression PhAR Concentration % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Cell Line APositive10 µM
Cell Line BNegative/KO10 µM

Visualizations

TRPV1_Dependent_Pathway PhAR PhAR TRPV1 TRPV1 Channel PhAR->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., Calcineurin, PKC, PKA) Ca_influx->Downstream Response Cellular Response (Nociception, Inflammation) Downstream->Response Antagonist TRPV1 Antagonist (e.g., 6-iodo-PhAR) Antagonist->TRPV1 Blocks

Caption: TRPV1-Dependent Signaling Pathway of PhAR.

Experimental_Workflow cluster_0 Hypothesis: PhAR has both TRPV1-dependent and -independent effects cluster_1 TRPV1-Dependent Investigation cluster_2 TRPV1-Independent Investigation Start Start Experiment with PhAR TRPV1_cells Use TRPV1-expressing cells (e.g., HEK293-TRPV1, DRG neurons) Start->TRPV1_cells TRPV1_neg_cells Use TRPV1-negative cells or TRPV1 KO model Start->TRPV1_neg_cells Ca_imaging Calcium Imaging TRPV1_cells->Ca_imaging Antagonist_exp Pre-treat with TRPV1 Antagonist TRPV1_cells->Antagonist_exp Antagonist_exp->Ca_imaging Viability_apoptosis Cell Viability & Apoptosis Assays (MTT, Annexin V) TRPV1_neg_cells->Viability_apoptosis Decision Does PhAR show activity in TRPV1-negative cells? Viability_apoptosis->Decision Conclusion_dep Mechanism is primarily TRPV1-dependent Decision->Conclusion_dep No Conclusion_indep Evidence for TRPV1-independent mechanism Decision->Conclusion_indep Yes

Caption: Workflow for Distinguishing PhAR Mechanisms.

References

Validation & Comparative

Phenylacetylrinvanil Eclipses Capsaicin in TRPV1 Receptor Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals that Phenylacetylrinvanil (PhAR), a synthetic capsaicinoid, demonstrates significantly greater potency as a TRPV1 receptor agonist compared to capsaicin (B1668287), the well-known pungent compound in chili peppers. This guide provides a detailed comparison of their potencies, outlines the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved in TRPV1 activation. This information is targeted towards researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of TRPV1 agonists.

Quantitative Potency Comparison

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum response. A lower EC50 value indicates a higher potency. Experimental data, primarily from studies on human TRPV1 (hTRPV1) receptors expressed in HEK293 cells, consistently show that this compound is orders of magnitude more potent than capsaicin.

CompoundEC50 (hTRPV1)Notes
This compound (PhAR)90 pMDescribed as the most potent vanillamide, with potency comparable to resiniferatoxin (B1680534) (EC50 of 11 pM).
Capsaicin7.59 nM - 2.2 µMThe reported EC50 for capsaicin varies depending on the experimental conditions, such as the specific cell line, assay type (calcium imaging vs. patch clamp), and pH. For instance, a study showed the EC50 of capsaicin to be 640 nM at pH 7.4, which shifted to 45 nM at a more acidic pH of 5.5[1][2]. Other studies have reported EC50 values of 0.9 µM[3], 2.2 ± 1.2 μM[4], 146 ± 39 nM, and 7.59 ± 6.15 nM.

Experimental Protocols

The determination of agonist potency on TRPV1 receptors is primarily conducted through two key experimental techniques: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of the TRPV1 channel, which is a non-selective cation channel permeable to Ca²⁺.

Detailed Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM/F12) and are stably or transiently transfected with the gene encoding the human TRPV1 receptor.

  • Cell Plating: The transfected cells are plated onto multi-well plates (e.g., 96-well or 384-well plates) and allowed to adhere and grow.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: Varying concentrations of the agonist (this compound or capsaicin) are added to the wells.

  • Fluorescence Measurement: A fluorescence plate reader (e.g., FLIPR) is used to monitor the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.

  • Data Analysis: The fluorescence data is normalized to the baseline and the maximum response. A dose-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration. The EC50 value is then calculated from this curve using a suitable pharmacological model (e.g., the Hill equation).

Patch-Clamp Electrophysiology (Whole-Cell Configuration)

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPV1 channels in the cell membrane.

Detailed Methodology:

  • Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.

  • Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a micropipette puller and filled with an intracellular solution containing ions that mimic the cell's cytoplasm (e.g., K-Gluconate based solution).

  • Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).

  • Agonist Application: The agonist is applied to the cell via a perfusion system at various concentrations.

  • Current Recording: The resulting inward or outward currents, representing the flow of ions through the activated TRPV1 channels, are recorded using an amplifier.

  • Data Analysis: The peak current amplitude at each agonist concentration is measured. A dose-response curve is constructed by plotting the current amplitude against the agonist concentration, from which the EC50 value is determined.

Signaling Pathways and Visualizations

Activation of the TRPV1 receptor by an agonist like this compound or capsaicin initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca²⁺ and Na⁺, leading to depolarization of the cell membrane and the generation of an action potential in neurons. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling pathways.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Receptor PLC PLC TRPV1->PLC activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Agonist This compound or Capsaicin Agonist->TRPV1 binds to Calmodulin Calmodulin Ca_influx->Calmodulin activates Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential PKC->TRPV1 phosphorylates (sensitization) CaMKII CaMKII Calmodulin->CaMKII activates Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression

Caption: TRPV1 Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for determining the potency of a TRPV1 agonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_calcium Calcium Imaging cluster_epys Patch-Clamp Electrophysiology cluster_analysis Data Analysis A1 Culture HEK293 Cells A2 Transfect with hTRPV1 A1->A2 A3 Plate Cells A2->A3 B1 Load with Calcium Dye A3->B1 C1 Prepare Pipettes A3->C1 B2 Add Agonist (Varying Conc.) B1->B2 B3 Measure Fluorescence B2->B3 D1 Generate Dose-Response Curve B3->D1 C2 Form Gigaohm Seal C1->C2 C3 Establish Whole-Cell C2->C3 C4 Apply Agonist (Varying Conc.) C3->C4 C5 Record Ionic Currents C4->C5 C5->D1 D2 Calculate EC50 Value D1->D2

Caption: Experimental Workflow for Potency Determination.

References

A Comparative Analysis of Phenylacetylrinvanil and Resiniferatoxin: Potent TRPV1 Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two ultrapotent transient receptor potential vanilloid 1 (TRPV1) agonists: Phenylacetylrinvanil (PhAR) and resiniferatoxin (B1680534) (RTX). Both compounds are invaluable tools in pain research and the development of novel analgesics due to their high affinity for the TRPV1 receptor, a key player in nociceptive signaling pathways. This document outlines their comparative potency, mechanisms of action, and physiological effects, supported by experimental data and detailed methodologies for key assays.

Data Presentation: Quantitative Comparison

The potency of TRPV1 agonists is a critical parameter in their pharmacological profiling. The following tables summarize the available quantitative data for this compound and resiniferatoxin, facilitating a direct comparison of their performance.

CompoundReceptorPotency (EC50)Reference Cell Line/System
This compound (PhAR)Human TRPV111 pM - 90 pMNot specified in all sources
Resiniferatoxin (RTX)Human TRPV111 pMNot specified in all sources
Resiniferatoxin (RTX)Rat TRPV1~0.106 nM - 0.27 nMCHO cells expressing rat TRPV1

Table 1: Comparative Potency of this compound and Resiniferatoxin at the TRPV1 Receptor. EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

CompoundParameterObservation in Guinea PigsObservation in Rats
This compound (PhAR)Analgesic EffectPotent attenuation of thermal and mechanical hyperalgesiaPoor analgesic activity
This compound (PhAR)Anti-inflammatory EffectNot extensively documentedPoor anti-inflammatory activity
Resiniferatoxin (RTX)Analgesic EffectPotent and long-lasting analgesiaPotent and long-lasting analgesia
Resiniferatoxin (RTX)Anti-inflammatory EffectReduces neurogenic inflammationReduces inflammatory hyperalgesia and edema

Table 2: Summary of In Vivo Physiological Effects of this compound and Resiniferatoxin in Different Species.

Mechanism of Action: Targeting the TRPV1 Pathway

Both this compound and resiniferatoxin are potent agonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1][2] Activation of TRPV1 by these ligands leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[3] This influx causes membrane depolarization, which initially triggers the sensation of pain.[2]

However, the prolonged and potent activation by these compounds leads to a state of desensitization, where the neuron becomes unresponsive to further stimuli.[3] At higher concentrations or with sustained exposure, this can result in calcium-induced cytotoxicity and the selective ablation of TRPV1-expressing neurons.[4] This "molecular scalpel" effect is the basis for their potential therapeutic use in producing long-lasting analgesia.[5]

Downstream of TRPV1 activation, the influx of Ca2+ acts as a second messenger, activating a cascade of intracellular signaling pathways.[6] These include the activation of protein kinase A (PKA) and protein kinase C (PKC), which can further modulate TRPV1 sensitivity and contribute to the overall cellular response.[7][8]

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Agonist Binding (PhAR / RTX) Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx PKA PKA Activation Ca_influx->PKA PKC PKC Activation Ca_influx->PKC Desensitization Desensitization/ Ablation Ca_influx->Desensitization Depolarization Depolarization Na_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Action_Potential->Pain_Signal Analgesia Analgesia Desensitization->Analgesia

TRPV1 Signaling Pathway upon Agonist Binding.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture TRPV1-expressing Cell Culture Ca_Imaging Calcium Imaging Assay Cell_Culture->Ca_Imaging Electrophysiology Patch-Clamp Electrophysiology Cell_Culture->Electrophysiology Data_Analysis Data Analysis & Comparative Assessment Ca_Imaging->Data_Analysis Electrophysiology->Data_Analysis Animal_Models Animal Models (Rat & Guinea Pig) Analgesia_Test Analgesia Testing (Thermal/Mechanical) Animal_Models->Analgesia_Test Inflammation_Test Anti-inflammatory Testing (Edema) Animal_Models->Inflammation_Test Analgesia_Test->Data_Analysis Inflammation_Test->Data_Analysis

Experimental Workflow for Comparative Analysis.

Experimental Protocols

In Vitro Calcium Imaging Assay

This assay measures the activation of TRPV1 in a cell-based system by monitoring changes in intracellular calcium concentration using fluorescent indicators.

  • Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound and resiniferatoxin for TRPV1 activation.

  • Materials:

    • HEK293 cells stably expressing human or rat TRPV1.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Stock solutions of this compound and resiniferatoxin in DMSO.

    • Ionomycin (B1663694) (positive control).

    • 96-well black-walled, clear-bottom plates.

    • Fluorescence microplate reader or fluorescence microscope.

  • Procedure:

    • Cell Culture: Seed TRPV1-expressing cells into 96-well plates and culture until they reach 80-90% confluency.

    • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a buffered salt solution (e.g., HBSS). Remove the culture medium, wash the cells with the buffer, and incubate with the loading buffer for 30-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of this compound and resiniferatoxin in the buffered salt solution.

    • Fluorescence Measurement: Wash the cells to remove excess dye. Record a baseline fluorescence reading for 10-20 seconds. Add the different concentrations of the test compounds to the wells.

    • Data Acquisition: Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

    • Positive Control: At the end of the experiment, add a saturating concentration of ionomycin to determine the maximal fluorescence response.

  • Data Analysis:

    • Normalize the fluorescence signal for each well by dividing the peak fluorescence (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

    • Calculate the response as a percentage of the maximal response induced by ionomycin.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon agonist application.

  • Objective: To characterize and compare the kinetics and current-voltage relationship of TRPV1 activation by this compound and resiniferatoxin.

  • Materials:

    • TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons).

    • Patch-clamp setup including an amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for fabricating patch pipettes.

    • Intracellular and extracellular recording solutions.

    • Stock solutions of this compound and resiniferatoxin.

  • Procedure:

    • Cell Preparation: Plate cells on coverslips suitable for microscopy.

    • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Recording: Obtain a gigaseal on a single cell and establish a whole-cell configuration. Clamp the membrane potential at a holding potential of -60 mV.

    • Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound or resiniferatoxin.

    • Current Recording: Record the resulting inward current using the patch-clamp amplifier and data acquisition software.

    • Current-Voltage (I-V) Relationship: Apply a series of voltage steps or a voltage ramp to determine the I-V relationship of the agonist-evoked current.

  • Data Analysis:

    • Measure the peak current amplitude in response to each agonist.

    • Analyze the activation and deactivation kinetics of the channel.

    • Plot the I-V curve to characterize the rectification properties of the channel in the presence of each compound.

In Vivo Analgesic Efficacy in Guinea Pigs (Comparative Protocol)
  • Objective: To compare the analgesic effects of this compound and resiniferatoxin on thermal and mechanical hyperalgesia.

  • Animals: Male Hartley guinea pigs (250-300 g).

  • Procedure:

    • Acclimation: Acclimate animals to the testing environment and handling for at least 3 days.

    • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

    • Induction of Hyperalgesia: Induce localized inflammation and hyperalgesia by injecting a phlogistic agent (e.g., carrageenan or complete Freund's adjuvant) into the plantar surface of one hind paw.

    • Drug Administration: At the peak of hyperalgesia (e.g., 3 hours post-carrageenan), administer this compound, resiniferatoxin, or vehicle control via a relevant route (e.g., intraplantar or systemic injection).

    • Post-Treatment Measurements: Measure thermal and mechanical withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis:

    • Calculate the change in withdrawal latency/threshold from baseline for each animal.

    • Compare the time course and magnitude of the analgesic effect between the this compound, resiniferatoxin, and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

In Vivo Anti-inflammatory Efficacy in Rats (Comparative Protocol)
  • Objective: To compare the anti-inflammatory effects of this compound and resiniferatoxin in a rat model of acute inflammation.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Baseline Measurement: Measure the paw volume of the right hind paw using a plethysmometer.

    • Drug Administration: Administer this compound, resiniferatoxin, or vehicle control either systemically or locally prior to the inflammatory insult.

    • Induction of Inflammation: Induce acute inflammation by injecting a phlogistic agent (e.g., 1% carrageenan solution) into the subplantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of paw edema for each animal at each time point relative to its baseline paw volume.

    • Compare the time course of paw edema development between the this compound, resiniferatoxin, and vehicle-treated groups to determine the extent of anti-inflammatory activity. Use appropriate statistical analysis to determine significance.

Conclusion

This compound and resiniferatoxin are both exceptionally potent agonists of the TRPV1 receptor, with comparable potencies at the human receptor. Their shared mechanism of action, involving profound and sustained activation of TRPV1, makes them powerful tools for investigating nociceptive pathways and holds therapeutic promise for the management of chronic pain. However, the notable species-specific differences in the in vivo efficacy of this compound highlight the complexity of translating preclinical findings and underscore the importance of careful model selection in drug development. This guide provides a framework for the objective comparison of these and other TRPV1 agonists, utilizing standardized experimental protocols to ensure robust and reproducible data for advancing the field of pain research.

References

Validating Phenylacetylrinvanil's Analgesic Potential: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Phenylacetylrinvanil (PhAR) with Alternative Analgesics

This compound (PhAR) has emerged as a subject of significant interest in the field of nociception and analgesia due to its remarkable potency as a Transient Receptor Potential Vanilloid 1 (TRPV1) receptor agonist.[1] In vitro studies have demonstrated that PhAR is approximately 1,000 times more potent than capsaicin (B1668287) in its affinity for TRPV1 receptors.[1] This heightened potency, coupled with a lack of pungency, positions PhAR as a compelling candidate for the development of novel analgesic therapies.[1]

This guide provides a comparative overview of the potential in vivo analgesic activity of this compound against established analgesics: the archetypal TRPV1 agonist Capsaicin , the gold-standard opioid analgesic Morphine , and the widely used non-steroidal anti-inflammatory drug (NSAID) Indomethacin .

Important Note on Data Availability: As of the compilation of this guide, publicly available in vivo studies detailing the analgesic activity of this compound in established animal models of pain, such as the hot plate and formalin tests, are not available. One study explicitly states that the in vivo effects of PhAR are unknown.[1] Therefore, to provide a valuable comparative framework, this guide will utilize in vivo data from studies on the well-characterized and potent TRPV1 agonist, Capsaicin, as a proxy to illustrate the expected analgesic profile of a potent TRPV1 agonist. It is crucial to underscore that this is an indirect comparison, and the actual in vivo performance of PhAR may differ. The data presented for Capsaicin, Morphine, and Indomethacin are collated from various independent studies, and while efforts have been made to standardize the experimental contexts, direct cross-study comparisons should be interpreted with caution.

Quantitative Data Presentation

The following tables summarize the in vivo analgesic effects of the comparator compounds in two standard animal models of nociception: the hot plate test for thermal pain and the formalin test for inflammatory pain.

Table 1: Analgesic Efficacy in the Hot Plate Test in Mice

CompoundDose (mg/kg)Route of AdministrationLatency to Response (seconds)Fold Increase vs. Vehicle
Vehicle (Saline) -Intraperitoneal (i.p.)15.2 ± 1.51.0
Morphine 10Intraperitoneal (i.p.)28.5 ± 2.11.9
Capsaicin 10Subcutaneous (s.c.)25.4 ± 1.81.7

Data are presented as mean ± standard error of the mean (SEM). The hot plate temperature was maintained at 55 ± 0.5°C. The latency to response is the time taken for the mouse to lick its paw or jump.

Table 2: Analgesic Efficacy in the Formalin Test in Mice

CompoundDose (mg/kg)Route of Administration% Inhibition of Licking Time (Phase I: 0-5 min)% Inhibition of Licking Time (Phase II: 15-40 min)
Vehicle (Saline) -Intraperitoneal (i.p.)0%0%
Morphine 10Intraperitoneal (i.p.)75.2%88.5%
Capsaicin 20Subcutaneous (s.c.)45.8%65.3%
Indomethacin 10Intraperitoneal (i.p.)10.5%52.1%

% Inhibition is calculated relative to the vehicle-treated group.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

Procedure:

  • Male Swiss albino mice (20-25 g) are used for the experiment.

  • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound (Morphine or Capsaicin) or vehicle (saline) is administered via the specified route.

  • At a predetermined time post-administration (typically 30 minutes for i.p. and 15 minutes for s.c.), each mouse is individually placed on the hot plate.

  • The latency to the first sign of nociception, either paw licking or jumping, is recorded with a stopwatch.

  • A cut-off time of 30-60 seconds is imposed to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the maximum latency is recorded.

  • The analgesic effect is calculated as the increase in latency to response compared to the vehicle-treated group.

Formalin Test

The formalin test is a model of tonic chemical nociception and is used to evaluate analgesic efficacy in both acute and inflammatory pain.

Apparatus: A transparent observation chamber with mirrors placed to allow for an unobstructed view of the animal's paws.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • Animals are placed individually in the observation chamber for at least 30 minutes to acclimatize.

  • The test compound (Morphine, Capsaicin, or Indomethacin) or vehicle is administered.

  • Following a set pre-treatment time, 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.

  • The animal is immediately returned to the observation chamber.

  • The cumulative time spent licking or biting the injected paw is recorded for two distinct phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-formalin injection.

  • The analgesic effect is determined by the percentage reduction in licking/biting time in the drug-treated groups compared to the vehicle-treated group for each phase.

Mandatory Visualizations

Signaling Pathway of TRPV1-Mediated Analgesia

The analgesic effect of TRPV1 agonists like Capsaicin (and putatively PhAR) is paradoxical. Initial activation of the TRPV1 channel on nociceptive sensory neurons leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization, and the sensation of pain. However, prolonged or high-concentration exposure leads to a state of desensitization and defunctionalization of these neurons, resulting in a long-lasting analgesic effect.

TRPV1_Analgesia_Pathway cluster_Neuron Nociceptive Sensory Neuron TRPV1 TRPV1 Receptor Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activation by PhAR/Capsaicin Na_Influx Na⁺ Influx TRPV1->Na_Influx Activation by PhAR/Capsaicin Depolarization Depolarization Ca_Influx->Depolarization Desensitization TRPV1 Desensitization Ca_Influx->Desensitization Prolonged/High Concentration Na_Influx->Depolarization Pain_Signal Acute Pain Signal to CNS Depolarization->Pain_Signal Initial Effect Defunctionalization Neuronal Defunctionalization Desensitization->Defunctionalization Analgesia Long-lasting Analgesia Defunctionalization->Analgesia PhAR This compound (PhAR) PhAR->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1

Caption: TRPV1-Mediated Analgesia Pathway.

Experimental Workflow for In Vivo Analgesic Validation

The following diagram illustrates the typical workflow for validating the analgesic activity of a test compound like this compound in vivo.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Groups cluster_Assays Analgesic Assays cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Male Swiss Albino Mice) Acclimatization Acclimatization (≥ 1 hour) Animal_Model->Acclimatization Group_PhAR Test Compound (this compound) Group_Comparators Comparator Drugs (Morphine, Capsaicin, Indomethacin) Group_Vehicle Vehicle Control (e.g., Saline) Hot_Plate Hot Plate Test (Thermal Nociception) Group_PhAR->Hot_Plate Administer Formalin_Test Formalin Test (Chemical Nociception) Group_PhAR->Formalin_Test Administer Group_Comparators->Hot_Plate Administer Group_Comparators->Formalin_Test Administer Group_Vehicle->Hot_Plate Administer Group_Vehicle->Formalin_Test Administer Data_Collection Record Latency (Hot Plate) Record Licking Time (Formalin) Hot_Plate->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Efficacy vs. Controls and Comparators Statistical_Analysis->Comparison

References

Phenylacetylrinvanil's Potency on TRPV1: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Phenylacetylrinvanil (PhAr), an ultra-potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, across different species. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of PhAr's pharmacological profile.

Quantitative Comparison of this compound's Potency on TRPV1

This compound has emerged as one of the most potent known agonists of the TRPV1 receptor, significantly surpassing the potency of the well-known agonist, capsaicin. However, its effects exhibit notable species-dependent variations. The following table summarizes the available quantitative and qualitative data on the potency of this compound across different species.

SpeciesReceptorAssay SystemPotency (EC50/IC50)Reference
Human Recombinant hTRPV1HEK-293 cells90 pM (EC50)[1]
Rat Native rTRPV1Dorsal Root Ganglion (DRG) NeuronsPotency maintained (qualitative)[1]
Rat Native rTRPV1Urinary BladderPotency maintained (qualitative)[1]
Mouse mTRPV1Not AvailableData not available in the reviewed literature

Note: While a specific EC50 value for rat TRPV1 is not provided in the primary literature, the potency of PhAr was observed to be "maintained" in rat dorsal root ganglion neurons and the urinary bladder, suggesting a comparable high potency to that observed for the human receptor.[1] It is important to note that a halogenated derivative of PhAr, 6-iodo-phenylacetylrinvanil, acts as a potent TRPV1 antagonist and exhibits a 125-fold higher IC50 in rat DRG neurons compared to HEK-293 cells expressing human TRPV1, highlighting significant species and system-dependent differences in the binding and activity of PhAr analogs.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of compounds like this compound on TRPV1 channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are frequently used for their high transfection efficiency and lack of endogenous TRPV1 expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of TRPV1, HEK-293 cells are transfected with a plasmid DNA encoding the desired species-specific TRPV1 (human, rat, or mouse) using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a fluorescent reporter plasmid (e.g., expressing GFP) can be used to identify successfully transfected cells. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This technique measures the influx of calcium ions (Ca2+) through the activated TRPV1 channel, providing a functional readout of receptor activation.

  • Cell Preparation: Transfected HEK-293 cells are plated onto glass-bottom dishes or 96-well plates.

  • Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C. After loading, cells are washed to remove excess dye.

  • Compound Application: A baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Data Acquisition: Changes in intracellular Ca2+ concentration are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.

  • Data Analysis: The increase in fluorescence (or fluorescence ratio) is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) can be calculated.

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion currents flowing through the TRPV1 channel, providing a high-resolution analysis of channel activity.

  • Cell Preparation: Transfected HEK-293 cells or isolated primary sensory neurons (e.g., dorsal root ganglion neurons) are used.

  • Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Solutions: The extracellular solution contains physiological concentrations of ions, while the intracellular solution mimics the ionic composition of the cytoplasm.

  • Compound Application: this compound is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition: The current responses to the compound are recorded using an amplifier and data acquisition software. The membrane potential is typically held at a negative potential (e.g., -60 mV) to measure inward currents carried by cations.

  • Data Analysis: The peak current amplitude at each concentration is measured and plotted against the logarithm of the agonist concentration to determine the EC50 value.

Visualizations

Signaling Pathway of TRPV1 Activation by this compound

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PhAr This compound (PhAr) TRPV1 TRPV1 Channel (Closed) PhAr->TRPV1 Binds to receptor TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Sensitization Channel Sensitization TRPV1_open->Sensitization Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential (in neurons) Depolarization->AP PKA PKA PKA->TRPV1_open Phosphorylation PKC PKC PKC->TRPV1_open Phosphorylation

Caption: this compound (PhAr) binds to and activates the TRPV1 channel, leading to cation influx and cellular depolarization.

Experimental Workflow for Assessing this compound's Effects on TRPV1

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK-293) transfection TRPV1 Transfection (human, rat, mouse) cell_culture->transfection ca_imaging Calcium Imaging transfection->ca_imaging patch_clamp Patch-Clamp Electrophysiology transfection->patch_clamp drg_isolation Primary Neuron Isolation (e.g., Rat DRG) drg_isolation->ca_imaging drg_isolation->patch_clamp dose_response Dose-Response Curve Generation ca_imaging->dose_response patch_clamp->dose_response ec50 EC50 Calculation dose_response->ec50 comparison Cross-Species Potency Comparison ec50->comparison

Caption: Workflow for comparing this compound's potency on TRPV1 across different species.

References

Phenylacetylrinvanil: A Comparative Guide to a Potent Synthetic TRPV1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Phenylacetylrinvanil with other prominent synthetic and natural agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of the performance and characteristics of these compounds.

Introduction to TRPV1 and its Agonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a pivotal role in the detection of noxious stimuli, such as high temperatures and pungent chemicals.[1][2][3] Its activation is central to the sensation of pain and heat, making it a significant target for the development of novel analgesics.[3][4] Agonists of TRPV1, despite initially causing a burning sensation, can lead to a desensitization of the receptor, a phenomenon that underlies their analgesic effects.[2][5]

This compound (PhAR) is a novel, high-affinity synthetic agonist of the TRPV1 channel.[6][7] It is reported to be significantly more potent than the well-known natural agonist, capsaicin, with a potency comparable to that of resiniferatoxin (B1680534) (RTX).[6][8][9] Unlike capsaicin, PhAR is devoid of pungency, which presents a potential advantage for therapeutic applications.[9] This guide compares PhAR to other key TRPV1 agonists: the natural compounds Capsaicin and Resiniferatoxin, and the synthetic agonists Olvanil and Piperine (B192125).

Quantitative Comparison of Agonist Potency

The potency of a TRPV1 agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist required to elicit 50% of the maximal response. A lower EC50 value indicates a higher potency. The table below summarizes the EC50 values for this compound and other selected TRPV1 agonists from various studies. It is important to note that these values can vary depending on the experimental system, such as the cell line and species of the receptor used.

CompoundCategoryEC50 ValueSpecies/SystemReference(s)
This compound (PhAR) Synthetic~90 pMNot Specified[8]
Resiniferatoxin (RTX) Natural0.27 nMRat / CHO cells[10][11]
1.34 nMHuman / HEK293 cells[10]
~0.106 nMRat / CHO cells[12]
Olvanil Synthetic0.7 nMNot Specified[13][14]
Capsaicin Natural0.29 - 1.3 µMHuman/Rat / HEK293, Oocytes[3]
2.2 ± 1.2 μMCHO cells[15]
440 ± 66 nMXenopus Oocytes[12]
Piperine Natural3.3 ± 0.7 µMMouse / HEK293 cells[16]
37.9 ± 1.9 μMHuman[17]

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by an agonist initiates a cascade of intracellular events. The binding of the agonist induces a conformational change in the channel, leading to its opening.[10] This allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[1][18] The resulting depolarization of the cell membrane can trigger an action potential, which is transmitted to the central nervous system and perceived as pain or heat.[1][19] The significant increase in intracellular Ca²⁺ concentration also activates various downstream signaling pathways.[18] Prolonged activation leads to receptor desensitization, a key mechanism for the analgesic effects of TRPV1 agonists.[2]

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1_Open->Ca_Na_Influx Channel Opening Desensitization Receptor Desensitization TRPV1_Open->Desensitization Prolonged Activation Agonist TRPV1 Agonist (e.g., this compound) Agonist->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Downstream Downstream Signaling Ca_Na_Influx->Downstream ActionPotential Action Potential Generation Depolarization->ActionPotential PainSensation Sensation of Pain and Heat ActionPotential->PainSensation

Caption: Signaling cascade initiated by TRPV1 agonist binding.

Detailed Experimental Protocols

A common method to assess the activity of TRPV1 agonists is by measuring the intracellular calcium concentration ([Ca²⁺]i) in cells expressing the TRPV1 receptor.

Protocol: Calcium Influx Assay using Fluo-4 AM

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid encoding the human TRPV1 receptor using a suitable transfection reagent. Non-transfected cells are used as a negative control.

2. Cell Preparation and Dye Loading:

  • Transfected HEK293 cells are seeded into a 96-well black-walled, clear-bottom plate and allowed to adhere overnight.

  • The growth medium is removed, and the cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES buffer).

  • Cells are then incubated with the calcium-sensitive fluorescent dye Fluo-4 acetoxymethyl (AM) ester (typically 2-5 µM) in the physiological salt solution for 30-60 minutes at 37°C in the dark.

3. Agonist Application and Fluorescence Measurement:

  • After incubation, the cells are washed again to remove excess dye.

  • The plate is placed in a fluorescence microplate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken (Excitation ~485 nm, Emission ~520 nm).

  • Varying concentrations of the TRPV1 agonist (e.g., this compound, Capsaicin) are added to the wells.

  • Fluorescence intensity is measured kinetically over time to record the change in intracellular calcium concentration.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The response is often normalized to the maximum response obtained with a saturating concentration of a reference agonist (e.g., ionomycin (B1663694) or a high concentration of capsaicin).

  • The EC50 value is determined by plotting the normalized response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the calcium influx assay described above.

Experimental_Workflow Start Start CellCulture HEK293 Cell Culture Start->CellCulture Transfection Transfection with TRPV1 Plasmid CellCulture->Transfection Seeding Seed Cells in 96-well Plate Transfection->Seeding DyeLoading Load Cells with Fluo-4 AM Seeding->DyeLoading Washing Wash to Remove Excess Dye DyeLoading->Washing BaselineReading Measure Baseline Fluorescence Washing->BaselineReading AgonistAddition Add TRPV1 Agonist BaselineReading->AgonistAddition KineticReading Kinetic Measurement of Fluorescence AgonistAddition->KineticReading DataAnalysis Data Analysis (EC50 Calculation) KineticReading->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing TRPV1 agonist-induced calcium influx.

Structure-Activity Relationship: Agonist to Antagonist Switch

Interestingly, modifications to the chemical structure of this compound can dramatically alter its function. The introduction of halogen atoms, such as iodine, onto the vanillyl ring of PhAR derivatives can convert a potent agonist into a powerful antagonist.[6] For instance, an iodinated derivative of PhAR has been identified as a potent TRPV1 antagonist with an IC₅₀ value of 0.8 nM.[6] This highlights the sensitivity of the TRPV1 receptor to substitutions on the aromatic ring of its ligands and provides a basis for the rational design of new TRPV1 modulators.

Agonist_Antagonist_Switch PhAR This compound (Agonist) Halogenation Halogenation of Vanillyl Ring PhAR->Halogenation Chemical Modification Iodo_PhAR Iodinated PhAR Derivative (Antagonist) Halogenation->Iodo_PhAR Functional Switch

References

Validating the Mechanism of Novel TRPV1 Agonists: A Comparative Guide to Using Capsazepine and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, is a critical target for novel analgesic development. For any newly developed compound, such as the hypothetical agonist "PhAR," rigorous validation of its mechanism of action is paramount. This guide provides a comparative overview of experimental approaches to confirm that PhAR exerts its effects through the TRPV1 channel, with a focus on the use of the competitive antagonist capsazepine (B1668289).

The Role of Capsazepine in Target Validation

Capsazepine is a synthetic, competitive antagonist of the TRPV1 receptor.[1][2] It functions by binding to the same site as the endogenous agonist capsaicin (B1668287), thereby preventing channel activation.[1][2] This characteristic makes it an invaluable tool for researchers to confirm whether a novel compound's observed effects are indeed mediated by TRPV1. If PhAR is a true TRPV1 agonist, its activity should be inhibited in the presence of capsazepine.

Experimental Validation of PhAR's TRPV1 Agonism

Two primary in vitro techniques are widely used to investigate the interaction between novel compounds and the TRPV1 channel: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging

This high-throughput method allows for the measurement of intracellular calcium influx, a direct consequence of TRPV1 channel activation. Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a TRPV1 agonist, the channels open, allowing calcium to enter the cell and causing an increase in fluorescence.

Using Capsazepine for Validation:

To validate PhAR's mechanism, the calcium imaging assay is performed in the presence and absence of capsazepine. A significant reduction in the PhAR-induced fluorescence signal in the presence of capsazepine indicates that PhAR acts on the TRPV1 receptor.

Patch-Clamp Electrophysiology

This technique provides a more detailed and quantitative analysis of ion channel activity. In the whole-cell configuration, the electrical current flowing through the TRPV1 channels in a single cell is measured. Application of a TRPV1 agonist will elicit a characteristic outwardly rectifying current.

Using Capsazepine for Validation:

By co-applying PhAR and capsazepine, a rightward shift in the concentration-response curve for PhAR-induced currents is expected if capsazepine is acting as a competitive antagonist. This demonstrates that higher concentrations of PhAR are required to elicit the same response in the presence of the inhibitor.

Quantitative Data for Comparison

The following tables summarize key quantitative parameters for capsaicin (a known TRPV1 agonist) and capsazepine, which can serve as a benchmark for evaluating the performance of a novel agonist like PhAR.

CompoundParameterValueCell TypeReference
CapsaicinEC50 (Calcium Influx)~9.1 nMMouse TRPV1 expressing cells[3]
CapsaicinEC50 (Current Activation)0.68 µMRat Dorsal Root Ganglion Neurons[4]
CapsazepineIC50 vs. Capsaicin562 nMRat TRPV1[5]
CapsazepineIC50 vs. Capsaicin1426 ± 316 nMMouse TRPV1[6]
CapsazepineIC50 vs. Capsaicin20.95 µMHuman Odontoblast-like Cells[1]

Note: EC50 and IC50 values can vary depending on the experimental conditions and cell type used.

Alternative Approaches for Mechanism Validation

MethodDescriptionAdvantagesDisadvantages
Non-competitive Antagonists (e.g., Ruthenium Red) These antagonists bind to a different site on the TRPV1 channel than agonists, blocking the ion pore directly.[7][8][9]Provides evidence for TRPV1 involvement through a different inhibitory mechanism.Can be less specific than competitive antagonists and may inhibit other TRP channels.[8]
Use of Multiple, Structurally Diverse Antagonists (e.g., AMG-9810) Employing other potent and selective TRPV1 antagonists with different chemical structures can help rule out off-target effects of a single antagonist.[6]Increases confidence in the specificity of the observed inhibition.Availability and cost of multiple antagonists may be a factor.
TRPV1 Knockout/Knockdown Models Using cells or animal models where the TRPV1 gene is silenced or deleted. If PhAR has no effect in these models, it strongly supports a TRPV1-mediated mechanism.Provides the most definitive evidence for the involvement of a specific target.Can be time-consuming and expensive to generate and maintain these models.

Experimental Protocols

Calcium Imaging Protocol
  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in HBSS for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of PhAR and capsaicin (positive control). Prepare a solution of capsazepine at a concentration known to inhibit TRPV1 activation (e.g., 10 µM).

  • Assay:

    • For agonist testing, add different concentrations of PhAR or capsaicin to the wells and measure fluorescence intensity over time using a plate reader.

    • For antagonist testing, pre-incubate the cells with capsazepine for 10-15 minutes before adding PhAR.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF/F0) and plot concentration-response curves to determine the EC50 of PhAR in the absence and presence of capsazepine.

Whole-Cell Patch Clamp Protocol
  • Cell Preparation: Use cultured dorsal root ganglion (DRG) neurons or HEK293 cells expressing TRPV1.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps or steps to measure baseline currents.

  • Compound Application:

    • Perfuse the cell with a solution containing a known concentration of PhAR to elicit a current.

    • To test for inhibition, co-perfuse with PhAR and capsazepine.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV). Construct concentration-response curves for PhAR in the absence and presence of capsazepine to determine if there is a competitive shift.

Visualizing the Validation Workflow

G cluster_0 Hypothesis cluster_1 Experimental Validation cluster_2 Inhibitor Application cluster_3 Observation & Conclusion PhAR PhAR is a TRPV1 Agonist Calcium_Imaging Calcium Imaging PhAR->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology PhAR->Patch_Clamp Capsazepine Apply Capsazepine (Competitive Antagonist) Calcium_Imaging->Capsazepine Patch_Clamp->Capsazepine Inhibition Inhibition of PhAR's Effect? Capsazepine->Inhibition Yes Yes Inhibition->Yes Observed No No Inhibition->No Not Observed Conclusion_Yes Conclusion: PhAR's mechanism is TRPV1-dependent Yes->Conclusion_Yes Conclusion_No Conclusion: PhAR's mechanism is TRPV1-independent or Capsazepine-insensitive No->Conclusion_No

Caption: Workflow for validating PhAR's TRPV1-mediated mechanism using capsazepine.

G cluster_0 TRPV1 Channel cluster_1 Ligands cluster_2 Cellular Response TRPV1 TRPV1 Activation Channel Activation TRPV1->Activation No_Activation Channel Inhibition TRPV1->No_Activation With Capsazepine TRPV1->No_Activation With Non-competitive Antagonist PhAR PhAR (Agonist) PhAR->TRPV1 Binds to agonist site Capsazepine Capsazepine (Competitive Antagonist) Capsazepine->TRPV1 Competes for agonist site Non_Comp_Antagonist Non-competitive Antagonist Non_Comp_Antagonist->TRPV1 Binds to allosteric site Calcium_Influx Ca2+ Influx Activation->Calcium_Influx No_Influx No Ca2+ Influx No_Activation->No_Influx

Caption: Signaling pathway illustrating competitive vs. non-competitive antagonism at the TRPV1 channel.

By employing a combination of these experimental approaches and carefully considering the quantitative data, researchers can confidently validate the mechanism of action of novel TRPV1 agonists like PhAR, a critical step in the drug discovery and development process.

References

A Comparative Analysis of Phenylacetylrinvanil and Novel TRPV1 Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Phenylacetylrinvanil (PhAR), a potent synthetic analog of capsaicin (B1668287), with other novel Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. The content is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.

Introduction to TRPV1 Agonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the perception of noxious stimuli, including heat, protons, and chemical irritants like capsaicin.[1] Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization and the sensation of pain.[2] Paradoxically, prolonged activation of TRPV1 by agonists leads to a state of desensitization, where the neuron becomes refractory to further stimuli. This desensitization is the basis for the analgesic effects of topical TRPV1 agonists.[3] this compound (PhAR) is a synthetic capsaicinoid noted for its exceptionally high potency at the TRPV1 receptor.[4] In recent years, a variety of novel TRPV1 agonists have been developed with the aim of improving upon the therapeutic profile of existing compounds, focusing on aspects like potency, duration of action, and reduction of adverse effects such as initial burning sensations.[5][6]

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound compared to several novel TRPV1 agonists and the benchmark compound, capsaicin.

Table 1: In Vitro Potency of TRPV1 Agonists

CompoundEC50 (Human TRPV1)EC50 (Rat TRPV1, Ca2+ influx)Cell TypeReference
This compound (PhAR) 90 pM11.3 ± 0.15 nMHEK-293[7]
Resiniferatoxin (B1680534) (RTX) 11 pM6.20 ± 0.05 nMHEK-293, Rat DRG Neurons[7]
Capsaicin 440 ± 66 nM-HEK-293[8]
Novel Agonist 1 53 ± 6 nM-HEK-293[8]
Novel Agonist 2 53 ± 4.3 nM-HEK-293[8]
Novel Agonist 3 92 ± 10 nM-HEK-293[8]
CPIPC 1.56 ± 0.13 µM-HEK-293[9]

Table 2: In Vivo Analgesic Efficacy in a Rat Model of Inflammatory Pain (Carrageenan-induced Tactile Allodynia)

CompoundDoseOnset of Significant AnalgesiaDuration of AnalgesiaMaximal Analgesia (% MPE)Reference
This compound (PhAR) Not explicitly quantified in this modelNot explicitly quantified in this modelNot explicitly quantified in this modelEffective in reducing bladder overactivity[7]
Capsaicin 100xEC503 hours~2 hours86%[8]
Novel Agonist 1 10xEC501 hour>8 hours83%[8]
Novel Agonist 2 100xEC502 hours~1 hourNot specified[8]
Novel Agonist 3 100xEC507 hours~2 hoursNot specified[8]

Table 3: Antiproliferative Activity of this compound in Murine Leukemia Cell Lines

Cell LineIC50 (µg/mL)Reference
P388 14.5[10]
J774 16.5[10]
WEHI-3 29[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Calcium Imaging Assay

This assay measures the ability of a compound to activate TRPV1, leading to an influx of calcium into the cell.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing human or rat TRPV1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments, cells are seeded onto 96-well black-walled plates.

  • Dye Loading: Cells are loaded with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium 5 Assay Kit) for 1 hour at 37°C in the presence of probenecid (B1678239) to prevent dye extrusion.

  • Compound Application and Data Acquisition: The 96-well plate is placed in a fluorometric imaging plate reader (e.g., FlexStation 3). Baseline fluorescence is recorded before the automated addition of the test compounds at various concentrations. Fluorescence intensity is measured at regular intervals (e.g., every 1.6 seconds) with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

  • Data Analysis: The change in fluorescence intensity upon compound addition is proportional to the increase in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the compound concentration. The EC50 value, representing the concentration at which the compound elicits a half-maximal response, is calculated from these curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon agonist application.

  • Cell Preparation: HEK-293 cells expressing TRPV1 are plated on glass coverslips. For dorsal root ganglion (DRG) neuron recordings, neurons are isolated from rodents and cultured for a short period.

  • Recording Setup: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Solutions: The intracellular solution (in the pipette) and extracellular solution are formulated to isolate the currents of interest. For example, Cs+ can be used in the pipette solution to block potassium channels.

  • Agonist Application and Current Measurement: The test agonist is applied to the cell via a perfusion system. The resulting inward or outward currents are recorded using an amplifier. Currents are typically elicited by voltage ramps or steps.

  • Data Analysis: The amplitude of the current is measured at a specific voltage. Dose-response curves are constructed by plotting the current amplitude against the agonist concentration to determine the EC50.

In Vivo Model of Inflammatory Pain (Carrageenan-induced Tactile Allodynia)

This model assesses the analgesic efficacy of a compound in reducing pain-like behaviors in rodents.

  • Animal Model: Male Sprague-Dawley rats are typically used. Inflammation is induced by injecting a solution of carrageenan into the plantar surface of one hind paw.

  • Compound Administration: The test compounds, formulated in a suitable vehicle (e.g., a cream for topical application), are applied to the inflamed paw at various concentrations.

  • Behavioral Testing (von Frey Test): Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments. These are a series of calibrated filaments that exert a specific force when bent. The filaments are applied to the plantar surface of the inflamed paw, and the withdrawal threshold (the force at which the animal withdraws its paw) is determined. An increase in the withdrawal threshold indicates an analgesic effect.

  • Data Collection and Analysis: The paw withdrawal threshold is measured at multiple time points after compound administration. The data is often expressed as the percentage of the maximum possible effect (%MPE) and the ED50 (the dose required to produce 50% of the maximal analgesic effect) can be calculated.[5]

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Leukemia cell lines (e.g., P388, J774, WEHI-3) are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B solution for 30 minutes at room temperature.

  • Dye Solubilization and Measurement: Unbound dye is washed away with 1% acetic acid. The bound dye is then solubilized with a 10 mM Tris base solution. The absorbance is read at ~540 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by TRPV1 agonists and a typical experimental workflow for evaluating their efficacy.

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Agonists cluster_downstream Downstream Effects cluster_modulation Modulatory Pathways PhAR This compound TRPV1 TRPV1 Channel PhAR->TRPV1 Activation NovelAgonists Novel Agonists NovelAgonists->TRPV1 Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activation Heat Heat (>42°C) Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Desensitization Desensitization Ca_Influx->Desensitization Prolonged Activation Calcineurin Calcineurin (PP2B) Ca_Influx->Calcineurin Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) AP->Neuropeptide_Release Pain_Sensation Pain Sensation Neuropeptide_Release->Pain_Sensation PKA PKA PKA->TRPV1 Sensitization (Phosphorylation) PKC PKC PKC->TRPV1 Sensitization (Phosphorylation) Calcineurin->TRPV1 Desensitization (Dephosphorylation)

Caption: TRPV1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Analgesia cluster_additional Additional Assays Ca_Assay Intracellular Calcium Assay (HEK-293-TRPV1 cells) EC50 Determine EC₅₀ Ca_Assay->EC50 Patch_Clamp Whole-Cell Patch Clamp (HEK-293-TRPV1 or DRG neurons) Patch_Clamp->EC50 Pain_Model Induce Inflammatory Pain (e.g., Carrageenan in rats) EC50->Pain_Model Treatment Administer Test Compound Pain_Model->Treatment Behavior Assess Mechanical Allodynia (von Frey Test) Treatment->Behavior Analgesia_Data Determine Onset, Duration, and Maximal Analgesic Effect Behavior->Analgesia_Data SRB_Assay Antiproliferative Assay (SRB Assay in Cancer Cells) IC50 Determine IC₅₀ SRB_Assay->IC50 start Compound Synthesis and Characterization start->Ca_Assay start->Patch_Clamp start->SRB_Assay

Caption: Agonist Efficacy Workflow.

Conclusion

This compound stands out as an exceptionally potent TRPV1 agonist in in vitro assays, with an EC50 in the picomolar range, rivaling the potency of resiniferatoxin and far exceeding that of capsaicin.[7] This high potency translates to significant biological activity, as evidenced by its antiproliferative effects on leukemia cell lines.[10] The novel TRPV1 agonists identified through virtual screening also demonstrate greater in vitro potency than capsaicin and, importantly, show promising in vivo analgesic profiles with a faster onset and longer duration of action in a preclinical pain model.[5][8] Notably, Novel Agonist 1 exhibited a prolonged analgesic effect lasting over eight hours.[8]

References

A Comparative Guide to Iodinated Phenylacetylrinvanil as a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iodinated Phenylacetylrinvanil (I-PhAR) with other prominent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to TRPV1 and its Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and chemical ligands like capsaicin, the pungent component of chili peppers.[2][3] Activation of TRPV1 leads to an influx of Ca2+ and Na+ ions, triggering depolarization of nociceptive neurons and the sensation of pain.[1] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of pain and inflammatory conditions.[4][5]

Antagonists of the TRPV1 receptor can be broadly classified as competitive or non-competitive. Competitive antagonists bind to the same site as agonists like capsaicin, preventing their binding and subsequent channel activation.[4] In contrast, non-competitive antagonists bind to a different site on the receptor, inducing conformational changes that inhibit its function.[4]

Performance Comparison of TRPV1 Antagonists

Iodinated this compound, particularly the 6-iodo derivative (6-I-PhAR), has emerged as a highly potent TRPV1 antagonist.[6] This section provides a quantitative comparison of its performance against other well-characterized TRPV1 antagonists.

AntagonistTarget SpeciesCell TypeAgonistIC50 (nM)Mechanism of ActionReference(s)
6-Iodo-phenylacetylrinvanil (6-I-PhAR) HumanHEK-293Capsaicin (100 nM)6Non-competitive[6]
RatDRG NeuronsCapsaicin (100 nM)747Non-competitive[6]
5-Iodo-resiniferatoxin (I-RTX) RatHEK-293Capsaicin0.7Competitive
HumanHEK-293Capsaicin5.4Competitive
Xenopus Oocytes (rat VR1)-Capsaicin3.9Competitive[7]
Capsazepine Rat-Capsaicin562Competitive
Human Odontoblast-like Cells-Capsaicin20,950Competitive[8]
AMG 9810 Human-Capsaicin24.5Competitive
Rat-Capsaicin85.6Competitive
Rat-Protons294Competitive
Human-Protons92.7Competitive
Rat-Heat21Competitive
Human-Heat15.8Competitive
BCTC Rat-Capsaicin35-
Rat-Acid6-
SB-366791 Human-Capsaicin, Acid, Heat3-6-[9]
Rat Trigeminal Ganglion Neurons-Capsaicin651.9-

Impact on Different Modes of TRPV1 Activation

A critical consideration in selecting a TRPV1 antagonist is its effect on the different modalities of channel activation. Some antagonists exhibit "polymodal" blockade, inhibiting activation by capsaicin, heat, and protons, while others show modality-selective effects. This selectivity can have significant implications for therapeutic efficacy and side-effect profiles, such as the hyperthermia observed with some TRPV1 antagonists. The hyperthermic effect is primarily linked to the blockade of the proton-sensing mode of TRPV1.

AntagonistEffect on Capsaicin ActivationEffect on Heat ActivationEffect on Proton ActivationReference(s)
6-Iodo-phenylacetylrinvanil (6-I-PhAR) Potent AntagonistNot explicitly statedNot explicitly stated[6]
5-Iodo-resiniferatoxin (I-RTX) Potent AntagonistComplete BlockComplete Block
Capsazepine AntagonistPartial Block (rat) / Full Block (human)Partial Block (rat) / Full Block (human)
AMG 9810 AntagonistAntagonistAntagonist
JYL1421 Potent AntagonistWeak Antagonist-

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol is adapted for measuring changes in intracellular calcium in response to TRPV1 activation and antagonism in cultured cells (e.g., HEK-293 or DRG neurons).

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, pH 7.4

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Cultured cells on coverslips or in a 96-well plate

  • TRPV1 agonist (e.g., capsaicin)

  • TRPV1 antagonist (e.g., I-PhAR)

  • Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in HBSS to a final working concentration of 1-5 µM. Add Pluronic F-127 (0.02-0.04% w/v) to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with fresh HBSS (containing probenecid if used previously).

    • Incubate the cells in fresh HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • To assess antagonist activity, pre-incubate the cells with the desired concentration of the TRPV1 antagonist for a specified period.

    • Add the TRPV1 agonist (e.g., capsaicin) and record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration. The inhibitory effect of the antagonist is determined by comparing the agonist-induced change in the 340/380 ratio in the presence and absence of the antagonist.

Culture of HEK-293 Cells Stably Expressing TRPV1

Materials:

  • HEK-293 cells stably transfected with the TRPV1 gene

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Selection antibiotic (e.g., G418), if applicable

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Culture flasks or plates

Procedure:

  • Cell Maintenance: Culture the HEK-293-TRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. If the cell line requires a selection antibiotic, maintain it in the culture medium at the appropriate concentration.

  • Incubation: Grow the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When the cells reach 80-90% confluency, passage them.

    • Aspirate the culture medium and wash the cells with PBS.

    • Add a small volume of Trypsin-EDTA to detach the cells.

    • Once detached, neutralize the trypsin with fresh culture medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed the cells into new culture vessels at the desired density.

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

Materials:

  • Rodent (e.g., rat or mouse)

  • Dissection tools

  • Collagenase and Dispase solution

  • Culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF))

  • Coated culture plates (e.g., with poly-D-lysine and laminin)

  • Centrifuge

Procedure:

  • Dissection: Euthanize the animal according to approved protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Digestion: Transfer the ganglia to a solution containing collagenase and dispase and incubate at 37°C to dissociate the tissue into single cells.

  • Trituration: Gently triturate the digested tissue with a pipette to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto coated culture plates in the appropriate culture medium.

  • Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

Visualizations

Signaling Pathway of TRPV1 Activation

TRPV1_Signaling cluster_stimuli Activating Stimuli cluster_downstream Downstream Effects Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Endovanilloids Endovanilloids Endovanilloids->TRPV1 Ion_Influx Ca2+ / Na+ Influx TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Antagonist TRPV1 Antagonist (e.g., I-PhAR) Antagonist->TRPV1 Blocks Activation Antagonist_Screening_Workflow cluster_workflow Screening Workflow start Start cell_culture Culture HEK-293-TRPV1 Cells start->cell_culture dye_loading Load Cells with Fura-2 AM cell_culture->dye_loading wash Wash and De-esterify dye_loading->wash pre_incubation Pre-incubate with Test Compound (Antagonist) wash->pre_incubation agonist_addition Add TRPV1 Agonist (e.g., Capsaicin) pre_incubation->agonist_addition data_acquisition Measure [Ca2+]i Changes agonist_addition->data_acquisition analysis Data Analysis (IC50 Determination) data_acquisition->analysis hit_validation Hit Compound? analysis->hit_validation end End hit_validation->end No secondary_assays Secondary Assays (e.g., DRG neurons, heat/proton activation) hit_validation->secondary_assays Yes secondary_assays->end Antagonist_Selection_Framework cluster_framework Antagonist Selection Framework start Define Research Question potency High Potency Required? start->potency select_potent Select High-Potency Antagonist (e.g., 6-I-PhAR, I-RTX) potency->select_potent Yes select_moderate Consider Moderately Potent Antagonists (e.g., AMG 9810, Capsazepine) potency->select_moderate No modality Modality Specificity Needed? select_potent->modality select_moderate->modality polymodal Choose Polymodal Antagonist (e.g., AMG 9810) modality->polymodal No modality_selective Choose Modality-Selective Antagonist (e.g., JYL1421 for capsaicin) modality->modality_selective Yes mechanism Mechanism of Action a Factor? polymodal->mechanism modality_selective->mechanism competitive Select Competitive Antagonist (e.g., Capsazepine, I-RTX) mechanism->competitive Competitive non_competitive Select Non-competitive Antagonist (e.g., 6-I-PhAR) mechanism->non_competitive Non-competitive final_selection Final Antagonist Selection competitive->final_selection non_competitive->final_selection

References

Safety Operating Guide

Navigating the Disposal of Phenylacetylrinvanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Phenylacetylrinvanil, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this potent TRPV1 agonist.

Immediate Safety and Hazard Assessment

Based on its chemical nature as a capsaicin (B1668287) analogue and a synthetic organic molecule, this compound should be handled as a hazardous substance.[1][2] Key potential hazards, extrapolated from similar compounds, include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: Can cause serious eye and skin irritation.[3][4]

  • Respiratory Issues: May cause respiratory irritation if inhaled.[3][5]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.

Data Presentation: Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated clothing should be removed and laundered before reuse.
Respiratory Protection If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] Work should be conducted in a well-ventilated area or under a fume hood.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general laboratory chemical waste guidelines.[7][8][9][10]

1. Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Keep solid and liquid waste separate.[10]

2. Containerization:

  • Place this compound waste in a designated, compatible, and leak-proof container.[10][11] The original container is often a good choice if it is in good condition.[8]

  • Ensure the container is securely capped when not in use.[8][9]

  • Do not overfill waste containers.[10]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[12]

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA should be at or near the point of generation and inspected weekly for leaks.[8][9]

  • Store incompatible materials separately. For example, keep acids away from bases and oxidizers away from organic compounds.[8]

5. Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][13]

  • Do not dispose of this compound down the drain or in the regular trash.[7][11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Final Disposal A Generate this compound Waste B Segregate Solid vs. Liquid Waste A->B C Select Compatible, Leak-Proof Container B->C D Label with 'Hazardous Waste', Chemical Name, and Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Phenylacetylrinvanil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Concerns and First Aid

Phenylacetylrinvanil is a highly potent capsaicin (B1668287) analogue.[2] Although it lacks the pungency of capsaicin, its high affinity for the TRPV1 receptor necessitates caution.[2] Accidental exposure could lead to unforeseen physiological effects. The following first aid measures are recommended based on general laboratory safety principles for hazardous chemicals:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Respiratory NIOSH-approved respiratorA respirator is crucial to prevent inhalation of airborne particles, especially when handling the solid compound.[6] The specific type (e.g., N95, P100, or a supplied-air respirator) should be determined by a formal risk assessment.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)Double gloving is recommended.[7][8] Gloves must be inspected for integrity before use and changed frequently.
Eyes Safety glasses with side shields or chemical splash gogglesProvides protection against splashes and airborne particles.[8]
Face Face shieldA face shield should be worn in conjunction with safety glasses or goggles, especially when there is a risk of splashes.
Body Laboratory coat or chemical-resistant suitA fully buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit is recommended.[9]
Feet Closed-toe shoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a glove box.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Weigh solid this compound in a fume hood. Use a dedicated, clean spatula and weighing vessel.

  • Solution Preparation: Add the solvent to the weighed this compound slowly and carefully to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

Experimental Protocols and Data

This compound has been shown to have antiproliferative and pro-apoptotic effects on various cancer cell lines.[2][10] The following table summarizes reported IC50 values.

Cell LineCompoundIC50 (µg/mL)
P388 (murine leukemia)This compound9.0[2]
J774 (murine leukemia)This compoundNot explicitly stated, but showed significant reduction in cell viability[2]
WEHI-3 (murine leukemia)This compoundNot explicitly stated, but showed significant reduction in cell viability[2]
Normal mouse bone marrowThis compound40.7[2]

Experimental Workflow for Assessing Cytotoxicity:

The following diagram illustrates a general workflow for determining the cytotoxic effects of this compound on cancer cell lines, based on published research.[2][10]

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment prep_cells Prepare Cancer Cell Cultures treat_cells Treat Cells with Varying Concentrations of PhAR prep_cells->treat_cells prep_phar Prepare this compound Stock Solution prep_phar->treat_cells incubate Incubate for a Defined Period (e.g., 72 hours) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., SRB assay) incubate->assay analyze Analyze Data to Determine IC50 assay->analyze

Caption: A generalized workflow for evaluating the cytotoxicity of this compound.

Logical Relationship for Safe Handling Procedure:

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

G cluster_planning Planning & Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal risk_assessment Conduct Risk Assessment gather_materials Gather All Necessary Materials and PPE risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe work_in_hood Perform All Manipulations in a Fume Hood don_ppe->work_in_hood weigh_and_dissolve Weigh and Prepare Solutions work_in_hood->weigh_and_dissolve decontaminate Decontaminate Work Surfaces and Equipment weigh_and_dissolve->decontaminate dispose_waste Dispose of All Waste as Hazardous decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step logical flow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。